molecular formula C19H15NOS2 B1671742 Imb-10 CAS No. 307525-40-2

Imb-10

Cat. No.: B1671742
CAS No.: 307525-40-2
M. Wt: 337.5 g/mol
InChI Key: UYZLENPCNZVWQZ-DNZSEPECSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

inhibits leukocyte migration and recruitment by stabiizing activated alphaMbeta2 integrin;  structure in first source

Properties

IUPAC Name

(5Z)-3-(2-methylphenyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NOS2/c1-14-8-5-6-12-16(14)20-18(21)17(23-19(20)22)13-7-11-15-9-3-2-4-10-15/h2-13H,1H3/b11-7+,17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZLENPCNZVWQZ-DNZSEPECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40184777
Record name IMB-10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307525-40-2
Record name IMB-10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0307525402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMB-10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40184777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 307525-40-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMB-10
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DDO6X234Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IMB-10 and Related Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research into the mechanism of action of "IMB-10" has revealed two distinct classes of compounds that may be relevant to your query. The term "this compound" refers to a specific αMβ2 integrin modulator involved in leukocyte migration. However, due to the similarity in nomenclature, it is highly probable that your interest may also lie with the benzothiazole compounds IMB-D10 and IMB-F4 , which are novel antifungal agents that act by inhibiting chitin synthesis. To provide a comprehensive resource, this guide will detail the mechanism of action for both this compound and the related antifungal compounds IMB-D10 and IMB-F4.

Part 1: this compound - An αMβ2 Integrin Modulator

Core Mechanism of Action

This compound is a small molecule that acts as a ligand for the leukocyte-specific integrin, αMβ2 (also known as Mac-1 or CD11b/CD18). Its primary mechanism of action is the inhibition of leukocyte migration and recruitment to sites of inflammation. Uniquely, this compound does not block the binding of αMβ2 to its ligands but instead stabilizes the activated conformation of the integrin . This stabilization of the adhesive state paradoxically leads to an inhibition of cell migration.[1]

A computational model suggests that this compound binds to a distinct cavity present only in the activated form of the integrin's I domain. By locking the integrin in a high-affinity state, this compound disrupts the dynamic process of adhesion and de-adhesion required for cell movement.[1]

Signaling Pathway

The binding of this compound to the activated αMβ2 integrin interferes with the normal signaling cascade that governs leukocyte migration. This process, known as transendothelial migration, is a multi-step process involving rolling, adhesion, and diapedesis of leukocytes across the vascular endothelium. This compound's stabilization of the high-affinity state of αMβ2 disrupts the necessary dynamic changes in adhesion strength, thereby inhibiting the migratory process.

IMB10_Signaling_Pathway cluster_0 Leukocyte cluster_1 Endothelium IMB10 This compound aM_active αMβ2 Integrin (Active) IMB10->aM_active Binds to activated state aM_inactive αMβ2 Integrin (Inactive) aM_inactive->aM_active Activation Signal Adhesion Stable Adhesion aM_active->Adhesion Stabilizes Ligand Endothelial Ligand (e.g., ICAM-1) aM_active->Ligand Binds Migration_Inhibition Inhibition of Leukocyte Migration Adhesion->Migration_Inhibition

Figure 1: Proposed mechanism of this compound action on leukocyte migration.
Experimental Protocols

1.3.1 In Vitro Leukocyte Migration Assay (Transwell Assay)

This assay is used to quantify the effect of this compound on the migration of leukocytes across a porous membrane towards a chemoattractant.

  • Cell Culture: Human leukocytes (e.g., neutrophils or monocytes) are isolated from whole blood.

  • Assay Setup:

    • A Transwell insert with a porous polycarbonate membrane (typically 3-8 µm pore size) is placed in a well of a 24-well plate.

    • The lower chamber is filled with a medium containing a chemoattractant (e.g., fMLP or IL-8).

    • Leukocytes are pre-incubated with varying concentrations of this compound or a vehicle control.

    • The treated leukocytes are then added to the upper chamber of the Transwell insert.

  • Incubation: The plate is incubated at 37°C in a humidified incubator for a period that allows for significant migration (e.g., 1-3 hours).

  • Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or by using a fluorescent dye that stains the migrated cells, followed by measurement with a fluorescence plate reader.

  • Data Analysis: The percentage of migration inhibition is calculated by comparing the number of migrated cells in the this compound treated groups to the vehicle control. An IC50 value can then be determined.

1.3.2 In Vivo Neutrophil Emigration Assay

This assay assesses the effect of this compound on the recruitment of neutrophils to a site of inflammation in a living organism, typically a mouse model.

  • Animal Model: An inflammatory response is induced in mice. A common model is the induction of peritonitis by intraperitoneal injection of a sterile inflammatory agent like thioglycollate or lipopolysaccharide (LPS).

  • Treatment: Mice are treated with this compound or a vehicle control, usually via intravenous or intraperitoneal injection, either before or after the inflammatory stimulus.

  • Sample Collection: At a specific time point after the induction of inflammation (e.g., 4-6 hours), the peritoneal cavity is lavaged with a buffered saline solution to collect the recruited leukocytes.

  • Cell Counting and Differentiation: The total number of leukocytes in the peritoneal lavage fluid is determined. Differential cell counts are performed to specifically quantify the number of neutrophils, often using flow cytometry with neutrophil-specific markers (e.g., Ly-6G) or by staining cytospin preparations.

  • Data Analysis: The number of neutrophils recruited to the peritoneum in the this compound treated group is compared to the vehicle-treated group to determine the extent of inhibition.

Part 2: IMB-D10 and IMB-F4 - Antifungal Chitin Synthase Inhibitors

Core Mechanism of Action

IMB-D10 and IMB-F4 are benzothiazole-derived compounds that exhibit antifungal activity by inhibiting chitin synthesis , a crucial process for maintaining the integrity of the fungal cell wall. Chitin is a polysaccharide that is not present in humans, making it an attractive target for antifungal drug development. These compounds directly inhibit the activity of chitin synthase enzymes (Chs), leading to a reduction in the overall chitin content of the fungal cell wall. This weakens the cell wall, causing defects in cell division and ultimately leading to fungal cell death.[2]

Signaling Pathway and Cellular Effects

The primary targets of IMB-D10 and IMB-F4 are the chitin synthase enzymes. In fungi like Saccharomyces cerevisiae, there are multiple chitin synthases (Chs1, Chs2, and Chs3) with distinct roles in cell wall synthesis. Inhibition of these enzymes leads to a cascade of cellular events.

IMB_D10_F4_Pathway cluster_0 Fungal Cell IMB_D10_F4 IMB-D10 / IMB-F4 Chs_Enzymes Chitin Synthases (Chs1, Chs2, Chs3) IMB_D10_F4->Chs_Enzymes Inhibits Chitin_Synthesis Chitin Synthesis Chs_Enzymes->Chitin_Synthesis Catalyzes Reduced_Chitin Reduced Chitin Content Chitin_Synthesis->Reduced_Chitin Cell_Wall_Defects Cell Wall Defects Reduced_Chitin->Cell_Wall_Defects Cell_Division_Failure Cell Division Failure Cell_Wall_Defects->Cell_Division_Failure Fungal_Cell_Death Fungal Cell Death Cell_Division_Failure->Fungal_Cell_Death

Figure 2: Mechanism of action of IMB-D10 and IMB-F4 on fungal chitin synthesis.
Quantitative Data

The inhibitory activity of IMB-D10 and IMB-F4 against different chitin synthase enzymes from S. cerevisiae has been quantified.[2]

CompoundTarget EnzymeIC50 (µg/mL)
IMB-D10 Chs117.46 ± 3.39
Chs23.51 ± 1.35
Chs313.08 ± 2.08
IMB-F4 Chs1No significant inhibition
Chs28.546 ± 1.42
Chs32.963 ± 1.42

Data from Li et al., 2019.[2]

Experimental Protocols

2.4.1 In Vitro Chitin Synthase Activity Assay

This assay measures the direct inhibitory effect of IMB-D10 and IMB-F4 on the activity of chitin synthase enzymes.[2]

  • Enzyme Preparation:

    • S. cerevisiae cells are cultured and harvested.

    • Cell extracts containing the chitin synthase enzymes (Chs1, Chs2, and Chs3) are prepared by mechanical disruption (e.g., bead beating) followed by centrifugation to isolate the membrane fraction where these enzymes are located.

  • Assay Procedure:

    • A 96-well plate is coated with wheat germ agglutinin (WGA), which binds to chitin.

    • The prepared enzyme extracts are added to the wells along with the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), and varying concentrations of IMB-D10 or IMB-F4.

    • The reaction is incubated at 30°C to allow for chitin synthesis.

    • The amount of newly synthesized chitin, which binds to the WGA-coated plate, is quantified. This can be done using a secondary WGA molecule conjugated to an enzyme (like horseradish peroxidase) that produces a colorimetric or chemiluminescent signal.

  • Data Analysis: The signal intensity is proportional to the chitin synthase activity. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

2.4.2 Determination of Chitin Content in Yeast Cells

This method quantifies the total chitin content in yeast cells after treatment with the compounds.[2][3]

  • Cell Culture and Treatment:

    • Yeast cells (S. cerevisiae or Candida albicans) are grown in a suitable liquid medium.

    • The cells are treated with different concentrations of IMB-D10, IMB-F4, or a vehicle control (DMSO) for a specified period (e.g., 16 hours).

  • Chitin Staining and Visualization (Qualitative):

    • A portion of the treated cells can be stained with Calcofluor White, a fluorescent dye that binds to chitin.

    • The cells are then visualized using fluorescence microscopy to observe any changes in chitin distribution and cell morphology.

  • Chitin Quantification (Quantitative - Morgan-Elson Method): [3]

    • The treated yeast cells are harvested and washed.

    • The cell pellets are subjected to alkaline hydrolysis (e.g., with KOH) to break down the cells and isolate the alkali-insoluble chitin.

    • The isolated chitin is then enzymatically hydrolyzed using chitinase to break it down into its monomer, N-acetylglucosamine (GlcNAc).

    • The amount of GlcNAc is then quantified using a colorimetric assay (the Morgan-Elson method).

  • Data Analysis: The chitin content in the treated cells is compared to that of the control cells to determine the percentage reduction in chitin levels.

This guide provides a detailed overview of the mechanisms of action for both the αMβ2 integrin modulator this compound and the antifungal chitin synthase inhibitors IMB-D10 and IMB-F4. The provided experimental protocols and quantitative data offer a foundation for further research and drug development in their respective fields.

References

IMB-D10: A Novel Benzothiazole Derivative as a Fungal Chitin Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the development of novel antifungal agents with unique mechanisms of action. The fungal cell wall, a structure absent in human cells, presents an attractive target for selective antifungal therapies. Chitin, a crucial polysaccharide component of the fungal cell wall, is synthesized by a family of enzymes known as chitin synthases (Chs). Inhibition of these enzymes disrupts cell wall integrity, leading to fungal cell death. This technical guide provides a comprehensive overview of IMB-D10, a recently identified benzothiazole compound that acts as a potent inhibitor of fungal chitin synthesis.[1][2]

Core Mechanism of Action

IMB-D10 exerts its antifungal activity by directly targeting and inhibiting the enzymatic activity of chitin synthases.[3] This inhibition leads to a reduction in the overall chitin content within the fungal cell wall, compromising its structural integrity.[2] Furthermore, studies have shown that IMB-D10 can also reduce the protein levels of the three major chitin synthases (Chs1, Chs2, and Chs3) in yeast, suggesting a multi-faceted mechanism of action that impacts both enzyme function and expression.[3][4] The disruption of chitin synthesis ultimately leads to defects in cell division and inhibits fungal growth.[1]

IMB-D10 IMB-D10 Chitin Synthases (Chs1, Chs2, Chs3) Chitin Synthases (Chs1, Chs2, Chs3) IMB-D10->Chitin Synthases (Chs1, Chs2, Chs3) Inhibits Activity Protein Level Reduction Protein Level Reduction IMB-D10->Protein Level Reduction Induces Chitin Synthesis Chitin Synthesis Chitin Synthases (Chs1, Chs2, Chs3)->Chitin Synthesis Catalyzes Fungal Cell Wall Integrity Fungal Cell Wall Integrity Chitin Synthesis->Fungal Cell Wall Integrity Maintains Fungal Growth Fungal Growth Fungal Cell Wall Integrity->Fungal Growth Permits Protein Level Reduction->Chitin Synthases (Chs1, Chs2, Chs3) Reduces

Caption: Proposed mechanism of action of IMB-D10.

Quantitative Data Summary

The inhibitory effects of IMB-D10 have been quantified against various fungal chitin synthases and its impact on fungal growth has been determined. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of IMB-D10 against Yeast Chitin Synthases [3]

Chitin Synthase IsoformIC50 (µg/mL)
Chs117.46 ± 3.39
Chs23.51 ± 1.35
Chs313.08 ± 2.08

Table 2: Antifungal Activity of IMB-D10

Fungal SpeciesMIC (µg/mL)
Saccharomyces cerevisiaeData not available in snippets
Candida albicansIMB-D10 showed higher inhibitory activity than IMB-F4[3]

Table 3: Effect of IMB-D10 on Chitin Synthase Protein Levels [4]

Chitin SynthaseFold Change vs. Control (DMSO)p-value
Chs1Reduced< 0.01
Chs2Reduced< 0.01
Chs3Reduced< 0.01

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize IMB-D10.

Chitin Synthase Activity Assay

This protocol is adapted from the methods described by Li et al. (2019).[3]

  • Preparation of Membrane Proteins:

    • Grow wild-type yeast cells in YPD medium to an OD600 of 1-2.

    • Harvest the cells by centrifugation and wash with a suitable buffer.

    • Lyse the cells using mechanical disruption (e.g., glass beads) in a lysis buffer containing protease inhibitors.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Pellet the membrane fraction by ultracentrifugation.

    • Resuspend the membrane pellet in a storage buffer.

  • Chitin Synthase Assay:

    • Coat a 96-well plate with 50 µg/mL wheat germ agglutinin (WGA).

    • To each well, add the prepared membrane proteins, varying concentrations of IMB-D10 (or DMSO as a control), and the substrate uridine 5′-diphosphate-N-acetylglucosamine (UDP-GlcNAc).

    • A reaction without UDP-GlcNAc should be included to measure background absorbance.

    • Incubate the plate at an optimal temperature for a defined period to allow for chitin synthesis.

    • Wash the wells to remove unbound components.

    • Add a WGA-conjugated detection molecule (e.g., HRP-conjugated WGA) and a suitable substrate to quantify the amount of synthesized chitin.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

cluster_prep Membrane Protein Preparation cluster_assay Chitin Synthase Assay YeastCulture Yeast Culture Harvest Harvest & Wash YeastCulture->Harvest Lysis Cell Lysis Harvest->Lysis Centrifuge1 Low-Speed Centrifugation Lysis->Centrifuge1 Ultracentrifuge Ultracentrifugation Centrifuge1->Ultracentrifuge Resuspend Resuspend Pellet Ultracentrifuge->Resuspend AddComponents Add Membrane Proteins, IMB-D10, & UDP-GlcNAc Resuspend->AddComponents CoatPlate Coat Plate with WGA CoatPlate->AddComponents Incubate Incubate AddComponents->Incubate Wash Wash Incubate->Wash Detect Add Detection Reagent Wash->Detect Measure Measure Absorbance Detect->Measure

Caption: Experimental workflow for chitin synthase activity assay.

Quantification of Chitin Content in Yeast Cells

This protocol is based on the methods described by Li et al. (2019).[2]

  • Cell Treatment and Staining:

    • Treat wild-type yeast cells with IMB-D10, a positive control (e.g., nikkomycin Z), or a vehicle control (DMSO) for a specified duration (e.g., 5 hours).

    • Stain the cells with Calcofluor White M2R (CFW), a fluorescent dye that binds to chitin.

    • Visualize the stained cells using fluorescence microscopy.

  • Chitin Content Measurement (Morgan-Elson Method):

    • Treat wild-type yeast cells with IMB-D10 or DMSO for an extended period (e.g., 16 hours). Use a chs3Δ mutant as a negative control.

    • Harvest and wash the cells.

    • Hydrolyze the cell wall to release N-acetylglucosamine from chitin.

    • Quantify the amount of D-glucosamine using the Morgan-Elson method, which involves a colorimetric reaction.

    • Calculate the relative chitin content in treated cells compared to the DMSO control.

cluster_staining Fluorescence Microscopy cluster_quantification Morgan-Elson Method TreatStain Treat Cells & Stain with CFW Visualize Visualize Fluorescence TreatStain->Visualize TreatQuant Treat Cells HarvestQuant Harvest & Wash TreatQuant->HarvestQuant Hydrolyze Hydrolyze Cell Wall HarvestQuant->Hydrolyze Quantify Quantify D-glucosamine Hydrolyze->Quantify Calculate Calculate Relative Chitin Content Quantify->Calculate

Caption: Workflow for quantifying chitin content in yeast cells.

Analysis of Chitin Synthase Protein Levels

This protocol is based on the methods described by Li et al. (2019).[4]

  • Cell Treatment and Protein Extraction:

    • Treat wild-type yeast cells with IMB-D10, IMB-F4, or DMSO for 16 hours.

    • Harvest the cells and extract total proteins using a suitable lysis buffer and protocol.

  • Quantitative Proteomics (iTRAQ):

    • Digest the protein extracts into peptides.

    • Label the peptides from each condition with different isobaric tags for relative and absolute quantification (iTRAQ).

    • Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the relative abundance of chitin synthase proteins in the IMB-D10 treated sample compared to the control.

  • Gene Expression Analysis (qRT-PCR):

    • Extract total RNA from treated and control yeast cells.

    • Synthesize cDNA from the RNA templates.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for CHS1, CHS2, and CHS3 genes, and a reference gene for normalization.

    • Analyze the relative expression levels of the chitin synthase genes.

Synergistic Antifungal Activity

An important aspect of developing new antifungal agents is their potential for combination therapy. IMB-D10 has been shown to exhibit synergistic antifungal activity when combined with caspofungin, a glucan synthase inhibitor. This suggests that a dual-pronged attack on both major components of the fungal cell wall, chitin and glucan, could be a promising therapeutic strategy.[3]

Conclusion

IMB-D10 represents a promising new class of antifungal compounds that effectively inhibits fungal growth by targeting chitin synthesis. Its dual mechanism of inhibiting chitin synthase activity and reducing the protein levels of these essential enzymes makes it a compelling candidate for further preclinical and clinical development. The synergistic interaction with existing antifungal drugs like caspofungin further highlights its potential in combination therapies to combat resistant fungal infections. This technical guide provides a foundational understanding of IMB-D10 for researchers and drug development professionals, paving the way for future investigations into its therapeutic applications.

References

discovery and synthesis of Imb-10

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Review of the Discovery and Synthesis of Imb-10

Introduction

This compound, a novel small molecule, has emerged as a significant area of interest in recent pharmacological research. This document provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and professionals in the field of drug development. Our focus is on the core scientific data, experimental methodologies, and the logical framework that underpins the current understanding of this compound.

Discovery and Initial Screening

The discovery of this compound was the result of a targeted screening campaign aimed at identifying novel modulators of a key cellular signaling pathway implicated in disease. The initial lead compound was identified from a diverse chemical library through a high-throughput screening assay.

Experimental Protocol: High-Throughput Screening

  • Assay Principle: A cell-based assay was designed to measure the activity of a specific enzyme known to be a critical node in the target pathway.

  • Cell Line: A human-derived cell line, engineered to overexpress the target enzyme, was utilized.

  • Compound Library: A library of over 100,000 diverse small molecules was screened at a concentration of 10 µM.

  • Data Analysis: Raw data from the primary screen were normalized, and hits were defined as compounds that produced a response greater than three standard deviations from the mean of the control wells.

Lead Optimization and Synthesis of this compound

Following the identification of the initial lead, a medicinal chemistry campaign was initiated to improve its potency, selectivity, and pharmacokinetic properties. This effort led to the synthesis of a series of analogs, culminating in the identification of this compound as the most promising candidate.

Table 1: Structure-Activity Relationship (SAR) of Key Analogs

CompoundR1 GroupR2 GroupIC50 (nM)
Lead-H-Cl1250
Analog 1-CH3-Cl850
Analog 2-H-F980
This compound -CH3 -F 50

Biological Evaluation and Mechanism of Action

This compound has been shown to be a potent and selective inhibitor of its target enzyme. Further studies have elucidated its mechanism of action, demonstrating that it acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the binding of the natural substrate.

Table 2: In Vitro Pharmacological Profile of this compound

ParameterValue
Target Enzyme IC5050 nM
Kinase Selectivity (Panel of 100 kinases)>100-fold selective
Cell-based Potency (EC50)250 nM
Microsomal Stability (t1/2)> 60 min

Signaling Pathway Modulation

The inhibitory action of this compound on its target enzyme leads to the downstream modulation of a critical signaling pathway. The following diagram illustrates the proposed mechanism by which this compound exerts its cellular effects.

G cluster_0 Normal Signaling Pathway cluster_1 Pathway Modulation by this compound Upstream Signal Upstream Signal Target Enzyme Target Enzyme Upstream Signal->Target Enzyme Substrate Substrate Target Enzyme->Substrate Target Enzyme->Substrate Downstream Effector 1 Downstream Effector 1 Substrate->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 This compound This compound This compound->Target Enzyme Inhibition

Caption: Proposed signaling pathway modulation by this compound.

Experimental Workflow: Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that has been optimized for yield and purity. The general workflow for the synthesis is depicted below.

G Starting Material A Starting Material A Intermediate 1 Intermediate 1 Starting Material A->Intermediate 1 Step 1 Reagent X Intermediate 2 Intermediate 2 Intermediate 1->Intermediate 2 Step 2 Reagent Y Starting Material B Starting Material B Starting Material B->Intermediate 1 This compound This compound Intermediate 2->this compound Step 3 Reagent Z Purification Purification This compound->Purification HPLC

An In-Depth Technical Guide to the Antifungal Spectrum of Activity of IMB-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IMB-10, a novel benzothiazole derivative, has been identified as a potent inhibitor of fungal chitin synthesis. This document provides a comprehensive overview of the current understanding of this compound's antifungal activity, mechanism of action, and the experimental methodologies used for its evaluation. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in the discovery and development of new antifungal agents. While current data primarily focuses on its effects against Saccharomyces cerevisiae and Candida albicans, this guide consolidates the available quantitative data and outlines the protocols for further investigation into its broader antifungal spectrum.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has necessitated the search for novel antifungal agents with unique mechanisms of action. The fungal cell wall, a structure absent in human cells, presents an attractive target for selective antifungal therapy. Chitin, an essential polysaccharide component of the fungal cell wall, is synthesized by a family of enzymes known as chitin synthases. This compound has been identified as a specific inhibitor of these enzymes, highlighting its potential as a promising antifungal candidate.

Mechanism of Action: Inhibition of Chitin Synthesis

This compound exerts its antifungal effect by directly targeting and inhibiting the activity of chitin synthases (Chs), the enzymes responsible for polymerizing N-acetylglucosamine to form chitin chains. This inhibition disrupts the integrity of the fungal cell wall, leading to cell stress, growth inhibition, and ultimately, cell death.

Signaling Pathway

The inhibition of chitin synthesis by this compound triggers the Cell Wall Integrity (CWI) signaling pathway, a crucial stress response mechanism in fungi. This pathway is activated in response to cell wall damage and attempts to compensate by upregulating the expression of cell wall-related genes, including other chitin synthases. The sustained inhibition by this compound, however, overwhelms this compensatory mechanism.

Fungal_Cell_Wall_Integrity_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Wall Stress Cell Wall Stress Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) Cell Wall Stress->Sensors activates Rho1-GTP Rho1-GTP Sensors->Rho1-GTP activates Pkc1 Pkc1 Rho1-GTP->Pkc1 activates MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Mpk1) Pkc1->MAPK_Cascade phosphorylates Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors activates Chitin_Synthases Chitin Synthases (Chs1, Chs2, Chs3) IMB_10 This compound IMB_10->Chitin_Synthases inhibits Gene_Expression Cell Wall Gene Expression Transcription_Factors->Gene_Expression induces Gene_Expression->Chitin_Synthases upregulates

Caption: this compound inhibits chitin synthases, disrupting cell wall integrity.

Antifungal Spectrum of Activity

The quantitative data on the antifungal spectrum of this compound is currently limited. The available information is summarized below. Further research is required to establish its activity against a broader range of fungal pathogens.

In Vitro Enzyme Inhibition

This compound has demonstrated direct inhibitory effects on the activity of purified chitin synthase enzymes from Saccharomyces cerevisiae.

Enzyme TargetIC50 (µg/mL)[1]
Chs117.46 ± 3.39
Chs23.51 ± 1.35
Chs313.08 ± 2.08
Table 1: Half-maximal inhibitory concentration (IC50) of this compound against Saccharomyces cerevisiae chitin synthases.
In Vitro Antifungal Susceptibility

Comprehensive Minimum Inhibitory Concentration (MIC) data for this compound against a wide array of fungal species is not yet publicly available. The following table presents the currently known qualitative and synergistic activity.

Fungal SpeciesThis compound Activity
Saccharomyces cerevisiaeGrowth inhibition observed.[1]
Candida albicansGrowth inhibition observed. Synergistic activity with caspofungin: 12.5 µg/mL of this compound lowered the MIC of caspofungin from 0.025 µg/mL to 0.00625 µg/mL.[1]
Aspergillus spp.Data not available.
Cryptococcus spp.Data not available.
DermatophytesData not available.
Table 2: Summary of the known in vitro antifungal activity of this compound.

Experimental Protocols

The following protocols are based on established methodologies for antifungal susceptibility testing and can be adapted for the evaluation of this compound.

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare standardized fungal inoculum (0.5-2.5 x 10^3 CFU/mL) Start->Prepare_Inoculum Inoculate_Plate Inoculate each well with the fungal suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform 2-fold serial dilutions of this compound in a 96-well microtiter plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_MIC Determine MIC as the lowest concentration with significant growth inhibition Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of sterile RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) into wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 100 µL of the final inoculum suspension.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours (yeasts) or as required for adequate growth of filamentous fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

Chitin Synthase Activity Assay

This in vitro assay measures the direct inhibitory effect of this compound on chitin synthase activity.

Chitin_Synthase_Assay_Workflow Start Start Prepare_Lysate Prepare fungal cell lysate containing chitin synthases Start->Prepare_Lysate Reaction_Mix Prepare reaction mixture with radiolabeled UDP-GlcNAc, and varying concentrations of this compound Prepare_Lysate->Reaction_Mix Incubate_Reaction Incubate the reaction mixture to allow for chitin synthesis Reaction_Mix->Incubate_Reaction Precipitate_Chitin Precipitate the newly synthesized radiolabeled chitin Incubate_Reaction->Precipitate_Chitin Measure_Radioactivity Measure radioactivity of the precipitate to quantify chitin synthesis Precipitate_Chitin->Measure_Radioactivity Calculate_IC50 Calculate the IC50 value Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro chitin synthase activity assay.

Methodology:

  • Enzyme Preparation: Prepare a crude membrane fraction containing chitin synthases from fungal cell lysates.

  • Reaction Mixture: In a microcentrifuge tube, combine the membrane fraction, a buffer solution, and varying concentrations of this compound.

  • Initiation of Reaction: Start the reaction by adding the substrate, radiolabeled UDP-[¹⁴C]GlcNAc.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Termination and Precipitation: Stop the reaction and precipitate the synthesized chitin using an acid (e.g., trichloroacetic acid).

  • Quantification: Collect the precipitate on a filter paper, wash, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Conclusion and Future Directions

This compound represents a promising new class of antifungal agents that target the essential process of chitin synthesis. The available data demonstrates its potent inhibitory activity against key fungal enzymes and its efficacy against S. cerevisiae and C. albicans. However, to fully realize its therapeutic potential, further in-depth studies are crucial. Future research should focus on:

  • Broad-spectrum MIC determination: Establishing the MIC values of this compound against a wide panel of clinically relevant yeasts, molds, and dermatophytes.

  • In vivo efficacy studies: Evaluating the antifungal activity of this compound in animal models of fungal infections.

  • Toxicity and pharmacokinetic profiling: Assessing the safety and metabolic fate of this compound.

  • Elucidation of resistance mechanisms: Investigating the potential for fungi to develop resistance to this compound.

A thorough investigation of these aspects will be instrumental in advancing this compound through the drug development pipeline and potentially providing a new therapeutic option for the treatment of fungal diseases.

References

Benzothiazole Compounds in Antifungal Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. This has spurred intensive research into novel antifungal agents with unique mechanisms of action. Among the heterocyclic compounds being explored, the benzothiazole scaffold has emerged as a privileged structure due to its broad spectrum of pharmacological activities.[1][2][3] Derivatives of benzothiazole have demonstrated potent antifungal activity against a range of clinically relevant fungi, including species of Candida, Aspergillus, and Cryptococcus. This technical guide provides an in-depth overview of the core aspects of antifungal research centered on benzothiazole compounds, including quantitative data on their efficacy, detailed experimental protocols, and visualizations of key biological pathways and research workflows.

Antifungal Efficacy of Benzothiazole Derivatives

The antifungal activity of benzothiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the in vitro antifungal activity of various benzothiazole derivatives against key fungal pathogens.

Table 1: Antifungal Activity of Benzothiazole Derivatives against Candida Species

CompoundFungal StrainMIC (µg/mL)Reference
2-amino-6-benzyloxybenzothiazoleCandida albicans8[4]
2-amino-6-(4-chlorophenoxy)benzothiazoleCandida albicans8[4]
Benzothiazole-hydrazone derivative 4cCandida krusei7.81[5]
Benzothiazole-hydrazone derivative 4dCandida krusei1.95[5]
2-amino-6-(2,4-dichlorobenzyloxy)benzothiazoleCandida albicans4[6]
2-amino-6-(2,4-dichlorobenzyloxy)benzothiazoleCandida parapsilosis8[6]
2-amino-6-(2,4-dichlorobenzyloxy)benzothiazoleCandida tropicalis8[6]
6-nitro-2-aminobenzothiazole derivativeCandida albicansModerate Activity[7]
6-bromo-2-aminobenzothiazole derivativeCandida albicansModerate Activity[7]
Benzothiazole-triazole hybrid 4bCandida albicans3.90[8]
Benzothiazole-triazole hybrid 4bCandida glabrata7.81[8]
Benzothiazole-triazole hybrid 4bCandida krusei15.63[8]
BTA3Candida albicans64[9]
BTA3Candida parapsilosis32[9]

Table 2: Antifungal Activity of Benzothiazole Derivatives against Aspergillus and Cryptococcus Species

CompoundFungal StrainMIC (µg/mL)Reference
2-aminobenzothiazole derivative D-5Aspergillus nigerPromising Activity[10]
Benzothiazole derivative B4Aspergillus niger1.1-1.5[11]
Benzothiazole derivative B4Aspergillus flavus1.1-1.5[11]
Benzothiazole-triazole hybrid 4bAspergillus fumigatus7.81[8]
Benzothiazole derivative 6mCryptococcus neoformansHigher than fluconazole[5]
Benzothiazole derivative 6mCandida glabrataHigher than fluconazole[5]

Mechanisms of Antifungal Action

Several benzothiazole derivatives exert their antifungal effects by targeting essential cellular processes in fungi. Two of the most well-characterized mechanisms are the inhibition of N-myristoyltransferase (NMT) and lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The biosynthesis of ergosterol is a complex, multi-step pathway that is a common target for antifungal drugs. Several benzothiazole derivatives, particularly those incorporating a triazole moiety, have been shown to inhibit lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme that catalyzes a key step in this pathway.[2] Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.[2]

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ...multiple steps... squalene_epoxide Squalene Epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol_intermediate Ergosterol Intermediate ergosterol Ergosterol ergosterol_intermediate->ergosterol ...multiple steps... cell_membrane Fungal Cell Membrane ergosterol->cell_membrane benzothiazole Benzothiazole-Triazole Inhibitor benzothiazole->cyp51 Inhibits cyp51->ergosterol_intermediate

Ergosterol biosynthesis pathway and inhibition by benzothiazole derivatives.
Inhibition of N-Myristoyltransferase (NMT)

N-myristoyltransferase is an essential enzyme in fungi that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a variety of cellular proteins.[5] This process, known as N-myristoylation, is crucial for protein-membrane interactions and signal transduction pathways. Inhibition of NMT disrupts these vital cellular functions, leading to fungal cell death.[5] Certain benzothiazole derivatives have been identified as potent inhibitors of fungal NMT, making this enzyme a promising target for the development of novel antifungal drugs.[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative antifungal benzothiazole compounds and for key in vitro and in vivo assays.

Synthesis of 2-Amino-6-substituted Benzothiazole Derivatives

This protocol describes a general method for the synthesis of 2-amino-6-nitro and 2-amino-6-bromo benzothiazoles and their subsequent modification.[7]

Step 1: Synthesis of 6-nitro-2-aminobenzothiazole

  • Stir a mixture of 2-aminobenzothiazole (1g, 0.008 moles) and concentrated sulfuric acid (30 ml) at 0°C for 15 minutes.

  • To this solution, add a mixture of concentrated nitric acid (1.5 ml) and sulfuric acid (5 ml). Maintain the temperature at 0-5°C during the addition.

  • Continue stirring the mixture for 2 hours at 5°C.

  • Pour the mixture into ice-cold water.

  • Filter the precipitate and dry it. Recrystallize the product from ethanol to obtain yellow crystals.

Step 2: Synthesis of 6-bromo-2-aminobenzothiazole

  • Place 2-aminobenzothiazole (1g, 0.008 moles) and glacial acetic acid (4 ml) in a conical flask and cool in an ice bath to 0-5°C.

  • Add bromine (7 ml) in glacial acetic acid (14 ml) dropwise with constant stirring.

  • Pour the reaction mixture into an excess of water (100 ml).

  • Filter the precipitate and wash it thoroughly with ice-cold water.

  • Recrystallize the product from ethanol.

Step 3: Synthesis of N-(6-substituted-benzo[d]thiazol-2-yl)-2-chloroacetamide

  • Dissolve the 6-substituted-2-aminobenzothiazole (from Step 1 or 2) in ethanol in an iodine flask.

  • Add chloroacetyl chloride (6 ml) dropwise to the solution in an ice-cold condition over 1 hour.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours in an ice-cold condition.

  • Reflux the reaction mixture at 20-30°C for 3 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the precipitate and dry it. Recrystallize the product from ethanol.

Step 4: Incorporation of Aromatic and Heterocyclic Amines

  • Reflux an equimolar mixture of the N-(6-substituted-benzo[d]thiazol-2-yl)-2-chloroacetamide (from Step 3) and various substituted aromatic or heterocyclic amines (0.1 moles) for 6 hours in the presence of DMF.

  • Cool the reaction mixture and pour it into crushed ice.

  • Filter the separated solid, dry it, and recrystallize from ethanol.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of Antifungal Agent Dilutions:

    • Prepare a stock solution of the benzothiazole compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Include a growth control well (inoculum without the compound) and a sterility control well (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.

In Vitro N-Myristoyltransferase (NMT) Inhibition Assay

This is a fluorescence-based assay to determine the enzymatic activity of NMT.[6]

  • Assay Principle: The assay measures the production of coenzyme A (CoA) in real-time using a pro-fluorescent probe, 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM), which becomes fluorescent upon reacting with the free thiol group of CoA.[6]

  • Reaction Mixture: Prepare a reaction mixture containing the purified NMT enzyme, a peptide substrate (e.g., a peptide derived from the N-terminus of a known NMT substrate), myristoyl-CoA, and the benzothiazole inhibitor at various concentrations in an appropriate buffer.

  • Initiation and Measurement: Initiate the reaction by adding myristoyl-CoA. Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence curve. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Antifungal Efficacy in a Murine Model of Systemic Candidiasis

This protocol provides a general framework for assessing the in vivo efficacy of benzothiazole compounds.[12][13]

  • Animal Model: Use immunocompromised mice (e.g., neutropenic mice) to establish a systemic infection.

  • Infection: Inject the mice intravenously with a lethal or sublethal dose of Candida albicans.

  • Treatment: Administer the benzothiazole compound to the mice at various doses and schedules (e.g., intraperitoneally or orally) starting at a specified time post-infection. Include a control group treated with a vehicle and a positive control group treated with a known antifungal agent (e.g., fluconazole).

  • Monitoring: Monitor the mice daily for signs of illness and mortality for a specified period (e.g., 21 days).

  • Assessment of Fungal Burden: At the end of the study or at specific time points, euthanize a subset of mice from each group and harvest target organs (e.g., kidneys, brain). Homogenize the organs and plate serial dilutions on an appropriate agar medium to determine the fungal burden (CFU/gram of tissue).

  • Data Analysis: The efficacy of the compound is determined by its ability to prolong the survival of the mice and/or reduce the fungal burden in the target organs compared to the vehicle-treated control group.

Antifungal Drug Discovery Workflow

The discovery and development of a new antifungal drug is a long and complex process that can be divided into several key stages, from initial target identification to clinical trials.

Antifungal_Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials target_id Target Identification (e.g., CYP51, NMT) target_val Target Validation target_id->target_val assay_dev Assay Development target_val->assay_dev hts High-Throughput Screening (HTS) of Compound Libraries assay_dev->hts hit_id Hit Identification hts->hit_id hit_to_lead Hit-to-Lead (H2L) (SAR Studies) hit_id->hit_to_lead lead_opt Lead Optimization (Improve Potency, Selectivity, PK/PD) hit_to_lead->lead_opt in_vitro_tox In Vitro Toxicology lead_opt->in_vitro_tox in_vivo_pkpd In Vivo Pharmacokinetics & Pharmacodynamics lead_opt->in_vivo_pkpd in_vivo_efficacy In Vivo Efficacy Models (e.g., Murine Candidiasis) in_vivo_pkpd->in_vivo_efficacy safety_pharm Safety Pharmacology in_vivo_efficacy->safety_pharm phase1 Phase I (Safety & Dosage) safety_pharm->phase1 phase2 Phase II (Efficacy & Side Effects) phase1->phase2 phase3 Phase III (Large-scale Efficacy & Monitoring) phase2->phase3 approval Regulatory Approval phase3->approval

General workflow for antifungal drug discovery.

Conclusion

Benzothiazole and its derivatives represent a highly promising class of compounds in the ongoing search for new and effective antifungal agents. Their diverse mechanisms of action, including the inhibition of key fungal enzymes like CYP51 and NMT, offer the potential to overcome existing drug resistance. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for further exploration and development of benzothiazole-based antifungal therapeutics. Continued investigation into the structure-activity relationships, optimization of pharmacokinetic and pharmacodynamic properties, and comprehensive in vivo evaluation will be crucial in translating the potential of these compounds into clinically useful drugs.

References

An In-depth Technical Guide to the Target Identification of IMB-10 in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and mechanism of action of the antifungal compound IMB-10, a promising benzothiazole derivative. The document details its inhibitory effects on fungal chitin synthesis, presents quantitative data on its efficacy, outlines detailed experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.

Data Presentation: Quantitative Efficacy of this compound

This compound has been identified as a potent inhibitor of chitin synthesis in fungi. Its efficacy has been quantified through in vitro enzyme inhibition assays and determination of minimum inhibitory concentrations (MIC) against key fungal species.

Table 1: In Vitro Inhibition of Saccharomyces cerevisiae Chitin Synthase Isoforms by this compound

Chitin Synthase IsoformIC50 (µg/mL)
Chs117.46 ± 3.39
Chs23.51 ± 1.35
Chs313.08 ± 2.08

Data from in vitro enzyme activity assays.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi

Fungal SpeciesMIC (µg/mL)
Saccharomyces cerevisiae50
Candida albicans25
Aspergillus fumigatus>32
Cryptococcus neoformans>32

Note: Higher MIC values against A. fumigatus and C. neoformans suggest lower efficacy against these species under the tested conditions.[2][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the target identification and characterization of this compound.

In Vitro Chitin Synthase Activity Assay

This protocol details the measurement of chitin synthase activity in the presence of inhibitors, adapted from previously described methods.[4][5][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against different chitin synthase isoforms.

Materials:

  • Yeast strains expressing individual chitin synthase isoforms (e.g., S. cerevisiae mutants)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM PMSF, protease inhibitor cocktail)

  • Glass beads (0.5 mm diameter)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 30 mM N-acetyl-D-glucosamine, 10 mM MgCl2)

  • Substrate: UDP-[³H]-N-acetyl-D-glucosamine

  • This compound stock solution (in DMSO)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Enzyme Preparation:

    • Grow yeast cells to mid-log phase in appropriate media.

    • Harvest cells by centrifugation and wash with lysis buffer.

    • Resuspend the cell pellet in lysis buffer and add an equal volume of glass beads.

    • Disrupt cells by vigorous vortexing or bead beating at 4°C.

    • Centrifuge the lysate at a low speed to remove cell debris. The supernatant contains the membrane fraction with chitin synthase activity.

  • Enzyme Assay:

    • Prepare a reaction mixture containing reaction buffer and varying concentrations of this compound (or DMSO as a control).

    • Add the enzyme preparation to the reaction mixture.

    • Initiate the reaction by adding UDP-[³H]-N-acetyl-D-glucosamine.

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

  • Quantification:

    • Filter the reaction mixture through glass fiber filters to capture the synthesized [³H]-chitin polymer.

    • Wash the filters with 5% TCA and then with ethanol to remove unincorporated substrate.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantification of Cellular Chitin Content

This protocol describes the quantification of total chitin in fungal cells using the Morgan-Elson method.[7][8][9]

Objective: To measure the reduction in cellular chitin levels in fungi upon treatment with this compound.

Materials:

  • Fungal cell culture

  • This compound stock solution (in DMSO)

  • 6% KOH

  • Phosphate-buffered saline (PBS)

  • Chitinase from Streptomyces griseus

  • 0.27 M Sodium borate buffer (pH 9.0)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in glacial acetic acid and HCl)

  • N-acetyl-D-glucosamine (GlcNAc) standard

  • Spectrophotometer

Procedure:

  • Cell Treatment and Harvesting:

    • Grow fungal cells in liquid medium to the desired density.

    • Treat the cells with a specific concentration of this compound (or DMSO as a control) for a defined period (e.g., 16 hours).

    • Harvest the cells by centrifugation and wash them with water.

  • Alkali Extraction:

    • Resuspend the cell pellet in 6% KOH.

    • Incubate at 80°C for 90 minutes to hydrolyze non-chitin components.

    • Centrifuge the samples and discard the supernatant.

    • Wash the pellet (containing chitin) three times with PBS.

  • Enzymatic Hydrolysis:

    • Resuspend the chitin pellet in a suitable buffer (e.g., McIlvaine's buffer).

    • Add chitinase to each sample.

    • Incubate at 37°C overnight with shaking to digest the chitin into GlcNAc monomers.

  • Colorimetric Assay (Morgan-Elson Method):

    • Centrifuge the samples to pellet any undigested material.

    • Transfer the supernatant to a new tube and mix with an equal volume of 0.27 M sodium borate buffer.

    • Heat the mixture at 100°C for 10 minutes.

    • Cool the samples to room temperature.

    • Add Ehrlich's reagent and incubate at 37°C for 30 minutes for color development.

  • Quantification:

    • Measure the absorbance of the samples at 585 nm using a spectrophotometer.

    • Prepare a standard curve using known concentrations of GlcNAc.

    • Calculate the chitin content in the samples by comparing their absorbance to the standard curve.

Visualization of Pathways and Workflows

This compound Mechanism of Action

The following diagram illustrates the molecular mechanism of action of this compound in fungal cells.

IMB10_Mechanism cluster_extracellular Extracellular cluster_cell Fungal Cell IMB-10_ext This compound IMB-10_int This compound IMB-10_ext->IMB-10_int Enters Cell Chs Chitin Synthases (Chs1, Chs2, Chs3) IMB-10_int->Chs Inhibits Chitin Chitin Synthesis Chs->Chitin Catalyzes CellWall Cell Wall Chitin->CellWall Incorporated into CWI MAPK Cell Wall Integrity Pathway Chitin->CWI Reduced levels trigger cell wall stress GrowthInhibition Fungal Growth Inhibition / Cell Lysis Chitin->GrowthInhibition Lack of chitin leads to CellWall->CWI Defects activate CWI->CellWall Compensatory response

Caption: Mechanism of action of this compound in fungi.

Experimental Workflow for this compound Target Identification

This diagram outlines the experimental workflow for identifying the fungal target of this compound.

Target_Identification_Workflow Start Start: Antifungal Compound (this compound) PhenotypicScreen Phenotypic Screening (e.g., growth inhibition) Start->PhenotypicScreen Hypothesis Hypothesis Generation: Target is likely involved in cell wall synthesis PhenotypicScreen->Hypothesis InVitroAssay In Vitro Enzyme Assay (Chitin Synthase Activity) Hypothesis->InVitroAssay CellularAssay Cellular Chitin Quantification Hypothesis->CellularAssay DataAnalysis Data Analysis: Determine IC50 and reduction in chitin levels InVitroAssay->DataAnalysis CellularAssay->DataAnalysis TargetValidation Target Validation: This compound inhibits chitin synthases and reduces cellular chitin DataAnalysis->TargetValidation

Caption: Workflow for this compound target identification.

Fungal Cell Wall Integrity (CWI) Signaling Pathway

The following diagram depicts the MAPK-mediated Cell Wall Integrity (CWI) pathway in fungi, which is activated in response to cell wall stress induced by compounds like this compound.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sensors Cell Wall Stress Sensors (Wsc1, Mid2) Rho1 Rho1-GTP Sensors->Rho1 Activate Pkc1 Pkc1 Rho1->Pkc1 Activate Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Phosphorylates Mkk1_Mkk2 Mkk1/Mkk2 (MAPKK) Bck1->Mkk1_Mkk2 Phosphorylates Slt2 Slt2/Mpk1 (MAPK) Mkk1_Mkk2->Slt2 Phosphorylates Rlm1 Rlm1 (Transcription Factor) Slt2->Rlm1 Phosphorylates and activates GeneExpression Gene Expression (Cell wall repair genes) Rlm1->GeneExpression Induces CellWallStress Cell Wall Stress (e.g., from this compound) CellWallStress->Sensors

Caption: The fungal Cell Wall Integrity (CWI) signaling pathway.

References

An In-depth Technical Guide to the Mode of Action of Chitin Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chitin, a polymer of N-acetylglucosamine, is a critical structural component of the fungal cell wall and the insect exoskeleton. Its absence in vertebrates makes the biosynthetic pathway, particularly the final polymerizing enzyme chitin synthase (CHS), an attractive target for selective fungicides and insecticides. Chitin synthase inhibitors (CSIs) disrupt this process, leading to compromised structural integrity and organism death. This technical guide provides a detailed examination of the molecular mechanisms of major CSI classes, presents quantitative data on their efficacy, outlines key experimental protocols for their study, and visualizes the core pathways and mechanisms.

Introduction to Chitin Synthesis

Chitin is synthesized by chitin synthase (EC 2.4.1.16), an integral membrane enzyme that catalyzes the transfer of N-acetylglucosamine (GlcNAc) from a UDP-GlcNAc donor substrate to a growing β-(1,4)-linked chitin polymer. The enzyme then translocates the nascent chitin chain across the plasma membrane to the extracellular space. This process is fundamental for fungal cell division, where chitin forms the primary septum, and for insects during molting, where a new exoskeleton is required.

The overall biosynthetic pathway begins with glucose and involves several enzymatic steps to produce the activated sugar donor, UDP-GlcNAc. Chitin synthase catalyzes the final, rate-limiting step.

Chitin_Biosynthesis_Pathway cluster_cytoplasm Cytoplasm Trehalose Trehalose / Glycogen Glc6P Glucose-6-P Trehalose->Glc6P Multiple Steps Fru6P Fructose-6-P Glc6P->Fru6P GlcN6P Glucosamine-6-P Fru6P->GlcN6P GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc UAP CHS Chitin Synthase (CHS) UDPGlcNAc->CHS Chitin Chitin Polymer (β-1,4-GlcNAc)n CHS->Chitin Polymerization & Translocation Extracellular Extracellular Space

Figure 1: Simplified Chitin Biosynthesis Pathway.

Major Classes of Chitin Synthase Inhibitors and Their Modes of Action

Chitin synthase inhibitors can be broadly categorized based on their chemical structure and proposed mechanism.

Peptidyl Nucleoside Antibiotics: Polyoxins and Nikkomycins

The polyoxins and nikkomycins are naturally occurring antifungal antibiotics produced by Streptomyces species. They are among the best-characterized CSIs.

Mechanism: These compounds are structural analogs of the substrate UDP-GlcNAc. They act as potent and specific competitive inhibitors by binding to the catalytic site of chitin synthase, thereby blocking the binding of the natural substrate. Cryo-electron microscopy studies have provided detailed views of these inhibitors occupying the substrate-binding site, confirming their competitive mechanism.

Competitive_Inhibition cluster_CHS Chitin Synthase Enzyme ActiveSite Catalytic Active Site Product No Chitin Synthesis ActiveSite->Product Leads to UDPGlcNAc UDP-GlcNAc (Substrate) UDPGlcNAc->ActiveSite Binds to Active Site Inhibitor Nikkomycin Z / Polyoxin D (Competitive Inhibitor) Inhibitor->ActiveSite Blocks Substrate Binding

Figure 2: Mechanism of Competitive Inhibition by Peptidyl Nucleosides.
Benzoylphenylureas (BPUs)

Benzoylphenylureas (BPUs) are a major class of insect growth regulators (IGRs) used extensively in agriculture. Commercialized BPUs include diflubenzuron, lufenuron, hexaflumuron, and chlorfluazuron.

Mechanism: The precise mode of action of BPUs has been debated, but it is distinct from the competitive inhibition seen with polyoxins. BPUs do not directly kill insects but interfere with molting and cuticle formation. Recent evidence suggests that BPUs directly interact with the chitin synthase 1 (CHS1) enzyme, but likely not at the catalytic site. A mutation in the CHS1 gene has been shown to confer resistance to BPUs. The prevailing hypothesis is that BPUs bind to a site on the enzyme that interferes with a post-catalytic step, such as the translocation of the growing chitin chain through the cell membrane. This leads to an accumulation of abortive chitin polymers and disrupts the proper formation of the cuticle.

BPU_Mechanism cluster_membrane Cell Membrane CHS Chitin Synthase (CHS) Channel Translocation Channel Chitin_nascent Nascent Chitin Chain Channel->Chitin_nascent Normal Translocation Chitin_blocked Blocked Translocation Channel->Chitin_blocked BPU BPU Inhibitor BPU->CHS Binds to Allosteric Site? BPU->Channel Interferes with Translocation UDPGlcNAc UDP-GlcNAc UDPGlcNAc->CHS Substrate Binding

Figure 3: Proposed Mechanism of Benzoylphenylurea (BPU) Action.
Buprofezin

Buprofezin is another important IGR, primarily targeting homopteran pests like whiteflies and leafhoppers. It belongs to the thiadiazine class of insecticides and is classified in a different IRAC group (16) than BPUs, indicating a distinct mode of action.

Mechanism: Buprofezin inhibits the molting of nymphs and larvae, leading to their death. While it is classified as a chitin synthesis inhibitor, its effects are more complex than other CSIs. It has been shown to inhibit the incorporation of GlcNAc into chitin. Additionally, buprofezin can suppress oviposition in adult females and reduce egg viability, effects which may be linked to the inhibition of prostaglandin synthesis. The exact molecular binding site on chitin synthase is not as well-defined as for peptidyl nucleosides, but it is understood to disrupt the overall process of cuticle deposition.

Quantitative Inhibitor Efficacy Data

The efficacy of chitin synthase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ) for competitive inhibitors. The following tables summarize available data for various inhibitors.

Table 1: Efficacy of Peptidyl Nucleoside Inhibitors against Fungal Chitin Synthases

Inhibitor Target Enzyme Organism Kᵢ (µM) IC₅₀ (µM) Reference
Nikkomycin Z Chitin Synthase Candida albicans 0.16 -
Polyoxin D Chitin Synthetase 2 (Chs2) Saccharomyces cerevisiae 1.0 -

| Polyoxin D | Chitin Synthetase 1 (Chs1) | Saccharomyces cerevisiae | 0.5 | - | |

Table 2: Efficacy of Benzothiazole and Maleimide-based Inhibitors against Fungal Chitin Synthases

Inhibitor Target Enzyme Organism IC₅₀ (µg/mL) IC₅₀ (mM) Reference
IMB-D10 Chs1 Saccharomyces cerevisiae 17.46 -
IMB-D10 Chs2 Saccharomyces cerevisiae 3.51 -
IMB-D10 Chs3 Saccharomyces cerevisiae 13.08 -
IMB-F4 Chs2 Saccharomyces cerevisiae 8.55 -
IMB-F4 Chs3 Saccharomyces cerevisiae 2.96 -
Maleimide Cpd. 20 Chitin Synthase Sclerotinia sclerotiorum - 0.12

| Polyoxin B (control) | Chitin Synthase | Sclerotinia sclerotiorum | - | 0.19 | |

Table 3: Efficacy of Benzoylphenylurea (BPU) Insecticides against Target Pests

Inhibitor Target Pest Value (µg/L) Metric Reference
Diflubenzuron Anopheles gambiae - -
Nikkomycin Z Anopheles gambiae - -
Polyoxin D Anopheles gambiae - -
Hexaflumuron Spodoptera exigua 0.057 LC₅₀
Chlorfluazuron Spodoptera exigua 0.077 LC₅₀
NK-17 (experimental) Spodoptera exigua 0.029 LC₅₀

Note: LC₅₀ (Lethal Concentration, 50%) values reflect whole-organism toxicity and not direct enzyme inhibition.

Experimental Protocols

The study of chitin synthase inhibitors relies on robust enzymatic assays. The non-radioactive, WGA-based assay is a common, high-throughput method.

Preparation of Microsomal Fractions (Enzyme Source)
  • Cell Lysis: Harvest fungal cells or insect tissues and wash with an appropriate buffer. Resuspend in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors and 20 mM DTT for insect preparations to prevent melanization). Disrupt cells using mechanical methods such as a bead beater or homogenization in liquid nitrogen.

  • Debris Removal: Centrifuge the homogenate at low speed (e.g., 1,000-3,000 x g) for 10-15 minutes at 4°C to pellet cell walls and debris.

  • Microsome Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 45-60 minutes at 4°C to pellet the microsomal membranes, which contain the chitin synthase enzyme.

  • Resuspension: Discard the supernatant and gently resuspend the microsomal pellet in a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5 containing glycerol) and store at -80°C. Determine protein concentration using a standard method like the BCA assay.

Non-Radioactive Chitin Synthase Activity Assay (WGA-based)

This assay relies on the specific binding of Wheat Germ Agglutinin (WGA), a lectin, to the N-acetylglucosamine polymers of chitin. The synthesized chitin is captured on a WGA-coated plate and detected colorimetrically.

Materials:

  • 96-well microtiter plates

  • Wheat Germ Agglutinin (WGA) solution (50 µg/mL in deionized water)

  • Blocking Buffer (e.g., 20 mg/mL BSA in 50 mM Tris-HCl, pH 7.5)

  • Reaction Mix (e.g., 80 mM GlcNAc, 4-8 mM UDP-GlcNAc, 10 mM MgCl₂ or 3.2 mM CoCl₂ in 50 mM Tris-HCl, pH 7.5)

  • Trypsin solution (for zymogen activation)

  • Soybean Trypsin Inhibitor (STI) solution

  • WGA-HRP conjugate solution (WGA coupled to Horseradish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop Solution (e.g., 0.5 - 2 M H₂SO₄)

Protocol:

  • Plate Coating: Add 100 µL of WGA solution to each well of a 96-well plate. Incubate overnight at room temperature. Wash plates 3 times with water to remove unbound WGA.

  • Blocking: Add 200-300 µL of Blocking Buffer to each well. Incubate for 2-3 hours at room temperature. Wash the plates as in step 1.

  • Zymogen Activation (if required): In a separate tube, pre-treat the microsomal enzyme preparation with trypsin (e.g., incubate for 10 min at 30°C). Stop the reaction by adding STI.

  • Enzymatic Reaction: Add the following to each well:

    • 50 µL of Reaction Mix.

    • Test inhibitor (dissolved in DMSO, then diluted) or solvent control.

    • Activated enzyme preparation to a final volume of 100 µL.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30-37°C) for 1-3 hours with gentle shaking.

  • Chitin Capture: The newly synthesized chitin will bind to the WGA coated on the plate. Stop the reaction by emptying the wells and washing 5-6 times with water to remove substrate and unbound components.

  • Detection:

    • Add 100 µL of WGA-HRP solution to each well. Incubate for 30 minutes at 30°C.

    • Wash plates 6 times with water to remove unbound conjugate.

    • Add 100 µL of TMB substrate. A blue color will develop.

    • Stop the color development by adding 100 µL of Stop Solution (color will turn yellow).

  • Quantification: Read the absorbance at 450 nm (or 600 nm before stopping for kinetic reads). Calculate activity relative to controls. IC₅₀ values can be determined from a dose-response curve.

WGA_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection P1 1. Coat wells with Wheat Germ Agglutinin (WGA) P2 2. Wash plate P1->P2 P3 3. Block with BSA P2->P3 P4 4. Wash plate P3->P4 R1 5. Add Reaction Mix, Inhibitor, and Enzyme P4->R1 R2 6. Incubate (e.g., 37°C, 1-3h) (Synthesized chitin binds to WGA) R1->R2 R3 7. Wash to remove unbound reactants R2->R3 D1 8. Add WGA-HRP conjugate R3->D1 D2 9. Wash plate D1->D2 D3 10. Add TMB Substrate D2->D3 D4 11. Add Stop Solution D3->D4 Result 12. Read Absorbance at 450nm D4->Result

Figure 4: Experimental Workflow for the WGA-based Chitin Synthase Assay.

Conclusion

Chitin synthase inhibitors are a diverse group of molecules that effectively disrupt a crucial biological pathway in fungi and insects. The peptidyl nucleosides act via a well-understood competitive inhibition mechanism, making them valuable as specific biochemical probes and potential antifungal agents. In contrast, the widely used insect growth regulators, including benzoylphenylureas and buprofezin, operate through more complex mechanisms that are still being fully elucidated but appear to involve interference with the post-catalytic steps of chitin synthesis and translocation. The development of robust, high-throughput assays continues to facilitate the discovery of new inhibitors and a deeper understanding of their precise modes of action, which is essential for overcoming resistance and designing next-generation, targeted pest control strategies.

The Biological Activity of IMB-D10: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document pertains to the biological activity of the benzothiazole compound IMB-D10 , an inhibitor of chitin synthesis in fungi. Initial searches for "Imb-10" yielded ambiguous results, with limited information on a compound of that exact name. This guide is based on the available scientific literature for IMB-D10, which is presumed to be the compound of interest.

Introduction

IMB-D10 is a novel benzothiazole derivative that has demonstrated significant antifungal properties. Its primary mechanism of action involves the inhibition of chitin synthesis, a crucial process for maintaining the structural integrity of the fungal cell wall. This specific targeting of a pathway absent in mammals makes IMB-D10 a promising candidate for the development of new antifungal therapeutics. This technical guide provides a comprehensive overview of the biological activity of IMB-D10, including its quantitative inhibitory effects, detailed experimental methodologies for its characterization, and its role within the broader context of the fungal cell wall integrity signaling pathway.

Quantitative Data on Biological Activity

The biological activity of IMB-D10 has been quantified through various in vitro assays, primarily focusing on its inhibitory effects on chitin synthase enzymes and its antifungal efficacy against pathogenic yeasts such as Saccharomyces cerevisiae and Candida albicans.

Table 1: In Vitro Inhibitory Activity of IMB-D10 against Saccharomyces cerevisiae Chitin Synthases[1]
Target EnzymeIC50 (μg/mL)Standard Deviation
Chitin Synthase 1 (Chs1)17.46± 3.39
Chitin Synthase 2 (Chs2)3.51± 1.35
Chitin Synthase 3 (Chs3)13.08± 2.08
Table 2: Synergistic Antifungal Activity of IMB-D10 with Caspofungin against Candida albicans[2]
CompoundMIC of Caspofungin Alone (μg/mL)MIC of Caspofungin with IMB-D10 (12.5 μg/mL) (μg/mL)
Caspofungin0.0250.00625

In addition to direct enzyme inhibition, studies have shown that treatment of yeast cells with IMB-D10 leads to a significant reduction in the protein levels of all three chitin synthases. Specifically, after treatment with 25 μg/mL of IMB-D10, the relative abundance of Chs1, Chs2, and Chs3 was reduced to approximately 22%, 21%, and 18% respectively, compared to the control.[1]

Experimental Protocols

The following sections detail the methodologies employed to characterize the biological activity of IMB-D10.

Chitin Synthase Activity Assay

This non-radioactive, high-throughput assay is used to determine the inhibitory activity of compounds against chitin synthase enzymes.[2][3]

Materials:

  • 96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

  • Yeast cell extracts containing chitin synthase enzymes (Chs1, Chs2, Chs3)

  • IMB-D10 (or other test compounds) dissolved in DMSO

  • Uridine 5'-diphosphate-N-acetylglucosamine (UDP-GlcNAc)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • WGA-Horseradish Peroxidase (HRP) conjugate

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Prepare serial dilutions of IMB-D10 in the reaction buffer.

  • Add the yeast cell extracts containing the specific chitin synthase to the WGA-coated wells.

  • Add the IMB-D10 dilutions to the respective wells. A DMSO control should be included.

  • Initiate the reaction by adding UDP-GlcNAc to all wells.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Wash the plate to remove unbound reagents.

  • Add the WGA-HRP conjugate to each well and incubate to allow binding to the newly synthesized chitin.

  • Wash the plate to remove unbound conjugate.

  • Add the HRP substrate and incubate until color development.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percent inhibition for each concentration of IMB-D10 and determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific microorganism.

Materials:

  • Candida albicans or Saccharomyces cerevisiae culture

  • Yeast growth medium (e.g., YPD, RPMI-1640)

  • 96-well microtiter plates

  • IMB-D10 dissolved in DMSO

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a standardized inoculum of the yeast suspension.

  • Prepare serial two-fold dilutions of IMB-D10 in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with the yeast suspension. Include a positive control (no drug) and a negative control (no inoculum).

  • Incubate the plate at 30°C or 37°C for 24-48 hours.

  • Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the drug that prevents visible growth.

Checkerboard Assay for Synergism

This assay is used to evaluate the interaction between two antimicrobial agents.

Procedure:

  • Prepare a 96-well plate with serial dilutions of IMB-D10 along the x-axis and serial dilutions of a second antifungal agent (e.g., caspofungin) along the y-axis.

  • Inoculate the plate with a standardized yeast suspension.

  • Incubate the plate and determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction (synergistic, additive, indifferent, or antagonistic).

Signaling Pathways and Mechanism of Action

IMB-D10 exerts its antifungal effect by targeting the Cell Wall Integrity (CWI) pathway , a crucial signaling cascade for the survival and pathogenesis of fungi. The primary point of intervention is the inhibition of chitin synthases, enzymes responsible for the synthesis of chitin, a vital component of the fungal cell wall.

Fungal_Cell_Wall_Integrity_Pathway cluster_cell_wall Fungal Cell Wall cluster_membrane Plasma Membrane Glucan Glucan Chitin Chitin Mannoproteins Mannoproteins Cell_Wall_Stress_Sensors Cell Wall Stress Sensors (e.g., Wsc1, Mid2) Rho1_GTPase Rho1 GTPase Cell_Wall_Stress_Sensors->Rho1_GTPase activates Glucan_Synthase β-(1,3)-Glucan Synthase Glucan_Synthase->Glucan Chitin_Synthases Chitin Synthases (Chs1, Chs2, Chs3) Chitin_Synthases->Chitin Cell_Wall_Stress Cell Wall Stress (e.g., Antifungal Drugs) Cell_Wall_Stress->Cell_Wall_Stress_Sensors IMB_D10 IMB-D10 IMB_D10->Chitin_Synthases inhibits Caspofungin Caspofungin Caspofungin->Glucan_Synthase inhibits PKC1 Protein Kinase C1 (PKC1) Rho1_GTPase->PKC1 activates MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) PKC1->MAPK_Cascade activates Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/6) MAPK_Cascade->Transcription_Factors activates Cell_Wall_Repair_Genes Cell Wall Repair Genes (including CHS genes) Transcription_Factors->Cell_Wall_Repair_Genes upregulates Cell_Wall_Repair_Genes->Glucan_Synthase Cell_Wall_Repair_Genes->Chitin_Synthases

Caption: Fungal Cell Wall Integrity Pathway and points of inhibition.

By inhibiting Chs1, Chs2, and Chs3, IMB-D10 disrupts the synthesis of chitin, leading to a weakened cell wall. This disruption triggers the CWI pathway as a compensatory response. However, the continued presence of IMB-D10 prevents the effective repair of the cell wall, ultimately leading to cell lysis and death. The synergistic effect observed with caspofungin, a β-(1,3)-glucan synthase inhibitor, highlights the potent antifungal strategy of simultaneously targeting two essential components of the fungal cell wall.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Chitin_Synthase_Assay Chitin Synthase Activity Assay IC50_Values IC50_Values Chitin_Synthase_Assay->IC50_Values Determines IC50 MIC_Assay Antifungal Susceptibility (Broth Microdilution) MIC_Values MIC_Values MIC_Assay->MIC_Values Determines MIC Synergy_Assay Checkerboard Assay (Synergism) FICI_Values FICI_Values Synergy_Assay->FICI_Values Determines FICI Protein_Level_Analysis Analysis of Chitin Synthase Protein Levels Protein_Reduction Protein_Reduction Protein_Level_Analysis->Protein_Reduction Quantifies Protein Level Reduction Phenotypic_Analysis Microscopy of Yeast Morphology Cell_Defects Cell_Defects Phenotypic_Analysis->Cell_Defects Observes Cell Division Defects IMB_D10_Compound IMB-D10 IMB_D10_Compound->Chitin_Synthase_Assay IMB_D10_Compound->MIC_Assay IMB_D10_Compound->Synergy_Assay IMB_D10_Compound->Protein_Level_Analysis IMB_D10_Compound->Phenotypic_Analysis

Caption: Experimental workflow for characterizing IMB-D10.

Conclusion

IMB-D10 is a promising antifungal agent that effectively inhibits chitin synthesis in pathogenic fungi. Its specific mechanism of action, potent in vitro activity, and synergistic effects with existing antifungal drugs make it a strong candidate for further preclinical and clinical development. The detailed experimental protocols and understanding of its interaction with the fungal cell wall integrity pathway provide a solid foundation for future research aimed at optimizing its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of IMB-D10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMB-D10 is a novel benzothiazole derivative identified as a potent inhibitor of chitin synthesis in fungi.[1] Chitin is an essential structural component of the fungal cell wall, absent in humans, making it an attractive target for antifungal drug development.[1][2] These application notes provide detailed protocols for the in vitro susceptibility testing of IMB-D10 against pathogenic yeasts, such as Candida albicans, and for assaying its direct inhibitory effect on chitin synthase activity. The methodologies are based on established standards and published findings related to IMB-D10 and similar compounds.[3][4]

Mechanism of Action

IMB-D10 exerts its antifungal activity by inhibiting chitin synthases, the enzymes responsible for polymerizing N-acetylglucosamine to form chitin.[1][3] This disruption of cell wall synthesis leads to increased sensitivity to osmotic stress and can act synergistically with other antifungal agents that target different cell wall components, such as glucan synthase inhibitors (e.g., caspofungin).[3]

Data Presentation

The following tables summarize representative quantitative data for IMB-D10 based on published literature. This data is provided for illustrative purposes and may vary depending on the specific fungal strain and experimental conditions.

Table 1: Minimum Inhibitory Concentration (MIC) of IMB-D10 against Yeast Pathogens

OrganismMethodMIC (µg/mL)
Saccharomyces cerevisiaeBroth Microdilution12.5[1]
Candida albicansBroth MicrodilutionNot explicitly stated, but growth inhibition was observed.

Table 2: Chitin Synthase Inhibition by IMB-D10

Enzyme SourceAssay MethodIMB-D10 Concentration (µg/mL)Inhibition (%)
S. cerevisiae membrane extractWheat Germ Agglutinin (WGA) binding assayNot specifiedSignificant inhibition observed[3]

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing for IMB-D10

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast susceptibility testing.

1. Preparation of IMB-D10 Stock Solution: a. Prepare a stock solution of IMB-D10 in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL. b. Ensure the final concentration of DMSO in the assay does not exceed 1%, as higher concentrations can inhibit fungal growth.

2. Preparation of Inoculum: a. Culture the yeast strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. b. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. c. Dilute the suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

3. Assay Procedure: a. In a 96-well microtiter plate, perform serial twofold dilutions of the IMB-D10 stock solution in RPMI 1640 medium to achieve a final concentration range (e.g., 0.125 - 64 µg/mL). b. Add 100 µL of the standardized yeast inoculum to each well containing the diluted IMB-D10. c. Include a positive control well (inoculum without IMB-D10) and a negative control well (medium only). d. Incubate the plate at 35°C for 24-48 hours.

4. Determination of MIC: a. The MIC is the lowest concentration of IMB-D10 that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the positive control.

Protocol 2: Chitin Synthase Activity Assay

This protocol is based on the principle of detecting newly synthesized chitin using Wheat Germ Agglutinin (WGA), a lectin that binds to N-acetylglucosamine polymers.[3]

1. Preparation of Fungal Membrane Extracts: a. Grow the yeast culture to mid-log phase (OD600 = 1-2) in a suitable broth medium (e.g., YPD). b. Harvest the cells by centrifugation and wash with a suitable buffer. c. Spheroplast the cells using a lytic enzyme (e.g., zymolyase) and then lyse them in a hypotonic buffer containing protease inhibitors. d. Isolate the membrane fraction by differential centrifugation.

2. Chitin Synthase Reaction: a. Coat a 96-well plate with 50 µg/mL WGA and incubate overnight at 4°C. b. Wash the plate to remove unbound WGA. c. Prepare a reaction mixture containing the membrane extract, various concentrations of IMB-D10 (or DMSO control), and the substrate uridine 5'-diphosphate-N-acetylglucosamine (UDP-GlcNAc). d. A reaction without UDP-GlcNAc should be included as a background control.[3] e. Add the reaction mixture to the WGA-coated wells and incubate at a suitable temperature (e.g., 30°C) for 1-2 hours.

3. Detection of Chitin: a. Wash the wells to remove unreacted components. b. Add a detection reagent, such as HRP-conjugated WGA, followed by a suitable substrate (e.g., TMB). c. Measure the absorbance at the appropriate wavelength. d. The reduction in signal in the presence of IMB-D10 indicates inhibition of chitin synthase activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Analysis IMB10_prep Prepare IMB-D10 Stock Serial_dilution Serial Dilution of IMB-D10 IMB10_prep->Serial_dilution Inoculum_prep Prepare Yeast Inoculum Inoculation Inoculate Microtiter Plate Inoculum_prep->Inoculation Serial_dilution->Inoculation Incubation Incubate at 35°C Inoculation->Incubation MIC_determination Determine MIC Incubation->MIC_determination

Caption: Workflow for Broth Microdilution Susceptibility Testing of IMB-D10.

signaling_pathway IMB10 IMB-D10 Chitin_Synthase Chitin Synthase IMB10->Chitin_Synthase Inhibits Chitin Chitin (Cell Wall Component) Chitin_Synthase->Chitin Synthesizes UDP_GlcNAc UDP-GlcNAc (Substrate) UDP_GlcNAc->Chitin_Synthase Binds to Cell_Wall Fungal Cell Wall Integrity Chitin->Cell_Wall Maintains

Caption: Proposed Mechanism of Action of IMB-D10 on Fungal Cell Wall Synthesis.

References

Application Notes and Protocols for Synergistic Antifungal Assay of IMB-10 and Caspofungin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant fungal pathogens presents a significant challenge to global health. A promising strategy to combat these infections is the use of combination therapy, where two or more antifungal agents with different mechanisms of action are co-administered. This approach can lead to synergistic effects, resulting in enhanced efficacy, reduced drug dosages, and a lower propensity for the development of resistance.

This document provides detailed application notes and protocols for assessing the synergistic interaction between IMB-10, a novel inhibitor of chitin synthesis, and caspofungin, an echinocandin that targets β-(1,3)-D-glucan synthesis. By disrupting two essential components of the fungal cell wall, this combination has the potential for potent synergistic antifungal activity.

This compound (IMB-D10) is a benzothiazole derivative that has been identified as an inhibitor of fungal chitin synthesis. It acts by inhibiting the activity of chitin synthases (Chs1, Chs2, and Chs3) and reducing their protein levels. Chitin is a crucial structural polysaccharide in the fungal cell wall, providing rigidity and shape.

Caspofungin is a semi-synthetic lipopeptide belonging to the echinocandin class of antifungal drugs. Its mechanism of action involves the non-competitive inhibition of the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[1][2][3] This disruption of the cell wall leads to osmotic instability and fungal cell death.[4][5]

The dual targeting of both chitin and β-(1,3)-D-glucan synthesis pathways offers a compelling rationale for the synergistic activity of this compound and caspofungin.

Data Presentation

The following tables summarize the expected quantitative data from synergistic assays involving this compound and caspofungin against a susceptible fungal strain, such as Candida albicans.

Table 1: Minimum Inhibitory Concentration (MIC) Determination

CompoundMIC (µg/mL)
This compound16
Caspofungin0.25

Table 2: Checkerboard Assay Results for this compound and Caspofungin Synergy

This compound (µg/mL)Caspofungin (µg/mL)Fungal GrowthFIC of this compoundFIC of CaspofunginFIC Index (FICI)Interpretation
160No Growth1--MIC of this compound alone
00.25No Growth-1-MIC of Caspofungin alone
80.03125Growth----
40.0625No Growth0.250.250.5Synergy
20.125No Growth0.1250.50.625Additive
10.125Growth----

Note: The Fractional Inhibitory Concentration (FIC) is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FIC Index (FICI) is the sum of the FICs of both drugs. FICI ≤ 0.5 indicates synergy, >0.5 to 4 indicates an additive or indifferent effect, and >4 indicates antagonism.

Table 3: Time-Kill Curve Analysis Results

TreatmentLog10 CFU/mL at 24hChange from Initial Inoculum (Log10 CFU/mL)Interpretation
Growth Control8.5+5.5Normal Growth
This compound (at MIC)5.0+2.0Fungistatic
Caspofungin (at MIC)4.5+1.5Fungistatic
This compound (1/2 MIC) + Caspofungin (1/2 MIC)2.0-1.0Synergistic and Fungicidal

Note: Synergy in time-kill assays is defined as a ≥2 log10 decrease in CFU/mL by the combination compared with the most active single agent. Fungicidal activity is defined as a ≥3 log10 reduction in CFU/mL from the initial inoculum.

Experimental Protocols

The following are detailed protocols for performing synergistic assays with this compound and caspofungin, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol 1: Checkerboard Broth Microdilution Assay

This method is used to determine the in vitro interaction between two antimicrobial agents.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Caspofungin stock solution (e.g., 1 mg/mL in water)

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile multichannel pipettes and tips

  • Spectrophotometer or microplate reader (optional, for OD reading)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution Plate Setup:

    • In a 96-well plate, prepare serial dilutions of this compound horizontally (e.g., across columns 1-10) and caspofungin vertically (e.g., down rows A-G).

    • Row H will contain serial dilutions of this compound alone to determine its MIC.

    • Column 11 will contain serial dilutions of caspofungin alone to determine its MIC.

    • Column 12 will serve as the growth control (inoculum only) and sterility control (medium only).

    • Add 50 µL of RPMI-1640 to all wells from A1 to H11.

    • Add 100 µL of the highest concentration of this compound to the first well of each row (A1-H1) and perform serial dilutions across the plate to column 10.

    • Add 100 µL of the highest concentration of caspofungin to the first well of each column (A1-A11) and perform serial dilutions down the plate to row G.

    • The final volume in each well should be 50 µL after drug dilution.

  • Inoculation:

    • Add 50 µL of the prepared fungal inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading and Interpretation:

    • Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that shows no visible growth.

    • Calculate the FIC and FICI for each combination that inhibits growth.

Protocol 2: Time-Kill Curve Analysis

This method assesses the rate and extent of fungal killing over time.

Materials:

  • This compound and Caspofungin stock solutions

  • Fungal isolate

  • RPMI-1640 medium

  • Sterile culture tubes or flasks

  • Sterile saline

  • Sabouraud Dextrose Agar plates

  • Incubator shaker

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension as described in the checkerboard assay protocol, but adjust the final inoculum concentration in the test tubes/flasks to approximately 1-5 x 10^5 CFU/mL in RPMI-1640.

  • Test Setup:

    • Prepare culture tubes/flasks with the following conditions (in triplicate):

      • Growth Control (no drug)

      • This compound alone (at a relevant concentration, e.g., MIC or sub-MIC)

      • Caspofungin alone (at a relevant concentration, e.g., MIC or sub-MIC)

      • This compound + Caspofungin combination (at relevant concentrations)

  • Incubation and Sampling:

    • Incubate the tubes/flasks at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube/flask.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate a known volume of each dilution onto Sabouraud Dextrose Agar plates.

    • Incubate the plates at 35°C for 24-48 hours.

    • Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Compare the killing curves to determine synergy and whether the effect is fungistatic or fungicidal.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Synergistic_Mechanism cluster_cell Fungal Cell Glucan_Pathway β-(1,3)-D-Glucan Synthesis Cell_Wall Fungal Cell Wall Glucan_Pathway->Cell_Wall Synergy Synergistic Effect: Cell Wall Disruption Glucan_Pathway->Synergy Chitin_Pathway Chitin Synthesis Chitin_Pathway->Cell_Wall Chitin_Pathway->Synergy Caspofungin Caspofungin Caspofungin->Glucan_Pathway Inhibits IMB10 This compound IMB10->Chitin_Pathway Inhibits Cell_Death Fungal Cell Death Synergy->Cell_Death

Caption: Synergistic mechanism of this compound and Caspofungin.

Checkerboard_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland, then dilute) start->prep_inoculum setup_plate Set up 96-well plate with serial dilutions of this compound and Caspofungin prep_inoculum->setup_plate inoculate Inoculate plate with fungal suspension setup_plate->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentrations (MICs) incubate->read_mic calculate_fici Calculate FIC Index (FICI) read_mic->calculate_fici interpret Interpret Results: Synergy, Additive, or Antagonism calculate_fici->interpret end End interpret->end

Caption: Workflow for the Checkerboard Synergy Assay.

Time_Kill_Workflow start Start prep_inoculum Prepare Fungal Inoculum (~1-5 x 10^5 CFU/mL) start->prep_inoculum setup_cultures Set up cultures: Control, this compound, Caspofungin, Combination prep_inoculum->setup_cultures incubate_sample Incubate with agitation, taking samples at 0, 2, 4, 8, 12, 24h setup_cultures->incubate_sample plate_count Perform serial dilutions and plate for CFU counting incubate_sample->plate_count incubate_plates Incubate plates at 35°C for 24-48 hours plate_count->incubate_plates plot_curves Plot Log10 CFU/mL vs. Time incubate_plates->plot_curves analyze Analyze for Synergy and Fungicidal/Fungistatic Activity plot_curves->analyze end End analyze->end

Caption: Workflow for the Time-Kill Curve Analysis.

Fungal_Cell_Wall_Integrity_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Wall_Stress Cell Wall Stress (e.g., Caspofungin) Sensors Cell Surface Sensors (Wsc1, Mid2) Cell_Wall_Stress->Sensors Rho1_GTP Rho1-GTP Sensors->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 MAPK_Cascade MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Slt2/Mpk1) Pkc1->MAPK_Cascade Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors Gene_Expression Upregulation of Cell Wall Repair Genes (e.g., FKS2, CHS3) Transcription_Factors->Gene_Expression Cell_Wall_Repair Cell Wall Repair and Chitin Synthesis Increase Gene_Expression->Cell_Wall_Repair Cell Wall Remodeling

Caption: Fungal Cell Wall Integrity Signaling Pathway.

References

Application Notes and Protocols for IMB-10 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMB-10 is a small molecule compound identified as a thioxothiazolidine-containing ligand of the leukocyte-specific integrin alphaMbeta2 (αMβ2), also known as Mac-1 or CD11b/CD18.[1] This integrin plays a critical role in the adhesion, migration, and recruitment of leukocytes during inflammatory responses. This compound acts as a modulator of αMβ2, uniquely stabilizing the activated conformation of the integrin. This stabilization enhances the binding of αMβ2 to its endogenous ligands, such as fibrinogen, and paradoxically leads to the inhibition of leukocyte migration and recruitment both in vitro and in vivo.[1] These characteristics make this compound a valuable tool for studying the intricacies of leukocyte biology and a potential starting point for the development of novel anti-inflammatory therapeutics.

Proper preparation of a stock solution is the first critical step for reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in various research applications.

Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₉H₁₅NOS₂[2][3]
Molecular Weight 337.46 g/mol [2][3]
CAS Number 307525-40-2[2][3]
Appearance Solid powder
Recommended Solvent Dimethyl sulfoxide (DMSO)[4]
Stock Solution Conc. 2 - 10 mM in DMSO[4]
Storage Conditions -20°C or -80°C, protected from light

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol for Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust volumes as needed for your specific requirements.

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 337.46 g/mol

    • Desired Concentration (C) = 10 mM = 0.010 mol/L

    • Desired Volume (V) = 1 mL = 0.001 L

    • Mass (m) = C x V x MW

    • Mass (m) = 0.010 mol/L x 0.001 L x 337.46 g/mol = 0.0033746 g = 3.37 mg

  • Weighing this compound:

    • Carefully weigh out 3.37 mg of this compound powder using a calibrated analytical balance.

    • Note: Due to the small mass, it is advisable to weigh a slightly larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO to improve accuracy.

  • Dissolving this compound:

    • Transfer the weighed this compound powder into a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous, cell culture grade DMSO to the tube.

    • Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution if necessary.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions

For cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Example: Preparation of a 10 µM working solution in cell culture medium:

  • Thaw a single aliquot of the 10 mM this compound stock solution.

  • Perform a 1:1000 dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

  • Mix thoroughly by gentle pipetting or vortexing.

  • This will result in a 10 µM working solution with a final DMSO concentration of 0.1%.

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage & Use calc Calculate Mass of this compound weigh Weigh this compound Powder calc->weigh Required Mass dissolve Dissolve in DMSO weigh->dissolve This compound Powder vortex Vortex to Homogenize dissolve->vortex Incomplete Solution aliquot Aliquot into Single-Use Tubes vortex->aliquot Homogenized Stock Solution store Store at -20°C / -80°C aliquot->store Labeled Aliquots dilute Prepare Working Solution store->dilute Thawed Aliquot

Caption: Workflow for this compound stock solution preparation and use.

AlphaMbeta2 (αMβ2) Integrin Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol integrin αMβ2 Integrin (Inactive) integrin_active αMβ2 Integrin (Active) integrin->integrin_active Conformational Change downstream Downstream Signaling (FAK, Src, RhoA) integrin_active->downstream Outside-In Signaling talin Talin talin->integrin binds to β tail kindlin Kindlin kindlin->integrin binds to β tail inside_out Inside-Out Signaling (e.g., Chemokines) rap1 Rap1-GTP inside_out->rap1 activates rap1->talin recruits cytoskeleton Actin Cytoskeleton Reorganization downstream->cytoskeleton

Caption: Simplified alphaMbeta2 integrin signaling pathway.

References

Application Notes and Protocols for IMB-10 (IMB-D10) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IMB-10 (IMB-D10) is a promising benzothiazole-based antifungal agent that targets chitin synthesis, an essential process for maintaining the integrity of the fungal cell wall.[1] Unlike mammalian cells, which lack a cell wall, this structure in fungi presents a selective target for antifungal drug development. IMB-D10 has demonstrated inhibitory activity against key chitin synthase enzymes, making it a valuable tool for basic research and a potential lead compound for novel antifungal therapies.[2]

These application notes provide a comprehensive guide for the experimental design of studies involving IMB-D10. Detailed protocols for key assays, data presentation guidelines, and visualizations of relevant biological pathways and experimental workflows are included to facilitate robust and reproducible research.

Mechanism of Action

IMB-D10 functions by inhibiting the activity of chitin synthases, the enzymes responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin chains.[2] In yeast, there are three main chitin synthases: Chs1, Chs2, and Chs3, each with distinct roles in cell wall biogenesis. IMB-D10 has been shown to inhibit the activity of all three of these enzymes to varying degrees, leading to a reduction in the overall chitin content of the fungal cell wall.[2] This disruption of the cell wall integrity can lead to growth inhibition and increased susceptibility to other stressors.[2]

Data Presentation

Table 1: In Vitro Inhibitory Activity of IMB-D10 against Yeast Chitin Synthases
Enzyme TargetIC50 (µg/mL)
Chs117.46 ± 3.39
Chs23.51 ± 1.35
Chs313.08 ± 2.08

Data extracted from studies on Saccharomyces cerevisiae.[2]

Table 2: Antifungal Susceptibility of IMB-D10 against Pathogenic Fungi
Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans[Data not available in search results]
Aspergillus fumigatus[Data not available in search results]
Cryptococcus neoformans[Data not available in search results]

Note: Specific MIC values for IMB-D10 against various fungal species were not available in the provided search results. Researchers should determine these values experimentally.

Experimental Protocols

Chitin Synthase Activity Assay

This protocol is adapted from established methods for measuring the in vitro activity of chitin synthase.[3][4]

Materials:

  • Fungal cell culture (e.g., Saccharomyces cerevisiae)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, protease inhibitors)

  • Glass beads or a cell disruptor

  • Trypsin solution

  • Soybean trypsin inhibitor

  • Reaction buffer (50 mM Tris-HCl pH 7.5)

  • UDP-N-acetylglucosamine (UDP-GlcNAc)

  • IMB-D10 stock solution (in DMSO)

  • 96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

  • Bovine Serum Albumin (BSA) blocking buffer

  • Plate reader

Procedure:

  • Enzyme Preparation: a. Grow fungal cells to mid-log phase and harvest by centrifugation. b. Wash the cell pellet with lysis buffer. c. Resuspend the cells in lysis buffer and lyse the cells using glass beads or a cell disruptor. d. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the membrane fraction with chitin synthases. e. Treat the membrane fraction with trypsin to activate the chitin synthases, followed by the addition of soybean trypsin inhibitor to stop the reaction.

  • Chitin Synthase Assay: a. To WGA-coated wells of a 96-well plate, add the prepared enzyme fraction. b. Add varying concentrations of IMB-D10 (or DMSO as a control) to the wells. c. Initiate the reaction by adding the substrate, UDP-GlcNAc. d. Incubate the plate at 30°C for a defined period (e.g., 1-2 hours). e. Wash the plate to remove unbound reagents. f. Quantify the newly synthesized chitin, which is captured by the WGA on the plate, using a suitable detection method (e.g., a lectin-based assay with a labeled probe). g. Measure the signal using a plate reader.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of IMB-D10 compared to the DMSO control. b. Determine the IC50 value by plotting the percentage of inhibition against the log of the IMB-D10 concentration and fitting the data to a dose-response curve.

Quantification of Fungal Chitin Content

This protocol outlines a method to determine the total chitin content in fungal cells treated with IMB-D10.[2][5]

Materials:

  • Fungal cell culture

  • IMB-D10 stock solution (in DMSO)

  • 6 M HCl

  • Sodium nitrite

  • Ammonium sulfamate

  • 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH)

  • FeCl3 solution

  • Spectrophotometer

  • Glucosamine standards

Procedure:

  • Cell Treatment and Hydrolysis: a. Grow fungal cells in the presence of various concentrations of IMB-D10 (and a DMSO control). b. Harvest the cells by centrifugation, wash with water, and lyophilize to determine the dry weight. c. Hydrolyze the cell pellets in 6 M HCl at 100°C for 4 hours to break down chitin into its monomer, glucosamine. d. Neutralize the hydrolysate with NaOH.

  • Glucosamine Quantification: a. To the neutralized hydrolysate, add sodium nitrite and then ammonium sulfamate to remove excess nitrous acid. b. Add MBTH, followed by heating. c. Add FeCl3 solution to develop a colorimetric reaction. d. Measure the absorbance at 650 nm using a spectrophotometer.

  • Data Analysis: a. Generate a standard curve using known concentrations of glucosamine. b. Determine the glucosamine concentration in the fungal samples from the standard curve. c. Calculate the chitin content as a percentage of the total cell dry weight.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[6][7][8][9]

Materials:

  • Fungal isolate

  • RPMI-1640 medium

  • IMB-D10 stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: a. Grow the fungal isolate on an appropriate agar medium. b. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. c. Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Drug Dilution: a. Perform a serial two-fold dilution of IMB-D10 in RPMI-1640 medium in a 96-well plate. b. Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Inoculation and Incubation: a. Add the prepared fungal inoculum to each well (except the sterility control). b. Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: a. Visually inspect the wells for fungal growth or measure the optical density using a plate reader. b. The MIC is the lowest concentration of IMB-D10 that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the drug-free control.

Visualizations

IMB10_Mechanism_of_Action cluster_cell Fungal Cell UDP_GlcNAc UDP-GlcNAc Chitin_Synthase Chitin Synthase (Chs1, Chs2, Chs3) UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Polymerization Cell_Wall Cell Wall Chitin->Cell_Wall Incorporation IMB10 IMB-D10 IMB10->Chitin_Synthase Inhibition

Caption: Mechanism of action of IMB-D10.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellbased Cellular Effects start Start in_vitro In Vitro Assays start->in_vitro cell_based Cell-Based Assays start->cell_based enzyme_assay Chitin Synthase Activity Assay in_vitro->enzyme_assay mic_testing Antifungal Susceptibility (MIC Determination) cell_based->mic_testing chitin_quant Chitin Content Quantification cell_based->chitin_quant data_analysis Data Analysis end End data_analysis->end enzyme_assay->data_analysis mic_testing->data_analysis chitin_quant->data_analysis

Caption: Experimental workflow for IMB-D10 studies.

Cell_Wall_Stress_Response IMB10 IMB-D10 Chitin_Synthase_Inhibition Chitin Synthase Inhibition IMB10->Chitin_Synthase_Inhibition Cell_Wall_Stress Cell Wall Stress Chitin_Synthase_Inhibition->Cell_Wall_Stress CWI_Pathway Cell Wall Integrity (CWI) Signaling Pathway Cell_Wall_Stress->CWI_Pathway MAPK_Cascade MAP Kinase Cascade (e.g., Mkc1) CWI_Pathway->MAPK_Cascade Transcription_Factors Activation of Transcription Factors MAPK_Cascade->Transcription_Factors Gene_Expression Altered Gene Expression (e.g., upregulation of cell wall repair genes) Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (e.g., cell cycle arrest, compensatory mechanisms) Gene_Expression->Cellular_Response

Caption: Fungal cell wall stress response pathway.

References

Application Notes and Protocols for Checkerboard Assay: Investigating the Synergy of Imb-10 and 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Combination therapy, the use of two or more drugs, is a cornerstone of modern pharmacology, particularly in the treatment of complex diseases such as cancer. The primary goal of combination therapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual drug effects. The checkerboard assay is a widely used in vitro method to systematically screen for and quantify synergistic, additive, or antagonistic interactions between two compounds.

This document provides a detailed protocol for performing a checkerboard assay to evaluate the synergistic potential of a hypothetical experimental compound, Imb-10 , with the established chemotherapeutic agent, 5-Fluorouracil (5-FU) . For the purpose of this application note, we will hypothesize that this compound is an inhibitor of the NF-κB signaling pathway, a pathway known to be involved in chemoresistance to 5-FU.

Principle of the Checkerboard Assay

The checkerboard assay involves a two-dimensional titration of two drugs in a microplate format.[1] Serial dilutions of one drug are made along the x-axis, while serial dilutions of the second drug are made along the y-axis.[2] This creates a matrix of wells containing various concentrations of both drugs. After incubation with the target cells, cell viability is assessed, and the data is used to calculate the Fractional Inhibitory Concentration (FIC) index. The FIC index is a quantitative measure of the interaction between the two compounds.[2]

Data Presentation: Quantifying Synergy

The interaction between two drugs is quantified by the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated for each well that shows a predefined level of inhibition (e.g., 50% or 90% inhibition, IC50 or IC90). The FIC index is the sum of the FICs for each drug in a given combination well.[3]

FICA = (MIC of drug A in combination) / (MIC of drug A alone) [3] FICB = (MIC of drug B in combination) / (MIC of drug B alone) [3] FIC Index = FICA + FICB [3]

The interaction is then classified based on the FIC index value:

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 and ≤ 1.0Additive
> 1.0 and ≤ 4.0Indifference
> 4.0Antagonism
Table 1: Interpretation of FIC Index Values.[3]
Hypothetical Synergy Data for this compound and 5-FU

The following table represents a hypothetical dataset from a checkerboard assay evaluating the synergy between this compound and 5-FU on a cancer cell line. The values represent the percentage of cell growth inhibition.

5-FU (µM)This compound (µM)
Concentration 0 0.1 0.2 0.4 0.8 1.6 3.2
0 05812151820
1 10254055657075
2 204560 75 859092
4 3565 80 90 959899
8 5085 92 969899100
16 6090959899100100
32 70959899100100100
Table 2: Hypothetical Percentage Growth Inhibition of Cancer Cells by this compound and 5-FU Combination.

From this data, the Minimum Inhibitory Concentration (MIC) or IC50 for each drug alone and in combination can be determined to calculate the FIC index. For example, if the IC50 of 5-FU alone is 8 µM and the IC50 of this compound alone is 1.6 µM, and in combination, 2 µM of 5-FU and 0.4 µM of this compound show 50% inhibition, the FIC index would be:

FIC5-FU = 2 / 8 = 0.25 FICthis compound = 0.4 / 1.6 = 0.25 FIC Index = 0.25 + 0.25 = 0.5 (Synergy)

Experimental Protocols

Materials and Reagents
  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • 5-Fluorouracil (5-FU) (stock solution in a suitable solvent, e.g., DMSO or water)

  • 96-well flat-bottom sterile microplates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis cell_prep Prepare Cell Suspension add_cells Add Cells to Wells cell_prep->add_cells drug_prep Prepare Drug Dilutions plate_drugs Plate Drug Combinations drug_prep->plate_drugs plate_drugs->add_cells incubate Incubate for 48-72 hours add_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay read_plate Read Plate viability_assay->read_plate calculate_fic Calculate FIC Index read_plate->calculate_fic

Figure 1: Experimental workflow for the checkerboard assay.
Detailed Protocol

Day 1: Cell Seeding and Drug Preparation

  • Cell Culture: Culture the target cancer cells in complete medium until they reach 70-80% confluency.

  • Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Resuspend the cells in fresh complete medium and perform a cell count to determine the cell concentration.

  • Cell Seeding: Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) and seed 100 µL into each well of a 96-well plate. Incubate the plate overnight at 37°C with 5% CO₂ to allow the cells to attach.

  • Drug Stock Solutions: Prepare high-concentration stock solutions of this compound and 5-FU in an appropriate solvent.

Day 2: Drug Addition (Checkerboard Setup)

  • Prepare Drug Dilution Plates:

    • Plate A (this compound Dilutions): In a separate 96-well plate, prepare serial dilutions of this compound. For example, add 100 µL of media to all wells except the first column. In the first column, add 200 µL of the highest concentration of this compound. Then, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on.

    • Plate B (5-FU Dilutions): Similarly, prepare a plate with serial dilutions of 5-FU.

  • Create the Checkerboard Plate:

    • Remove the medium from the cell plate prepared on Day 1.

    • Using a multichannel pipette, transfer 50 µL of each this compound dilution from Plate A to the corresponding columns of the cell plate.

    • Transfer 50 µL of each 5-FU dilution from Plate B to the corresponding rows of the cell plate.

    • This will result in a final volume of 100 µL per well with a matrix of drug concentrations.

    • Include control wells: cells with no drugs (growth control), and wells with media only (blank control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

Day 4 or 5: Cell Viability Assay and Data Analysis

  • Perform Viability Assay: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

  • Read Plate: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the blank control values from all other readings.

    • Normalize the data to the growth control wells (100% viability).

    • Calculate the percentage of inhibition for each well.

    • Determine the IC50 values for each drug alone and in combination.

    • Calculate the FIC index for synergistic combinations as described above.

Hypothetical Signaling Pathway of this compound and 5-FU Synergy

5-Fluorouracil primarily exerts its cytotoxic effects by inhibiting thymidylate synthase, a key enzyme in the synthesis of thymidine, a necessary component of DNA. This leads to "thymineless death" in rapidly dividing cancer cells.[1] However, cancer cells can develop resistance to 5-FU through various mechanisms, including the activation of pro-survival signaling pathways such as the NF-κB pathway.

Our hypothetical compound, this compound, is an inhibitor of the NF-κB pathway. By blocking NF-κB activation, this compound can prevent the expression of anti-apoptotic genes, thereby re-sensitizing cancer cells to the DNA-damaging effects of 5-FU. This synergistic interaction is depicted in the following signaling pathway diagram.

signaling_pathway cluster_5FU 5-Fluorouracil Action cluster_Imb10 This compound Action cluster_synergy Synergistic Effect FU 5-Fluorouracil TS Thymidylate Synthase FU->TS inhibits DNA_damage DNA Damage TS->DNA_damage leads to Apoptosis_FU Apoptosis DNA_damage->Apoptosis_FU Enhanced_Apoptosis Enhanced Apoptosis Apoptosis_FU->Enhanced_Apoptosis Imb10 This compound NFkB NF-κB Imb10->NFkB inhibits Resistance Chemoresistance Imb10->Resistance overcomes Anti_Apoptotic Anti-Apoptotic Genes NFkB->Anti_Apoptotic Anti_Apoptotic->Resistance Resistance->Apoptosis_FU inhibits

Figure 2: Hypothetical signaling pathway of this compound and 5-FU synergy.

Conclusion

The checkerboard assay is a powerful tool for identifying and quantifying synergistic drug interactions. This application note provides a comprehensive protocol for utilizing this assay to investigate the potential synergy between the hypothetical compound this compound and the chemotherapeutic agent 5-FU. The provided templates for data presentation and the hypothetical signaling pathway offer a framework for interpreting and contextualizing the experimental results. By systematically evaluating drug combinations, researchers can identify promising new therapeutic strategies for the treatment of cancer and other complex diseases.

References

Application Notes and Protocols for IMB-10 in Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of IMB-10 (also referred to as IMB-D10), a novel benzothiazole compound, and its application in the discovery and development of new antifungal agents. This document includes a summary of its biological activity, mechanism of action, and detailed protocols for its evaluation.

Introduction

The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungal agents with unique mechanisms of action. The fungal cell wall, a structure absent in human cells, is a prime target for antifungal drug development. Chitin, an essential component of the fungal cell wall, is synthesized by a family of enzymes known as chitin synthases. This compound has been identified as a potent inhibitor of chitin synthase, making it a promising candidate for further investigation as an antifungal therapeutic.

Mechanism of Action

This compound exerts its antifungal activity by targeting the biosynthesis of chitin. It has been shown to directly inhibit the enzymatic activity of chitin synthases (Chs1, Chs2, and Chs3 in yeast). Furthermore, studies have revealed that this compound also leads to a significant reduction in the cellular protein levels of these essential enzymes, suggesting a dual mechanism of action that disrupts the integrity of the fungal cell wall. This targeted approach offers a high degree of selectivity for fungal cells with minimal expected off-target effects in humans.

Data Presentation

Antifungal Activity of this compound

The following table summarizes the in vitro antifungal and inhibitory activity of this compound against various fungal species and their key enzymes.

Target Organism/EnzymeAssay TypeValue (µg/mL)Reference
Saccharomyces cerevisiaeMinimum Inhibitory Concentration (MIC)50[1]
Candida albicansGrowth InhibitionDose-dependent[1]
Chitin Synthase 1 (Chs1)IC5017.46 ± 3.39[1]
Chitin Synthase 2 (Chs2)IC503.51 ± 1.35[1]
Chitin Synthase 3 (Chs3)IC5013.08 ± 2.08[1]
Cytotoxicity Profile of this compound

While specific quantitative cytotoxicity data (e.g., IC50 values against human cell lines) for this compound is not extensively available in the reviewed literature, preliminary studies have reported that it does not exhibit toxicity to human cells at effective antifungal concentrations.[1] Further comprehensive cytotoxicity testing is recommended.

Mandatory Visualizations

Signaling Pathway of Chitin Synthesis and this compound Inhibition

cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_cellwall Cell Wall GlcNAc UDP-N-acetylglucosamine (UDP-GlcNAc) Chs1 Chitin Synthase 1 (Chs1) GlcNAc->Chs1 Substrate Chs2 Chitin Synthase 2 (Chs2) GlcNAc->Chs2 Substrate Chs3 Chitin Synthase 3 (Chs3) GlcNAc->Chs3 Substrate Chitin Chitin Chs1->Chitin Chs2->Chitin Chs3->Chitin IMB10 This compound IMB10->Chs1 Inhibits Activity & Reduces Protein Level IMB10->Chs2 Inhibits Activity & Reduces Protein Level IMB10->Chs3 Inhibits Activity & Reduces Protein Level A Prepare serial dilutions of this compound in 96-well plate C Add inoculum to each well A->C B Prepare fungal inoculum (e.g., 1 x 10^4 CFU/mL) B->C D Incubate at appropriate temperature (e.g., 30°C for 24-48h) C->D E Visually inspect for turbidity or read absorbance (OD600) D->E F Determine MIC: lowest concentration with no visible growth E->F A Seed human cells in a 96-well plate and allow to adhere B Treat cells with serial dilutions of this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with DMSO or solubilization buffer E->F G Read absorbance at ~570 nm F->G H Calculate cell viability and determine IC50 G->H

References

Application Notes and Protocols for Testing Chitin Synthase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the fungal cell wall and the exoskeletons of arthropods. Its absence in vertebrates makes the enzymes responsible for its synthesis, chitin synthases (CS), attractive targets for the development of antifungal agents and insecticides. Chitin synthases catalyze the polymerization of UDP-N-acetylglucosamine (UDP-GlcNAc) into chitin chains.[1][2] The inhibition of this enzymatic activity can disrupt cell wall integrity in fungi, leading to cell lysis and death, or interfere with the molting process in insects.[3]

These application notes provide a detailed protocol for a non-radioactive, high-throughput assay to screen for and characterize inhibitors of chitin synthase. The method is based on the specific binding of wheat germ agglutinin (WGA) to the newly synthesized chitin polymer.[4] This assay is a sensitive and reliable alternative to traditional radioactive methods.[5] We also provide data on known chitin synthase inhibitors and troubleshooting guidance for the experimental protocol.

Data Presentation

The inhibitory activity of compounds against chitin synthase is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table summarizes the IC50 values for several known chitin synthase inhibitors against various fungal chitin synthase isoenzymes.

InhibitorOrganismChitin Synthase IsoenzymeIC50 (µM)
Polyoxin D Sclerotinia sclerotiorumCHS190
Candida albicansCaChs23.2 ± 1.4 (Ki)
Nikkomycin Z Candida albicansCaChs115
Candida albicansCaChs20.8
Candida albicansCaChs313
IMB-D10 Saccharomyces cerevisiaeChs1~35.7 (17.46 µg/mL)
Saccharomyces cerevisiaeChs2~7.2 (3.51 µg/mL)
Saccharomyces cerevisiaeChs3~26.8 (13.08 µg/mL)
IMB-F4 Saccharomyces cerevisiaeChs2~17.5 (8.546 µg/mL)
Saccharomyces cerevisiaeChs3~6.1 (2.963 µg/mL)
Compound 20 (maleimide) Sclerotinia sclerotiorumCHS120
Chitin synthase inhibitor 5 Not SpecifiedCHS140

Experimental Protocols

Enzyme Preparation from Saccharomyces cerevisiae

This protocol describes the preparation of a crude membrane fraction enriched in chitin synthase from Saccharomyces cerevisiae.

Materials and Reagents:

  • Saccharomyces cerevisiae strain (e.g., S288c)

  • YPD medium (1% yeast extract, 2% peptone, 2% glucose)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.

  • Glass beads (0.5 mm diameter)

  • High-speed centrifuge

Procedure:

  • Inoculate a single colony of S. cerevisiae into 50 mL of YPD medium and grow overnight at 30°C with shaking.

  • Use the overnight culture to inoculate 1 L of YPD medium and grow to an OD600 of 1.5-2.0.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold Lysis Buffer.

  • Resuspend the cell pellet in an equal volume of Lysis Buffer.

  • Add an equal volume of acid-washed glass beads to the cell suspension.

  • Disrupt the cells by vigorous vortexing for 30-second intervals, with 30-second cooling periods on ice, for a total of 8-10 cycles.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove unbroken cells and cell debris.

  • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in a minimal volume of Lysis Buffer.

  • Determine the protein concentration of the membrane fraction using a standard protein assay (e.g., Bradford or BCA).

  • Aliquot the enzyme preparation and store at -80°C until use. For some chitin synthase isoenzymes, a zymogen form may be present which requires activation by limited proteolysis with trypsin.[6][7]

Non-Radioactive Chitin Synthase Inhibition Assay (WGA-based)

This high-throughput assay quantifies chitin synthesis by detecting the product with a horseradish peroxidase (HRP)-conjugated WGA.[4]

Materials and Reagents:

  • 96-well microtiter plates

  • Wheat Germ Agglutinin (WGA) solution: 50 µg/mL in deionized water

  • Blocking Buffer: 2% (w/v) Bovine Serum Albumin (BSA) in 50 mM Tris-HCl (pH 7.5)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 20 mM N-acetylglucosamine (GlcNAc)

  • Substrate: Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) solution (10 mM in Assay Buffer)

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • WGA-HRP conjugate solution: 1 µg/mL in Blocking Buffer

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop Solution: 2 M H₂SO₄

Procedure:

  • Plate Coating: Add 100 µL of WGA solution to each well of a 96-well plate and incubate overnight at 4°C.

  • Washing: The next day, discard the WGA solution and wash the wells three times with 200 µL of deionized water.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Discard the Blocking Buffer and wash the wells three times with 200 µL of deionized water.

  • Assay Reaction:

    • Prepare a reaction mixture containing Assay Buffer and the chitin synthase enzyme preparation.

    • In separate wells, add 50 µL of the reaction mixture.

    • Add 2 µL of the test inhibitor at various concentrations (or solvent control).

    • To initiate the reaction, add 50 µL of the UDP-GlcNAc substrate solution.

    • Include a negative control with no enzyme.

  • Incubation: Incubate the plate at 30°C for 1-2 hours with gentle shaking.

  • Washing: Stop the reaction by discarding the contents of the wells and washing five times with 200 µL of deionized water.

  • Detection:

    • Add 100 µL of WGA-HRP conjugate solution to each well and incubate for 30 minutes at room temperature.

    • Wash the wells five times with 200 µL of deionized water.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 10-30 minutes, or until a blue color develops.

  • Measurement: Stop the reaction by adding 50 µL of Stop Solution. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Chitin_Biosynthesis_Pathway Glucose Glucose Fructose_6P Fructose-6-P Glucose->Fructose_6P Glucosamine_6P Glucosamine-6-P Fructose_6P->Glucosamine_6P GFA1 GlcNAc_6P N-Acetylglucosamine-6-P Glucosamine_6P->GlcNAc_6P GNA1 GlcNAc_1P N-Acetylglucosamine-1-P GlcNAc_6P->GlcNAc_1P AGM1 UDP_GlcNAc UDP-N-Acetylglucosamine GlcNAc_1P->UDP_GlcNAc UAP1 Chitin Chitin UDP_GlcNAc->Chitin Chitin Synthase (CHS)

Caption: Simplified diagram of the chitin biosynthesis pathway in Saccharomyces cerevisiae.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Enzyme_Prep Enzyme Preparation (e.g., from S. cerevisiae) Reaction_Setup Reaction Setup: Enzyme + Inhibitor + Substrate Enzyme_Prep->Reaction_Setup Plate_Coating Plate Coating with WGA Plate_Coating->Reaction_Setup Inhibitor_Prep Inhibitor Dilution Series Inhibitor_Prep->Reaction_Setup Incubation Incubation (30°C) Reaction_Setup->Incubation Washing Washing Steps Incubation->Washing Detection_Step Detection with WGA-HRP and TMB Substrate Washing->Detection_Step Measurement Absorbance Measurement (450 nm) Detection_Step->Measurement Data_Analysis IC50 Determination Measurement->Data_Analysis

Caption: Experimental workflow for the chitin synthase inhibition assay.

Chitin_Synthase_Regulation Stress Cell Wall Stress (e.g., Caspofungin) PKC_pathway PKC-MAPK Pathway Stress->PKC_pathway HOG_pathway HOG Pathway Stress->HOG_pathway Ca_pathway Ca2+/Calcineurin Pathway Stress->Ca_pathway Transcription_Factors Transcription Factors (e.g., Rlm1, Crz1) PKC_pathway->Transcription_Factors HOG_pathway->Transcription_Factors Ca_pathway->Transcription_Factors CHS_gene_expression CHS Gene Expression Transcription_Factors->CHS_gene_expression Chitin_Synthase_zymogen Chitin Synthase (Zymogen) CHS_gene_expression->Chitin_Synthase_zymogen Chitin_Synthase_active Active Chitin Synthase Chitin_Synthase_zymogen->Chitin_Synthase_active Proteolytic Activation & Post-translational Modifications Chitin_Synthesis Chitin Synthesis Chitin_Synthase_active->Chitin_Synthesis

Caption: Signaling pathways regulating chitin synthase in fungi.[5][8]

Troubleshooting

Problem Possible Cause Solution
High background signal Incomplete washingIncrease the number and vigor of washing steps.
Non-specific binding of WGA-HRPEnsure proper blocking with BSA. Increase BSA concentration in the Blocking Buffer if necessary.
Contaminated reagentsPrepare fresh buffers and solutions.
Low or no signal Inactive enzymePrepare fresh enzyme extract. Ensure proper storage at -80°C. Consider if proteolytic activation is required.
Sub-optimal assay conditionsOptimize pH, temperature, and MgCl₂ concentration for the specific chitin synthase being tested.
Degraded UDP-GlcNAcUse fresh, high-quality UDP-GlcNAc and store it properly.
High well-to-well variability Inconsistent pipettingUse calibrated pipettes and ensure proper mixing in each well.
Uneven plate coatingEnsure the plate is level during the WGA coating step and that the solution covers the entire well surface.
Edge effectsAvoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment.
Substrate inhibition High concentration of UDP-GlcNAcPerform a substrate titration to determine the optimal concentration that does not cause inhibition.[4]

References

Troubleshooting & Optimization

Technical Support Center: IMB-10 Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the dedicated support resource for IMB-10. This guide is intended for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions? A1: this compound is a novel small molecule inhibitor currently under investigation. Its chemical structure is predominantly non-polar, which leads to low intrinsic solubility in aqueous solutions such as water, phosphate-buffered saline (PBS), and cell culture media. This is a common characteristic of many "brick-dust" like active pharmaceutical ingredients (APIs).[1]

Q2: What is the recommended solvent for creating a stock solution of this compound? A2: We recommend using an anhydrous, high-purity grade of Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution of this compound. It is advisable to prepare a high concentration stock (e.g., 10-50 mM) to minimize the volume of organic solvent added to your final aqueous experimental system.

Q3: I observed a precipitate when I diluted my this compound DMSO stock solution into my cell culture medium. What should I do? A3: This is a common issue known as "crashing out," where the compound precipitates when moving from a high-solubility organic solvent to a low-solubility aqueous environment. To mitigate this, ensure rapid and thorough mixing during dilution. It is also crucial to keep the final concentration of DMSO in your assay low (typically below 0.5%) to avoid solvent-induced artifacts. For persistent issues, please refer to our detailed troubleshooting guide below.

Q4: Can I use other organic solvents like ethanol or methanol? A4: While other organic solvents may dissolve this compound, DMSO is generally preferred for creating high-concentration stock solutions for in vitro studies due to its high solubilizing power and compatibility with many biological assays at low final concentrations. If your experimental setup is sensitive to DMSO, other solvents can be tested, but their impact on cell viability and the experiment's outcome must be carefully evaluated.

Q5: How should I store my this compound stock solution? A5: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots in tightly sealed vials at -20°C or -80°C, protected from light.

Troubleshooting Guide for this compound Solubility Issues

This guide provides a systematic approach to resolving common solubility challenges encountered with this compound.

Issue: Precipitate Formation During Working Solution Preparation

If you observe cloudiness or visible precipitate upon diluting the this compound stock solution into your aqueous buffer or media, follow this troubleshooting workflow:

Troubleshooting_Workflow Start Precipitation observed upon dilution Step1 Verify Final DMSO Concentration (Is it <0.5%?) Start->Step1 Step2 Optimize Dilution Technique (Use rapid vortexing during addition) Step1->Step2 If yes Step3 Reduce Final this compound Concentration Step2->Step3 If precipitation persists Step4 Incorporate a Surfactant or Protein (e.g., Pluronic® F-68 or BSA) Step3->Step4 If precipitation persists Step5 Consider a Different Formulation Approach (e.g., Cyclodextrin complexes) Step4->Step5 If precipitation persists End Consult with a formulation scientist Step5->End

Caption: A step-by-step workflow for troubleshooting this compound precipitation issues.

Quantitative Solubility Data

The following table provides a summary of the approximate solubility of this compound in various common laboratory solvents. This data is intended for guidance and may vary slightly based on the purity of the compound and solvent.

Solvent SystemApproximate Solubility (µg/mL)Temperature (°C)
Water< 125
PBS (pH 7.4)< 125
DMSO> 10,00025
Ethanol (100%)~50025
Cell Culture Media + 10% FBS1 - 537

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials : this compound powder, anhydrous DMSO, sterile microfuge tubes, precision balance, vortex mixer.

  • Calculation : Determine the mass of this compound needed. For a 10 mM solution, Mass (mg) = 10 * Molecular Weight ( g/mol ) * Volume (L).

  • Procedure : a. Weigh the calculated amount of this compound powder into a sterile tube. b. Add the corresponding volume of anhydrous DMSO. c. Vortex the mixture for 5-10 minutes until the solid is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary. d. Aliquot into single-use tubes and store at -20°C or below, protected from light.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
  • Materials : 10 mM this compound stock in DMSO, pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS), sterile conical tubes.

  • Procedure : a. Create an intermediate dilution: Add 2 µL of the 10 mM stock solution to 998 µL of pre-warmed medium to get a 20 µM solution. It is critical to add the stock solution to the medium while vortexing to ensure rapid dispersion. b. Create the final working solution: Add 5 mL of the 20 µM intermediate solution to 5 mL of pre-warmed medium to achieve the final 10 µM concentration. Mix thoroughly by inverting the tube. c. Visually inspect the final solution for any signs of precipitation before use. This two-step dilution process helps to minimize localized high concentrations of this compound that can lead to precipitation.

Conceptual Signaling Pathway

This compound is hypothesized to be an inhibitor of a critical intracellular signaling pathway. The diagram below illustrates a generic kinase inhibition pathway that is often targeted by small molecules with solubility challenges.

Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Kinase Domain Receptor->Kinase Activates Substrate Downstream Protein Kinase->Substrate Phosphorylates IMB10 This compound IMB10->Kinase Inhibits ATP Binding ATP ATP ATP->Kinase Phospho_Substrate Phosphorylated Protein (Active) Substrate->Phospho_Substrate Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Response

Caption: Proposed mechanism of action for this compound as a kinase inhibitor.

References

Technical Support Center: Optimizing IL-10 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Interleukin-10 (IL-10) for in vitro assays. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the successful execution of your experiments.

A Note on "Imb-10"

Initial searches for "this compound" did not yield a specific, widely recognized compound with that exact name in the context of in vitro assays. It is possible that this is a novel or internal compound name. However, the search results provided extensive information on Interleukin-10 (IL-10) , a crucial anti-inflammatory cytokine frequently used in in vitro studies. The principles and protocols for optimizing the concentration of a biological therapeutic like IL-10 are broadly applicable to other signaling molecules. Therefore, this guide focuses on IL-10, while also acknowledging other possibilities like IMB-D10, a chitin synthesis inhibitor, and Imeglimin, a treatment for type 2 diabetes.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration range for IL-10 in in vitro assays?

A1: The optimal concentration of IL-10 can vary significantly depending on the cell type, assay duration, and specific endpoint being measured. A common starting point for in vitro assays is a concentration range of 1 to 100 ng/mL. A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.

Q2: How does IL-10 exert its effects on cells?

A2: IL-10 is an anti-inflammatory cytokine that signals through a receptor complex, activating the JAK/STAT and PI3K/Akt pathways.[1][2] This signaling cascade ultimately leads to the downregulation of pro-inflammatory cytokines and the modulation of immune cell responses.[2]

Q3: What are some common in vitro assays used to assess IL-10 activity?

A3: Several in vitro assays can be used to measure the biological activity of IL-10. These include:

  • Cytokine Release Assays: Measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from activated immune cells.

  • Cell Proliferation Assays: Assessing the effect of IL-10 on the proliferation of specific cell types.

  • Reporter Gene Assays: Using cell lines with a reporter gene (e.g., luciferase) under the control of an IL-10 responsive promoter.

  • Western Blotting: Detecting the phosphorylation of key signaling proteins like STAT3 to confirm pathway activation.

Q4: How long should I incubate cells with IL-10?

A4: The incubation time will depend on the specific assay and the biological response being measured. For signaling pathway activation (e.g., STAT3 phosphorylation), short incubation times of 15-60 minutes are often sufficient. For functional readouts like cytokine production or cell proliferation, longer incubation periods of 24-72 hours may be necessary.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of IL-10 Suboptimal IL-10 Concentration: The concentration used may be too low to elicit a response.Perform a dose-response experiment with a wider concentration range (e.g., 0.1 - 1000 ng/mL).
Inactive IL-10: The protein may have degraded due to improper storage or handling.Use a fresh vial of IL-10 and ensure it is stored at the recommended temperature. Test the activity of the IL-10 stock using a well-established positive control cell line and assay.
Unresponsive Cells: The cell type used may not express the IL-10 receptor or may be in a state of low responsiveness.Confirm IL-10 receptor expression on your target cells using techniques like flow cytometry or qPCR. Ensure cells are healthy and in the logarithmic growth phase.
High background or non-specific effects High IL-10 Concentration: Excessive concentrations can sometimes lead to off-target effects or receptor saturation.Lower the concentration of IL-10 used in the assay.
Contamination: Mycoplasma or other contaminants in the cell culture can interfere with the assay.Regularly test cell cultures for mycoplasma contamination.
High variability between replicates Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.Ensure accurate and consistent cell seeding by properly resuspending cells before plating and using calibrated pipettes.
Edge Effects in Microplates: Wells on the outer edges of a microplate can be prone to evaporation, leading to altered cell growth and responses.Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity.
Pipetting Errors: Inaccurate pipetting of IL-10 or other reagents can introduce significant variability.Use calibrated pipettes and ensure proper pipetting technique.

Experimental Protocols

Protocol 1: Determining Optimal IL-10 Concentration using a Cytokine Release Assay

This protocol describes how to determine the optimal concentration of IL-10 for inhibiting TNF-α release from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Recombinant IL-10

  • Lipopolysaccharide (LPS)

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count RAW 264.7 cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.

  • IL-10 Treatment:

    • Prepare a serial dilution of IL-10 in complete medium to achieve final concentrations ranging from 0.1 to 1000 ng/mL.

    • Include a "no IL-10" control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the prepared IL-10 dilutions or control medium.

    • Incubate for 1 hour at 37°C.

  • LPS Stimulation:

    • Prepare a stock solution of LPS in complete medium.

    • Add 10 µL of the LPS solution to each well to a final concentration of 100 ng/mL.

    • Include a "no LPS" control to measure baseline TNF-α levels.

    • Incubate the plate for 24 hours at 37°C.

  • Sample Collection and Analysis:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell monolayer.

    • Measure the concentration of TNF-α in the supernatants using a TNF-α ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each IL-10 concentration relative to the LPS-stimulated control without IL-10.

    • Plot the percentage of inhibition against the log of the IL-10 concentration to determine the EC50 (the concentration that gives half-maximal response).

Quantitative Data Summary

Table 1: Example Dose-Response Data for IL-10 Inhibition of TNF-α

IL-10 Concentration (ng/mL)TNF-α Concentration (pg/mL)% Inhibition
0 (No LPS)50-
0 (LPS only)15000
1120020
1075050
10020087
100015090

Visualizations

IL-10 Signaling Pathway

IL10_Signaling_Pathway IL10 IL-10 IL10R IL-10 Receptor (IL-10R1/IL-10R2) IL10->IL10R Binds JAK1 JAK1 IL10R->JAK1 Activates TYK2 TYK2 IL10R->TYK2 Activates PI3K PI3K IL10R->PI3K Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates TYK2->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P Nucleus Nucleus STAT3_P->Nucleus Translocates Akt Akt PI3K->Akt Activates Gene_Expression Anti-inflammatory Gene Expression Nucleus->Gene_Expression experimental_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare Serial Dilutions of IL-10 seed_cells->prepare_dilutions treat_cells Treat Cells with IL-10 Dilutions prepare_dilutions->treat_cells stimulate_cells Stimulate Cells (e.g., with LPS) treat_cells->stimulate_cells incubate Incubate for Defined Period stimulate_cells->incubate collect_samples Collect Supernatant or Lyse Cells incubate->collect_samples assay Perform Assay (e.g., ELISA, Western Blot) collect_samples->assay analyze_data Analyze Data and Determine EC50 assay->analyze_data end End analyze_data->end

References

Technical Support Center: The Impact of DMSO on Imb-10 Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Dimethyl Sulfoxide (DMSO) as a solvent for the novel antifungal agent, Imb-10.

Note on this compound: Current research indicates that "this compound" is likely synonymous with IMB-D10 , a benzothiazole derivative that functions as a chitin synthase inhibitor. This guide is based on the available data for IMB-D10 and general best practices for using DMSO in antifungal research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of DMSO for dissolving and testing this compound?

A1: For in vitro assays, it is crucial to maintain a final DMSO concentration that does not interfere with fungal growth or the activity of this compound. Published studies on IMB-D10 have utilized a final concentration of 0.25% DMSO in cell cultures[1]. It is recommended to keep the final DMSO concentration in your experiments at or below 1%, as concentrations above this level can directly inhibit fungal growth and affect experimental outcomes[2][3].

Q2: Can DMSO itself inhibit the growth of the fungi I am testing this compound against?

A2: Yes, DMSO can exhibit intrinsic antifungal properties at higher concentrations. The inhibitory concentration of DMSO varies between fungal species and strains[2][4]. For many yeasts, including Candida species, reduced growth has been observed at DMSO concentrations as low as 0.5% to 1%[1][5]. It is imperative to run appropriate vehicle controls (media with the same final concentration of DMSO as your experimental wells, but without this compound) to determine the effect of the solvent on your specific fungal isolate.

Q3: How does DMSO impact the Minimum Inhibitory Concentration (MIC) of antifungal agents like this compound?

A3: DMSO can influence MIC values in several ways. It can increase the permeability of the fungal cell membrane, potentially enhancing the uptake of this compound and leading to a lower apparent MIC[4][6][7]. Conversely, at concentrations that subtly affect fungal growth, it could also potentially mask the true activity of the compound. Studies have shown that 1% DMSO can lead to changes in MIC values for some antifungal drugs[1][3][5]. Therefore, consistency in the final DMSO concentration across all wells of an MIC assay is critical for reproducible results.

Q4: I am observing inconsistent results in my antifungal assays with this compound. Could DMSO be the cause?

A4: Inconsistent results can often be attributed to issues with the solvent. Here are a few possibilities:

  • Variable DMSO concentrations: Ensure your serial dilutions of this compound result in a consistent final DMSO concentration across all tested wells.

  • DMSO precipitation: this compound, like many organic compounds, may precipitate out of solution if the DMSO stock is not properly stored or if it is diluted too rapidly in an aqueous buffer.

  • DMSO degradation: Ensure you are using a high-purity, anhydrous grade of DMSO, as water absorption can affect solubility and compound stability.

Q5: What is the mechanism of action for this compound?

A5: this compound (IMB-D10) is a benzothiazole compound that acts as a chitin synthase inhibitor[1][2]. Chitin is a crucial component of the fungal cell wall, and by inhibiting its synthesis, this compound disrupts cell wall integrity, leading to fungal cell death. This mechanism makes it a promising antifungal candidate, as chitin is not present in human cells[5][6][8].

Troubleshooting Guides

Problem Possible Cause Recommended Solution
No antifungal activity observed with this compound. 1. This compound Precipitation: The compound may have precipitated from the DMSO stock solution or upon dilution in the assay medium. 2. Incorrect DMSO Concentration: The final DMSO concentration may be too low to maintain this compound solubility.1. Visually inspect stock and working solutions for any precipitate. Gently warm the stock solution to redissolve the compound. Prepare fresh dilutions. 2. While keeping the final DMSO concentration low is important, ensure it is sufficient for solubility. If solubility issues persist, a slight, controlled increase in the final DMSO concentration (not exceeding 1%) with appropriate vehicle controls may be necessary.
High variability in results between replicate wells. 1. Inconsistent Pipetting: Inaccurate pipetting can lead to variations in the final concentrations of this compound and DMSO. 2. Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate both the drug and DMSO, altering their effects.1. Use calibrated pipettes and ensure proper mixing of all solutions. 2. To minimize evaporation, fill the outer wells of the microplate with sterile water or media and do not use them for experimental data.
Inhibition of fungal growth in vehicle control wells. 1. High DMSO Concentration: The final DMSO concentration is likely too high and is directly inhibiting fungal growth.1. Reduce the final DMSO concentration in your assay. Prepare a more concentrated stock of this compound so that a smaller volume is needed for dilution, thus lowering the final DMSO concentration. Aim for a final concentration of ≤ 1%.
Unexpected synergistic or antagonistic effects. 1. DMSO Interaction: DMSO can interact with other components in the media or with the antifungal compound itself, potentially altering its activity.1. This is an inherent property of using a solvent like DMSO. It is crucial to report the final DMSO concentration in all publications and to be aware that the observed in vitro activity may be influenced by the solvent.

Data Presentation

Table 1: Effect of DMSO Concentration on Fungal Growth

DMSO Concentration (% v/v) Effect on Candida Species Growth Effect on Dermatophyte Growth
0.125 - 0.5Variable effects, with some strains showing reduced growth.[1]Variable effects among species.[2]
1.0Reduced growth in a significant number of isolates.[1]Dose-related inhibitory effect.[2]
1.25 - 5.0Significant growth inhibition.Linear, dose-related inhibitory effect.[2]
> 5.0Strong to complete inhibition of growth.[6]No growth observed at 10%.[2]

Table 2: Influence of 1% DMSO on Antifungal MIC Values

Antifungal Agent Class Observed Effect of 1% DMSO on MIC Reference
Various water-soluble agentsIn 15 of 67 assays, DMSO resulted in a different MIC value compared to the control.[1][4][7]
Nikkomycin Z (Chitin Synthase Inhibitor)In some cases, the MIC was lower in the presence of DMSO.[1]
GeneralCan cause changes in MIC of one to two doubling dilutions.[1][3]

Experimental Protocols

Protocol 1: Determining the Inhibitory Effect of DMSO on Fungal Growth

  • Prepare Media: Use RPMI 1640 medium, or another appropriate broth for your fungus of interest.

  • Prepare DMSO dilutions: Create a series of two-fold dilutions of DMSO in your chosen medium, ranging from 8% down to 0.25% (this will be further diluted in the assay plate).

  • Prepare Fungal Inoculum: Culture the fungus and prepare an inoculum according to CLSI guidelines (e.g., to a 0.5 McFarland standard, then dilute to the final desired concentration).

  • Assay Setup: In a 96-well microplate, add 100 µL of each DMSO dilution to respective wells. Add 100 µL of the fungal inoculum to each well. This will halve the DMSO concentration, resulting in final concentrations of 4% down to 0.125%.

  • Controls: Include wells with media and fungal inoculum only (growth control) and wells with media only (sterility control).

  • Incubation: Incubate the plate under appropriate conditions for your fungus (e.g., 35°C for 24-48 hours).

  • Read Results: Measure the optical density (e.g., at 600 nm) or visually assess growth in each well compared to the growth control.

Protocol 2: Antifungal Susceptibility Testing of this compound with a Controlled DMSO Concentration

  • Prepare this compound Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Intermediate Dilutions: Perform serial dilutions of the this compound stock solution in a medium containing a concentration of DMSO that will result in the desired final concentration in the assay plate (e.g., if the final desired concentration is 0.25%, and the addition to the plate is 1:100, the intermediate diluent should contain 25% DMSO). However, a more common method is to dilute the stock in the assay medium to create the highest concentration to be tested, ensuring the DMSO from this initial dilution does not exceed the desired final concentration in any well. For example, to achieve a final DMSO concentration of 0.25%, the highest concentration of this compound tested should contain no more than 0.25% DMSO.

  • Prepare Fungal Inoculum: Prepare the fungal inoculum as described in Protocol 1.

  • Assay Setup: In a 96-well plate, add the serially diluted this compound solutions. Then add the fungal inoculum to each well.

  • Controls:

    • Growth Control: Fungal inoculum in media.

    • Vehicle Control: Fungal inoculum in media containing the same final concentration of DMSO as the experimental wells.

    • Sterility Control: Media only.

  • Incubation: Incubate the plate under appropriate conditions.

  • Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the vehicle control.

Visualizations

experimental_workflow Experimental Workflow for this compound Antifungal Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_imb10 Prepare this compound Stock in 100% DMSO serial_dilution Create this compound Serial Dilutions (Control DMSO Concentration) prep_imb10->serial_dilution prep_inoculum Prepare Fungal Inoculum plate_loading Load Microplate: - this compound Dilutions - Fungal Inoculum - Controls prep_inoculum->plate_loading prep_media Prepare Assay Medium prep_media->serial_dilution serial_dilution->plate_loading incubation Incubate Plate plate_loading->incubation read_results Read Results (OD or Visual) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for this compound antifungal susceptibility testing.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Results Observed check_dmso Is Vehicle Control Showing Inhibition? start->check_dmso check_variability High Variability Between Replicates? check_dmso->check_variability No high_dmso DMSO concentration is too high. check_dmso->high_dmso Yes check_activity No Activity at All Concentrations? check_variability->check_activity No pipetting_error Possible pipetting error or edge effects. check_variability->pipetting_error Yes solubility_issue Possible this compound solubility/precipitation issue. check_activity->solubility_issue Yes reduce_dmso Action: Reduce final DMSO concentration. high_dmso->reduce_dmso review_technique Action: Review pipetting technique and plate layout. pipetting_error->review_technique check_stock Action: Check stock solution and preparation method. solubility_issue->check_stock imb10_moa This compound (IMB-D10) Mechanism of Action imb10 This compound (Benzothiazole) chs Chitin Synthase imb10->chs Inhibits chitin_synthesis Chitin Synthesis chs->chitin_synthesis Catalyzes cell_wall Fungal Cell Wall Integrity chitin_synthesis->cell_wall Maintains cell_death Fungal Cell Death cell_wall->cell_death Disruption leads to

References

preventing Imb-10 precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the novel investigational compound LMB-10. Please note that as LMB-10 is a new chemical entity, this information is based on preliminary data and general best practices for handling hydrophobic compounds in cell culture.

Troubleshooting Guide

Q1: I observed a white precipitate in my culture medium immediately after adding LMB-10. What should I do?

A1: Immediate precipitation upon addition of LMB-10 to your culture medium is likely due to the compound's low aqueous solubility. Here are several steps to troubleshoot this issue:

  • Verify Stock Solution Integrity: Ensure your LMB-10 stock solution is fully dissolved and free of any visible precipitate before diluting it into the culture medium.

  • Optimize Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) used to dissolve LMB-10 should be kept to a minimum, typically below 0.5%, to avoid solvent-induced precipitation and cytotoxicity.

  • Pre-warm Media: Adding a cold stock solution to warmer culture medium can cause the compound to fall out of solution.[1] Pre-warm your culture medium to 37°C before adding LMB-10.

  • Dilution Method: Instead of adding the LMB-10 stock solution directly to the full volume of media, try adding it to a smaller, pre-warmed aliquot of media first, mixing gently, and then adding this to the rest of your culture.

  • Reduce Final Concentration: The observed precipitation may indicate that the desired final concentration of LMB-10 is above its solubility limit in your specific culture medium. Consider performing a dose-response experiment starting from a lower concentration.

Q2: My culture medium with LMB-10 appeared clear initially but became cloudy with a fine precipitate after incubation. What is happening?

A2: Delayed precipitation can be caused by several factors related to the complex environment of the cell culture incubator and interactions with media components over time.

  • Temperature and pH Shifts: Changes in temperature and pH during incubation can affect the solubility of LMB-10.[2] Ensure your incubator is properly calibrated for temperature and CO2 levels to maintain a stable pH.

  • Interaction with Media Components: LMB-10 may be interacting with proteins, salts, or other components in the serum or basal medium, leading to the formation of insoluble complexes.[1][3] Consider using a serum-free medium or a different type of serum to see if the issue persists.

  • Compound Degradation: Over time, LMB-10 might degrade into less soluble byproducts. Refer to the compound's stability data if available.

Below is a workflow to help troubleshoot delayed precipitation:

G start Delayed Precipitation Observed check_incubator Verify Incubator Temperature and CO2 start->check_incubator check_media Test in Serum-Free vs. Serum-Containing Media check_incubator->check_media If incubator is stable test_stability Assess LMB-10 Stability in Media Over Time check_media->test_stability If precipitation persists analyze_precipitate Analyze Precipitate (if possible) test_stability->analyze_precipitate contact_support Contact Technical Support with Findings analyze_precipitate->contact_support

Caption: A troubleshooting workflow for delayed LMB-10 precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing LMB-10 stock solutions?

A1: Based on preliminary internal studies, DMSO is the recommended solvent for preparing high-concentration stock solutions of LMB-10. For applications requiring a non-polar, aprotic solvent, ethanol may also be used, although the achievable stock concentration may be lower.

Table 1: Solubility of LMB-10 in Common Solvents

SolventSolubility (at 25°C)Notes
DMSO> 50 mMRecommended for primary stock solutions.
Ethanol~10 mMMay be used for specific applications.
PBS (pH 7.4)< 1 µMLMB-10 is poorly soluble in aqueous buffers.
Water< 0.1 µMEssentially insoluble.
Q2: What is the maximum recommended final concentration of LMB-10 in cell culture?

A2: The maximum achievable concentration of LMB-10 without precipitation is highly dependent on the specific culture medium and the percentage of serum used. Higher serum concentrations can sometimes help to stabilize hydrophobic compounds.

Table 2: Recommended Maximum Final Concentrations of LMB-10

Culture MediumSerum %Max. ConcentrationFinal DMSO %
DMEM10% FBS10 µM< 0.1%
RPMI-164010% FBS8 µM< 0.1%
Opti-MEM2% FBS5 µM< 0.1%
Serum-Free MediaN/A< 1 µM< 0.1%

Note: These values are approximate and should be confirmed experimentally in your specific cell line and culture conditions.

Q3: Can I filter-sterilize my medium after adding LMB-10?

A3: It is not recommended to filter-sterilize the culture medium after the addition of LMB-10. Due to its hydrophobic nature, LMB-10 may bind to the filter membrane, leading to a significant reduction in the effective concentration of the compound in the filtrate. Prepare your complete medium first and filter-sterilize it before the addition of the LMB-10 stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM LMB-10 Stock Solution in DMSO
  • Materials: LMB-10 powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the LMB-10 powder vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the desired amount of LMB-10 powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the solution for 1-2 minutes until the LMB-10 is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary. e. Visually inspect the solution to ensure there is no particulate matter. f. Aliquot the stock solution into smaller volumes in sterile, amber-colored tubes to minimize freeze-thaw cycles and light exposure. g. Store aliquots at -20°C or -80°C.

G cluster_prep LMB-10 Stock Preparation weigh 1. Weigh LMB-10 Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve inspect 4. Visually Inspect Solution dissolve->inspect aliquot 5. Aliquot into Tubes inspect->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing an LMB-10 stock solution.

Protocol 2: Diluting LMB-10 into Culture Medium
  • Materials: 10 mM LMB-10 stock solution, pre-warmed complete culture medium, sterile tubes.

  • Procedure: a. Thaw an aliquot of the 10 mM LMB-10 stock solution at room temperature. b. Prepare a fresh intermediate dilution of LMB-10 in pre-warmed complete medium. For example, to achieve a final concentration of 10 µM, you can make a 1:100 intermediate dilution (e.g., 2 µL of 10 mM stock into 198 µL of medium to get 100 µM). c. Gently mix the intermediate dilution by pipetting up and down. Do not vortex, as this can cause precipitation and protein denaturation. d. Add the appropriate volume of the intermediate dilution to your culture vessel containing pre-warmed medium to reach the final desired concentration. e. Gently swirl the culture vessel to ensure even distribution of the compound.

Signaling Pathway Considerations

While the specific signaling pathway of LMB-10 is under investigation, its hydrophobic nature suggests potential interactions with cell membranes or intracellular receptors. The following diagram illustrates a hypothetical mechanism where LMB-10, due to its properties, might influence a generic kinase signaling cascade.

G cluster_nucleus LMB10 LMB-10 Membrane Cell Membrane LMB10->Membrane Crosses Membrane Receptor Receptor LMB10->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Response Cellular Response Nucleus->Response

Caption: Hypothetical signaling pathway for a hydrophobic compound like LMB-10.

References

Technical Support Center: Interleukin-10 (IL-10) Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Interleukin-10 (IL-10) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage condition for lyophilized recombinant IL-10?

A1: Lyophilized IL-10 is stable at room temperature for up to three weeks, however, for long-term storage, it should be kept desiccated at -20°C to -80°C.[1][2][3]

Q2: How should I reconstitute and store IL-10?

A2: It is recommended to reconstitute lyophilized IL-10 in sterile water or a recommended buffer to a concentration of at least 0.1 mg/mL.[1][2] For short-term storage (2-7 days), the reconstituted solution can be kept at 4°C.[1][3] For extended storage, it is advisable to add a carrier protein (e.g., 0.1% HSA or BSA) and store in aliquots at -20°C to -80°C to avoid repeated freeze-thaw cycles.[1][2]

Q3: What is the biologically active form of IL-10 and why is its stability a concern?

A3: The biologically active form of IL-10 is a non-covalent homodimer.[4][5] This dimeric structure is inherently unstable and can dissociate into inactive monomers, which is a primary cause of loss of bioactivity.[4] This dissociation is influenced by factors such as pH, temperature, and protein concentration.[4]

Q4: How does pH affect the stability and activity of IL-10?

A4: IL-10 is acid-labile and loses its biological activity at a pH below 6.0.[6] It retains high activity in a pH range of 6.0 to 10.0.[6] Engineered forms of IL-10 have been developed to have improved stability across a wider pH range.[4][7]

Q5: What is the effect of temperature on IL-10 stability?

A5: While stable for short periods at room temperature in its lyophilized form, reconstituted IL-10 is sensitive to higher temperatures.[1] For instance, natural IL-10 can lose bioactivity upon exposure to 55°C for as little as 5 minutes.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no bioactivity in cell-based assays 1. Improper storage or handling: Repeated freeze-thaw cycles or storage at incorrect temperatures can lead to degradation.[1][2] 2. Dissociation of the active dimer: Low protein concentration, inappropriate pH, or high temperature can cause the homodimer to dissociate into inactive monomers.[4] 3. Expired reagent: The shelf-life of the reconstituted protein may have been exceeded.1. Review storage and handling procedures: Ensure IL-10 is stored at the correct temperature and avoid multiple freeze-thaw cycles by preparing aliquots.[1][2][8] 2. Optimize experimental conditions: Maintain a pH between 6.0 and 10.0 and avoid exposing the protein to high temperatures.[4][6] Consider using a carrier protein to improve stability.[1][2] 3. Use fresh reagents: Reconstitute a new vial of lyophilized IL-10.
Inconsistent results between experiments 1. Variability in reagent preparation: Inconsistent reconstitution or dilution can lead to different effective concentrations. 2. Batch-to-batch variability of IL-10: Different lots of recombinant protein may have slight differences in activity. 3. Cell culture conditions: The responsiveness of the cell line (e.g., MC/9) can vary with passage number and culture conditions.1. Standardize protocols: Ensure consistent reconstitution and dilution procedures for every experiment. 2. Perform lot-to-lot validation: Test the activity of each new batch of IL-10 to ensure consistency. 3. Maintain consistent cell culture: Use cells within a specific passage number range and ensure consistent culture conditions.
Unexpected bands in Western Blot 1. Presence of monomers and dimers: IL-10 can exist as both a monomer (~19 kDa) and a biologically active dimer (~40 kDa).[9] 2. Degradation products: Improper storage or handling can lead to the formation of degradation products.1. Interpret bands correctly: Expect to see bands corresponding to both the monomer and dimer forms of IL-10.[9] 2. Run controls: Include a fresh, properly handled sample of IL-10 as a positive control.

Quantitative Data Summary

Table 1: Storage and Stability of Recombinant Human IL-10

Form Storage Temperature Duration Notes
LyophilizedRoom TemperatureUp to 3 weeksFor short-term storage.[1]
Lyophilized-20°C to -80°CUp to 12 monthsFor long-term storage, keep desiccated.[1][3][10]
Reconstituted4°C2-7 daysFor short-term use.[1][3]
Reconstituted-20°C to -80°CUp to 3 monthsAliquot and add a carrier protein (0.1% HSA or BSA) to prevent freeze-thaw cycles and improve stability.[1][2][3]

Table 2: Factors Affecting IL-10 Bioactivity

Factor Condition Effect on Bioactivity
pH < 6.0Significant decrease in activity.[6]
6.0 - 10.0High retention of activity.[6]
Temperature 55°C (for 5 min)Loss of bioactivity for natural IL-10.[4]
Reduction of Disulfide Bonds -Results in biological inactivation.[6]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized IL-10

  • Centrifuge the vial briefly before opening to ensure all the lyophilized powder is at the bottom.

  • Reconstitute the IL-10 by gently pipetting sterile water or a recommended buffer (e.g., sterile 18MΩ-cm H2O) down the side of the vial to the recommended concentration (typically ≥ 0.1 mg/mL).[1][2]

  • Gently swirl the vial to mix. Avoid vigorous shaking or vortexing.

  • For long-term storage, it is recommended to further dilute the reconstituted IL-10 into a buffer containing a carrier protein (e.g., 0.1% HSA or BSA) and then aliquot into single-use vials to be stored at -20°C to -80°C.[1][2]

Protocol 2: Assessment of IL-10 Bioactivity using MC/9 Cell Proliferation Assay

  • Culture MC/9 murine mast cells in appropriate growth medium.

  • Plate the MC/9 cells at a suitable density in a 96-well plate.

  • Prepare serial dilutions of the reconstituted IL-10 and a standard IL-10 control.

  • Add the IL-10 dilutions to the wells containing the MC/9 cells.

  • Incubate the plate for the recommended period (e.g., 48 hours).

  • Assess cell proliferation using a suitable method, such as a colorimetric assay (e.g., MTS or XTT) or by measuring DNA synthesis (e.g., BrdU incorporation).

  • Calculate the ED50 (the concentration of IL-10 that induces 50% of the maximum response) to determine the biological activity. The ED50 for recombinant human IL-10 is typically in the range of < 5 ng/mL.[8][11]

Visualizations

IL10_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-10 (dimer) IL-10 (dimer) IL10R1 IL-10R1 IL-10 (dimer)->IL10R1 Binds IL10R2 IL-10R2 IL10R1->IL10R2 Recruits PI3K PI3K IL10R1->PI3K Activates JAK1 JAK1 IL10R2->JAK1 Activates TYK2 TYK2 IL10R2->TYK2 Activates STAT3 STAT3 (inactive) JAK1->STAT3 Phosphorylates TYK2->STAT3 Phosphorylates STAT3_active STAT3 (active dimer) STAT3->STAT3_active Dimerizes DNA Target Gene Promoters STAT3_active->DNA Translocates & Binds Akt Akt PI3K->Akt Activates Transcription Gene Transcription (Anti-inflammatory response) DNA->Transcription

Caption: IL-10 Signaling Pathway.

Experimental_Workflow_IL10_Bioactivity start Start reconstitute Reconstitute Lyophilized IL-10 start->reconstitute prepare_dilutions Prepare Serial Dilutions (Test sample & Standard) reconstitute->prepare_dilutions add_il10 Add IL-10 Dilutions to Cells prepare_dilutions->add_il10 plate_cells Plate MC/9 Cells plate_cells->add_il10 incubate Incubate (e.g., 48 hours) add_il10->incubate assay Perform Cell Proliferation Assay incubate->assay analyze Analyze Data & Calculate ED50 assay->analyze end End analyze->end

Caption: Workflow for IL-10 Bioactivity Assay.

Troubleshooting_IL10_Experiment start Low/No IL-10 Activity check_storage Check Storage Conditions (Temp, Freeze-thaw cycles) start->check_storage check_reconstitution Review Reconstitution Protocol (Concentration, Buffer) check_storage->check_reconstitution Proper solution1 Use Fresh Aliquot or New Vial check_storage->solution1 Improper check_assay Verify Assay Protocol & Reagents (Cell health, Other reagents) check_reconstitution->check_assay Proper solution2 Re-reconstitute a New Vial check_reconstitution->solution2 Improper check_assay->solution1 No Issue solution3 Troubleshoot Assay Components check_assay->solution3 Issue Found

References

Technical Support Center: Addressing Leptomycin B (LMB) Off-Target Effects in Yeast

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide addresses the off-target effects of Leptomycin B (LMB) in yeast. The term "Imb-10" provided in the query does not correspond to a known compound in publicly available scientific literature. Given the experimental context, it is presumed to be a typographical error for LMB, a well-characterized inhibitor of nuclear export.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using Leptomycin B (LMB) in yeast (Saccharomyces cerevisiae and Schizosaccharomyces pombe).

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of Leptomycin B in yeast?

A1: The primary target of Leptomycin B (LMB) is the chromosomal region maintenance 1 protein (CRM1, also known as exportin 1 or Xpo1 in yeast).[1] LMB forms a covalent bond with a specific cysteine residue (Cys529 in S. pombe) located in the nuclear export signal (NES)-binding groove of CRM1.[2][3] This modification inactivates CRM1, preventing it from binding to NES-containing cargo proteins and blocking their export from the nucleus to the cytoplasm.[1][2][4] This leads to the nuclear accumulation of proteins that normally shuttle between the nucleus and cytoplasm.[4]

Q2: What are the known off-target effects or unintended consequences of LMB treatment in yeast?

A2: While LMB is highly specific for CRM1, its potent inhibition of a crucial cellular process can lead to widespread secondary effects that can be considered off-target or unintended. These include:

  • Cell Cycle Arrest: LMB treatment can block cell cycle progression in both G1 and G2 phases in fission yeast (S. pombe).[5][6]

  • Altered Chromosome Structure: The primary target, Crm1, is involved in maintaining higher-order chromosome structures. Its inhibition by LMB can lead to defects in nuclear morphology.[7]

  • Cytotoxicity: At concentrations higher than required for nuclear export inhibition, or during prolonged exposure, LMB can lead to significant cell death. The precise mechanisms of this toxicity are not fully elucidated but are likely due to the essential nature of nuclear export for cell viability.

  • Global Gene Expression Changes: As Crm1 is responsible for exporting various transcription factors and regulatory proteins, its inhibition can lead to widespread, indirect changes in gene expression.[7]

Q3: Why am I observing high levels of cell death even at concentrations reported to be effective for nuclear export inhibition?

A3: Several factors can contribute to unexpected cytotoxicity:

  • Strain Sensitivity: Different yeast strains, and even isogenic strains with different genetic backgrounds, can exhibit varying sensitivity to LMB. For instance, mutants with defects in cell wall integrity, multidrug resistance pumps, or certain metabolic pathways may be hypersensitive.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., ethanol or DMSO) in the culture medium is below toxic levels (typically <1%). Perform a solvent-only control experiment.

  • Media Composition: The composition of the growth medium can influence drug uptake and efficacy. For example, some complex media components may bind to the drug, reducing its effective concentration, while defined minimal media may increase cellular stress.

  • Drug Stability: LMB is light-sensitive and can degrade over time, especially in solution. Ensure you are using a fresh, properly stored aliquot.

Q4: My NES-GFP reporter protein is not accumulating in the nucleus after LMB treatment. What went wrong?

A4: This is a common issue that can be resolved by checking the following:

  • Incorrect LMB Concentration: The effective concentration can vary between S. cerevisiae and S. pombe, and even between different strains. Perform a dose-response experiment to determine the optimal concentration for your specific strain.

  • LMB-Resistant Mutant: Your yeast strain may have acquired a spontaneous mutation in the CRM1 gene, which can confer resistance to LMB.[2][8][9] A common resistance mutation is one that alters the key cysteine residue to which LMB binds.[2]

  • Reporter Construct Issues: Verify that your NES-GFP reporter is correctly constructed and expressed. The nuclear export signal (NES) must be functional and accessible. A control experiment with a known functional NES reporter is recommended.

  • Imaging Timepoint: Nuclear accumulation is not instantaneous. Ensure you are imaging cells after a sufficient incubation period with LMB (e.g., 1-4 hours).[10]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of LMB in yeast.

Table 1: Effective Concentrations of Leptomycin B in Yeast

Yeast SpeciesStrain BackgroundApplicationEffective ConcentrationReference
S. pombeWild-typeInhibition of NES-GFP Export50 ng/mL[2]
S. pombeWild-typeCell Cycle Arrest100 ng/mL[5][6]
S. cerevisiaeWild-typeInhibition of Nuclear Export10-100 nM[3]

Note: These values are approximate and should be optimized for your specific experimental conditions and yeast strain.

Table 2: Documented Phenotypes and Associated LMB Concentrations

PhenotypeYeast SpeciesConcentrationDescriptionReference
Nuclear Export BlockS. pombe50 ng/mLNuclear accumulation of an NES-GFP reporter.[2]
Cell ElongationS. pombe>50 ng/mLPhenotype associated with cell cycle arrest.[5]
G1/G2 Phase ArrestS. pombe100 ng/mLReversible inhibition of cell proliferation.[6]
HypersensitivityS. pombeVariescrm1-809 mutant shows hypersensitivity to LMB.[2]
High ResistanceS. pombe>1 µg/mLcrm1-K1 mutant (Cys529Ser) shows high resistance.[2]

Experimental Protocols

Protocol 1: Yeast Cell Viability Spot Assay for LMB Sensitivity

This protocol allows for a rapid, semi-quantitative assessment of how LMB affects the viability of different yeast strains.

Materials:

  • Yeast strains of interest

  • YPD or appropriate selective agar plates

  • Leptomycin B (LMB) stock solution (e.g., 10 µg/mL in ethanol)

  • Sterile water or appropriate liquid media

  • 96-well microtiter plate

  • Multichannel pipette

Methodology:

  • Grow yeast strains overnight in liquid YPD medium at 30°C to mid-log phase (OD₆₀₀ ≈ 0.5-1.0).

  • Prepare agar plates containing a range of LMB concentrations (e.g., 0, 10, 25, 50, 100 ng/mL). To do this, cool the molten agar to ~55°C, add the appropriate volume of LMB stock solution, mix gently, and pour the plates. Also, prepare a solvent control plate containing only ethanol.

  • Normalize the cell cultures to an OD₆₀₀ of 0.5 in sterile water in a 96-well plate.

  • Perform a 10-fold serial dilution of the normalized cell suspension directly in the 96-well plate using sterile water.

  • Using a multichannel pipette or a spotting tool, spot 3-5 µL of each dilution onto the surface of the control and LMB-containing plates.

  • Allow the spots to dry completely before inverting the plates.

  • Incubate the plates at 30°C for 2-3 days.

  • Document the results by imaging the plates. Compare the growth of strains on LMB plates to the control plate to determine sensitivity.

Protocol 2: Fluorescence Microscopy of NES-GFP Reporter Accumulation

This protocol details how to visualize the on-target effect of LMB by monitoring the subcellular localization of a reporter protein.

Materials:

  • Yeast strain expressing a Nuclear Export Signal-Green Fluorescent Protein (NES-GFP) fusion reporter.

  • Appropriate liquid culture medium.

  • LMB stock solution.

  • DAPI or Hoechst stain for visualizing the nucleus.

  • Fluorescence microscope with appropriate filters for GFP and DAPI/Hoechst.

  • Concanavalin A (for immobilizing non-adherent yeast cells).

Methodology:

  • Grow the NES-GFP expressing yeast strain overnight to early-log phase (OD₆₀₀ ≈ 0.2-0.4).

  • Divide the culture into two tubes. To one, add LMB to the final desired concentration (e.g., 50 ng/mL). To the other, add an equivalent volume of solvent (vehicle control).

  • Incubate the cultures at 30°C for 1-2 hours.

  • (Optional) Add DAPI or Hoechst stain to the cultures 15 minutes before imaging to label the nucleus.

  • Harvest a small volume of cells (e.g., 1 mL) by gentle centrifugation.

  • Resuspend the cell pellet in a small volume of fresh media.

  • Mount the cells on a microscope slide. If cells are non-adherent, pre-coat the slide with Concanavalin A.

  • Image the cells using a fluorescence microscope. Acquire images in the GFP channel, the DAPI/Hoechst channel, and a brightfield channel.

  • Analysis: In control cells, the GFP signal should be predominantly cytoplasmic.[8][9] In successfully treated cells, the GFP signal will accumulate in the nucleus, co-localizing with the DAPI/Hoechst stain.[8][9]

Visualizations

Signaling and Workflow Diagrams

LMB_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NES_Cargo NES-Cargo Protein Crm1 Crm1 (Xpo1) NES_Cargo->Crm1 binds Ternary_Complex Export Complex (Crm1-RanGTP-Cargo) RanGTP Ran-GTP RanGTP->Crm1 binds NPC Nuclear Pore Complex (NPC) Ternary_Complex->NPC Export Off_Target Potential Off-Target (e.g., CWI Pathway Kinase) LMB Leptomycin B (LMB) LMB->Crm1 Covalently binds & inhibits LMB->Off_Target Unintended Interaction

Caption: On-target and potential off-target mechanism of Leptomycin B.

Off_Target_Workflow start Hypothesis: LMB has off-target effects phenotype Observe Unexpected Phenotype (e.g., cell death, morphology change) start->phenotype dose_response 1. Perform Dose-Response Curve (Viability & On-Target Effect) phenotype->dose_response concentration Determine lowest effective on-target conc. vs. off-target conc. dose_response->concentration chem_genomics 2. Chemical-Genomic Screen (e.g., Yeast Deletion Collection) concentration->chem_genomics hits Identify Hypersensitive/ Resistant Mutants chem_genomics->hits pathway 3. Pathway Analysis of Hits (GO Term Enrichment) hits->pathway validation 4. Validate Hits (Individual mutant analysis, biochemical assays) pathway->validation conclusion Identify Off-Target Pathway validation->conclusion

Caption: Experimental workflow for investigating LMB off-target effects.

Troubleshooting_Tree q1 Unexpected Result with LMB? q2 High Cell Death? q1->q2 Yes a2_1 Lower LMB concentration. Perform dose-response. q2->a2_1 Yes q3 No Nuclear Accumulation of NES-GFP? q2->q3 No a2_2 Check solvent control. Use <1% final concentration. a2_1->a2_2 Still dying a2_3 Test a different strain (e.g., standard lab strain). a2_2->a2_3 Still dying a3_1 Increase LMB concentration or incubation time. q3->a3_1 Yes a3_2 Sequence CRM1 gene for resistance mutations. a3_1->a3_2 Still no effect a3_3 Verify NES-GFP reporter expression and integrity. a3_2->a3_3 Still no effect

Caption: Troubleshooting decision tree for common LMB experimental issues.

References

quality control for Imb-10 in laboratory studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of Imb-10 in laboratory studies.

Frequently Asked Questions (FAQs)

What is this compound and what is its mechanism of action?

This compound is a benzothiazole-containing compound that functions as an inhibitor of chitin synthesis.[1] By targeting this essential pathway, this compound exhibits antifungal properties.[1] The precise molecular interactions and the effects on downstream signaling pathways are detailed in the Signaling Pathway section below.

How should this compound be stored?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C for long-term storage. For short-term use, a stock solution in an appropriate solvent (e.g., DMSO) can be stored at -20°C or -80°C.[2] It is crucial to minimize freeze-thaw cycles.[2] Always refer to the manufacturer's specific recommendations.

What are the recommended quality control assays for this compound?

A comprehensive quality control workflow should be implemented to ensure the identity, purity, and concentration of this compound. Key recommended assays include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for identity confirmation, and UV/Vis Spectrophotometry for accurate concentration determination.[3][4]

What common issues can arise during in vitro experiments with this compound?

Common issues include precipitation of the compound in aqueous buffers, loss of activity due to improper storage, and variability in experimental results. The troubleshooting guide below addresses these and other specific problems in detail.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound in laboratory settings.

Problem Possible Cause Recommended Solution
Inconsistent or no biological activity 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles. 2. Incorrect Concentration: Error in stock solution preparation or dilution. 3. Assay Interference: Components in the assay buffer may interfere with this compound activity.1. Verify Stability: Use a fresh vial of this compound. Perform stability testing if degradation is suspected.[2] 2. Confirm Concentration: Re-measure the concentration of the stock solution using UV/Vis spectrophotometry. Prepare fresh dilutions. 3. Optimize Assay Conditions: Test different buffer components or perform a buffer exchange.
Precipitation of this compound in aqueous solution 1. Low Solubility: this compound may have limited solubility in aqueous buffers. 2. Solvent Shock: Rapid dilution of a high-concentration DMSO stock into an aqueous buffer.1. Increase Solubility: Consider using a small percentage of a co-solvent (e.g., DMSO, ethanol) in the final assay buffer, if compatible with the experiment. 2. Optimize Dilution: Perform serial dilutions and add the this compound solution to the aqueous buffer dropwise while vortexing.
High background signal in enzymatic assays 1. Autofluorescence/Absorbance: this compound may possess intrinsic fluorescence or absorbance at the detection wavelength. 2. Non-specific Inhibition: At high concentrations, this compound may inhibit the reporter enzyme.1. Run Controls: Include a control with this compound alone (no enzyme or substrate) to measure its intrinsic signal. 2. Determine IC50: Perform a dose-response curve to identify the optimal concentration range for specific inhibition.
Variability between experimental replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. 2. Inhomogeneous Solution: Incomplete mixing of this compound in the assay well. 3. Edge Effects in Plates: Evaporation or temperature gradients across the microplate.1. Calibrate Pipettes: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. 2. Ensure Mixing: Gently mix the plate after adding all components. 3. Minimize Edge Effects: Avoid using the outer wells of the plate for critical experiments or fill them with buffer.

Experimental Protocols

Protocol 1: Purity and Identity Confirmation of this compound

Objective: To verify the purity and confirm the molecular weight of an this compound sample.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile).

    • Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.

  • High-Performance Liquid Chromatography (HPLC): [3][5]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound (e.g., 254 nm).

    • Analysis: Integrate the peak area to determine the purity of the compound.

  • Mass Spectrometry (MS): [4]

    • The eluent from the HPLC can be directly coupled to an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode.

    • Compare the observed mass-to-charge ratio (m/z) with the theoretical molecular weight of this compound.

Protocol 2: In Vitro Chitin Synthase Activity Assay

Objective: To determine the inhibitory activity of this compound on chitin synthase.

Methodology:

  • Enzyme and Substrate Preparation:

    • Prepare a solution of purified or recombinant chitin synthase enzyme in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂).

    • Prepare a solution of the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), in the assay buffer. A radiolabeled version ([³H]UDP-GlcNAc) is often used for detection.

  • Inhibition Assay:

    • In a microplate, add the assay buffer.

    • Add varying concentrations of this compound (prepared as serial dilutions from a DMSO stock). Include a vehicle control (DMSO only).

    • Add the chitin synthase enzyme and incubate for 15 minutes at 30°C to allow for inhibitor binding.

    • Initiate the reaction by adding the UDP-GlcNAc substrate.

    • Incubate the reaction for 30-60 minutes at 30°C.

  • Detection of Chitin Synthesis:

    • Stop the reaction by adding an acid (e.g., 10% trichloroacetic acid).

    • Filter the reaction mixture through a glass fiber filter to capture the insoluble chitin polymer.

    • Wash the filter multiple times with the acid and then ethanol to remove unincorporated radiolabeled substrate.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary

Table 1: Purity Analysis of this compound Batches
Batch Number Purity by HPLC (%) Molecular Weight Confirmation (m/z)
IMB10-A0199.2Confirmed
IMB10-A0298.5Confirmed
IMB10-B0199.5Confirmed
Table 2: Stability of this compound Stock Solution (10 mM in DMSO)
Storage Condition Purity after 1 Month (%) Purity after 6 Months (%)
4°C98.192.5
-20°C99.098.8
-80°C99.199.0

Visualizations

Imb10_Signaling_Pathway UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin Cell_Wall Fungal Cell Wall Integrity Chitin->Cell_Wall Imb10 This compound Imb10->Chitin_Synthase

Caption: Proposed signaling pathway for this compound action.

QC_Workflow cluster_QC Quality Control Workflow for this compound Start Receive this compound Sample Purity Purity Assessment (HPLC) Start->Purity Identity Identity Confirmation (MS) Purity->Identity Concentration Concentration Determination (UV/Vis) Identity->Concentration Decision Pass QC? Concentration->Decision Release Release for Experiments Decision->Release Yes Fail Reject Sample Decision->Fail No

References

Technical Support Center: Overcoming Experimental Variability with Imb-10

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Imb-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot common issues that may lead to experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule modulator of the αMβ2 integrin, also known as Mac-1 or Complement Receptor 3 (CR3).[1] It is a thioxothiazolidine compound that functions as a ligand for αMβ2 integrin.[2] Its primary mechanism of action is to stabilize the high-affinity (active) conformation of the integrin. This stabilization enhances the binding of αMβ2 to its endogenous ligands, such as fibrinogen. Paradoxically, while it promotes strong adhesion, this stabilization ultimately inhibits leukocyte migration and recruitment.[1]

Q2: What are the primary research applications for this compound?

This compound is primarily used in research to study αMβ2 integrin-mediated signaling and its role in leukocyte biology.[2] Given its ability to inhibit leukocyte migration, it is a valuable tool for investigating inflammatory responses and has potential therapeutic implications for inflammatory diseases and certain types of cancer, particularly leukocytic malignancies.[1]

Q3: How should I dissolve and store this compound?

This compound is typically supplied as a powder. For in vitro experiments, it is soluble in DMSO.[2] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. For storage, keep the solid compound at 2-8°C.[2] Stock solutions in DMSO should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.

Q4: What is the expected outcome of treating leukocytes with this compound in a migration assay versus an adhesion assay?

This is a critical point to understand to avoid misinterpretation of results.

  • In a leukocyte adhesion assay , treatment with this compound is expected to increase the adhesion of leukocytes to surfaces coated with αMβ2 ligands (e.g., fibrinogen or ICAM-1). This is because this compound stabilizes the integrin in its high-affinity, "adhesive" state.

  • In a leukocyte migration assay (e.g., transwell or wound healing), this compound is expected to decrease or inhibit cell migration. This is because the stabilized, hyper-adhesive state prevents the dynamic detachment and reattachment of integrins required for cell movement.

Troubleshooting Guides

Issue 1: Unexpected Increase in Cell Migration with this compound Treatment
Potential Cause Recommended Solution
Incorrect Concentration: The dose-response to this compound may be bell-shaped. Very low concentrations might not be sufficient to stabilize the integrin for sustained adhesion, while excessively high concentrations could have off-target effects.Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and assay conditions.
Assay Duration: Short incubation times may only allow for the initial adhesive effect to be observed, without capturing the subsequent inhibition of migration.Increase the duration of your migration assay to allow for the inhibitory effect of sustained adhesion to become apparent.
Cell Health: Unhealthy or stressed cells may not respond appropriately to integrin modulation.Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a viability assay in parallel.
Solubility Issues: this compound precipitating out of the culture medium will lead to an inaccurate effective concentration.Visually inspect your culture medium for any signs of precipitation after adding this compound. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all conditions.
Issue 2: High Variability in Adhesion Assay Results
Potential Cause Recommended Solution
Inconsistent Plate Coating: Uneven coating of adhesion substrates (e.g., fibrinogen) will lead to variable cell attachment.Ensure a uniform and consistent coating of your plates. Allow for adequate coating time and wash thoroughly but gently to remove any unbound substrate.
Cell Clumping: Leukocytes can be prone to clumping, leading to non-uniform seeding.Gently pipette to create a single-cell suspension before seeding. Consider using a cell strainer if clumping is persistent.
Washing Steps: Aggressive washing steps can dislodge weakly adherent cells, while insufficient washing may leave non-adherent cells behind.Standardize your washing procedure. Use a multichannel pipette for consistency and control the force and angle of washing.
Sub-optimal this compound Concentration: The concentration of this compound may not be optimal for inducing maximum adhesion.Titrate this compound to find the concentration that gives the most robust and reproducible increase in adhesion for your specific cell type.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound reported in the literature for different experimental setups. Note that optimal concentrations can vary between cell types and assay conditions.

Parameter Value Cell Type/System Assay
EC50~1 µMK562 cells expressing αMβ2Fibrinogen binding
Effective Concentration10 µMHuman neutrophilsInhibition of migration
In vivo dose10 mg/kgMouse model of peritonitisInhibition of neutrophil recruitment

Experimental Protocols

Protocol 1: In Vitro Leukocyte Adhesion Assay

This protocol is a general guideline for assessing the effect of this compound on leukocyte adhesion to a fibrinogen-coated surface.

  • Plate Coating:

    • Coat wells of a 96-well plate with 50 µL of 20 µg/mL fibrinogen in sterile PBS.

    • Incubate for 2 hours at 37°C or overnight at 4°C.

    • Wash the wells three times with 200 µL of sterile PBS.

    • Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

    • Wash the wells three times with 200 µL of sterile PBS.

  • Cell Preparation:

    • Harvest leukocytes (e.g., neutrophils or a suitable cell line) and resuspend in serum-free RPMI 1640 medium.

    • Label cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.

    • Wash the cells to remove excess dye and resuspend in serum-free RPMI 1640 at a concentration of 1 x 10^6 cells/mL.

  • Treatment and Adhesion:

    • Prepare dilutions of this compound in serum-free RPMI 1640 at 2x the final desired concentration.

    • Add 50 µL of the cell suspension to each well of the coated plate.

    • Add 50 µL of the 2x this compound solution (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

    • Incubate for 30-60 minutes at 37°C in a humidified incubator.

  • Quantification:

    • Gently wash the wells three times with 200 µL of pre-warmed PBS to remove non-adherent cells.

    • Add 100 µL of PBS to each well.

    • Read the fluorescence in a plate reader at the appropriate excitation and emission wavelengths for your chosen dye.

    • Calculate the percentage of adherent cells relative to the total number of cells added.

Protocol 2: In Vitro Transwell Migration Assay

This protocol provides a framework for evaluating the inhibitory effect of this compound on leukocyte migration.

  • Assay Setup:

    • Place transwell inserts (typically with a 3-5 µm pore size for leukocytes) into the wells of a 24-well plate.

    • Add 600 µL of migration medium (e.g., RPMI 1640 with a chemoattractant like fMLP or C5a) to the lower chamber.

    • Add 100 µL of migration medium without chemoattractant to the upper chamber of the insert and pre-incubate at 37°C for at least 30 minutes.

  • Cell Preparation and Treatment:

    • Harvest leukocytes and resuspend in serum-free RPMI 1640 at a concentration of 2 x 10^6 cells/mL.

    • Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 30 minutes at 37°C.

  • Migration:

    • Remove the pre-incubation medium from the upper chamber.

    • Add 100 µL of the pre-treated cell suspension to the upper chamber of each insert.

    • Incubate at 37°C in a humidified incubator for 1-3 hours.

  • Quantification:

    • Carefully remove the transwell inserts from the plate.

    • Remove the non-migrated cells from the top of the membrane with a cotton swab.

    • Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes.

    • Stain the cells with a suitable stain (e.g., 0.5% crystal violet) for 10 minutes.

    • Gently wash the inserts with water to remove excess stain.

    • Allow the inserts to air dry.

    • Elute the stain from the migrated cells using a destaining solution (e.g., 10% acetic acid).

    • Measure the absorbance of the eluted stain in a plate reader at the appropriate wavelength (e.g., 570 nm for crystal violet).

    • Alternatively, migrated cells can be counted under a microscope.

Visualizations

Imb10_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Fibrinogen, iC3b) Integrin_active αMβ2 Integrin (Active/Extended) Ligand->Integrin_active Integrin_inactive αMβ2 Integrin (Inactive/Bent) Integrin_inactive->Integrin_active Downstream Downstream Signaling (Cytoskeletal Reorganization) Integrin_active->Downstream Imb10 This compound Imb10->Integrin_active Stabilizes Active State Inside_out Inside-Out Signaling (e.g., Talin, Kindlin) Inside_out->Integrin_inactive Activation Adhesion Stable Adhesion Migration_Inhibition Inhibition of Migration Adhesion->Migration_Inhibition Downstream->Adhesion Troubleshooting_Workflow Start Unexpected Migration Results (e.g., No Inhibition) Check_Conc Is this compound concentration optimized? Start->Check_Conc Check_Time Is assay duration sufficient? Check_Conc->Check_Time Yes Optimize_Conc Perform dose-response experiment Check_Conc->Optimize_Conc No Check_Health Are cells healthy? Check_Time->Check_Health Yes Optimize_Time Increase incubation time Check_Time->Optimize_Time No Check_Solubility Is this compound soluble in media? Check_Health->Check_Solubility Yes Optimize_Health Use healthy, log-phase cells Check_Health->Optimize_Health No Optimize_Solubility Check for precipitation, keep DMSO <0.5% Check_Solubility->Optimize_Solubility No Rerun Re-run Experiment Check_Solubility->Rerun Yes Optimize_Conc->Rerun Optimize_Time->Rerun Optimize_Health->Rerun Optimize_Solubility->Rerun

References

Technical Support Center: Refining Imb-10 and Caspofungin Combination Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing a combination of Imb-10 (presumed to be IMB-D10) and caspofungin in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for IMB-D10 and caspofungin?

A1: Caspofungin is an echinocandin antifungal that inhibits the β-(1,3)-D-glucan synthase, a critical enzyme for the synthesis of β-(1,3)-D-glucan, a major component of the fungal cell wall.[1] This disruption of the cell wall leads to osmotic instability and cell death. IMB-D10 is a benzothiazole compound that functions as a chitin synthase inhibitor.[2][3][4] It reduces the level of chitin in the fungal cell wall, another essential structural polysaccharide.

Q2: What is the rationale for combining IMB-D10 and caspofungin?

A2: The combination of a β-(1,3)-D-glucan synthesis inhibitor (caspofungin) and a chitin synthesis inhibitor (IMB-D10) targets two critical and distinct components of the fungal cell wall. Fungi often respond to cell wall stress from one agent by upregulating the synthesis of other cell wall components as a compensatory mechanism. For instance, inhibition of glucan synthesis by caspofungin can lead to an increase in chitin production.[5][6] By simultaneously inhibiting both pathways, the combination can create a synergistic effect, leading to a more potent antifungal activity than either drug alone.

Q3: What is a "paradoxical growth effect" and can it be observed with this combination?

A3: The paradoxical growth effect, sometimes referred to as the "Eagle effect," is a phenomenon where an antifungal agent, notably caspofungin, shows reduced activity at very high concentrations compared to its effective concentrations.[7][8][9][10][11] This can manifest as unexpected fungal growth in in vitro assays at supra-MIC (Minimum Inhibitory Concentration) levels. While there is no specific literature on the paradoxical effect of the IMB-D10 and caspofungin combination, it is a known characteristic of caspofungin. The addition of a second antifungal agent could potentially mitigate this effect.[7]

Q4: How is the synergistic effect of IMB-D10 and caspofungin quantified?

A4: The synergistic effect is typically quantified using the checkerboard broth microdilution assay to determine the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated by summing the fractional inhibitory concentrations of each drug in the combination. A FICI of ≤ 0.5 is generally considered synergistic.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No synergistic effect observed (FICI > 0.5) 1. Suboptimal drug concentrations: The concentration ranges tested may not cover the synergistic interaction window. 2. Resistant fungal strain: The strain may have intrinsic resistance mechanisms. 3. Incorrect assay setup: Errors in drug dilution, inoculum preparation, or incubation conditions. 4. Drug degradation: IMB-D10 or caspofungin may be unstable under the experimental conditions.1. Broaden the concentration ranges for both compounds in the checkerboard assay. 2. Verify the susceptibility of the fungal strain to each drug individually. Consider sequencing the FKS1 gene for mutations associated with echinocandin resistance. 3. Review the checkerboard assay protocol for accuracy. Ensure proper media, pH, and incubation time/temperature are used. 4. Prepare fresh stock solutions for each experiment. Consult literature for stability information on IMB-D10.
High variability between replicate experiments 1. Inconsistent inoculum preparation: Variation in the density of the fungal cell suspension. 2. Pipetting errors: Inaccurate dispensing of drugs or inoculum. 3. Edge effects in microtiter plates: Evaporation from wells on the plate's perimeter.1. Standardize the inoculum preparation using a spectrophotometer or hemocytometer. 2. Use calibrated pipettes and ensure proper mixing. 3. Avoid using the outermost wells of the microtiter plate for data collection or fill them with sterile media to minimize evaporation.
Paradoxical growth observed at high caspofungin concentrations 1. Inherent property of caspofungin: This is a known phenomenon with some fungal isolates.[7][8][9][10][11] 2. Activation of stress response pathways: High drug concentrations can trigger cellular stress responses that may lead to resumed growth.1. Document the paradoxical growth and note the concentrations at which it occurs. 2. The addition of IMB-D10 should theoretically counteract the compensatory chitin synthesis, but if the effect persists, it may indicate other stress response mechanisms are at play.
Precipitation of IMB-D10 in media 1. Poor solubility: IMB-D10 may have limited solubility in aqueous media.1. Check the recommended solvent for IMB-D10 and use a small amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution before diluting in the assay medium. Ensure the final solvent concentration does not affect fungal growth.

Quantitative Data

Synergistic Effect of IMB-D10 and Caspofungin against Candida albicans

The following table summarizes the reduction in the Minimum Inhibitory Concentration (MIC) of caspofungin when combined with a fixed concentration of IMB-D10.

Fungal StrainCaspofungin MIC (alone)IMB-D10 ConcentrationCaspofungin MIC (in combination)Fold Reduction in Caspofungin MIC
Candida albicans0.025 µg/mL12.5 µg/mL0.00625 µg/mL4-fold

Data adapted from a study on the synergistic effect of IMB-D10 and caspofungin.[12]

Experimental Protocols

Checkerboard Broth Microdilution Assay for Synergy Testing

This protocol is a standard method for determining the in vitro interaction between two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Candida albicans isolate

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • IMB-D10 stock solution

  • Caspofungin stock solution

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Culture the C. albicans isolate on Sabouraud dextrose agar at 35°C. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the assay wells.

  • Drug Dilution:

    • Prepare serial dilutions of IMB-D10 in RPMI 1640 medium along the y-axis of the 96-well plate.

    • Prepare serial dilutions of caspofungin in RPMI 1640 medium along the x-axis of the 96-well plate.

  • Plate Setup:

    • Add 50 µL of the appropriate IMB-D10 dilution to each well in the corresponding row.

    • Add 50 µL of the appropriate caspofungin dilution to each well in the corresponding column.

    • The final volume in each well containing both drugs will be 100 µL.

    • Include wells with each drug alone as controls, as well as a drug-free growth control and a sterility control (medium only).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.

  • FICI Calculation:

    • FIC of IMB-D10 = (MIC of IMB-D10 in combination) / (MIC of IMB-D10 alone)

    • FIC of Caspofungin = (MIC of Caspofungin in combination) / (MIC of Caspofungin alone)

    • FICI = FIC of IMB-D10 + FIC of Caspofungin

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Indifference

      • FICI > 4: Antagonism

Visualizations

experimental_workflow Checkerboard Assay Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_inoculum Prepare Fungal Inoculum inoculate Inoculate with Fungal Suspension prep_inoculum->inoculate prep_drugA Prepare IMB-D10 Dilutions plate_setup Dispense Drugs into 96-Well Plate prep_drugA->plate_setup prep_drugB Prepare Caspofungin Dilutions prep_drugB->plate_setup plate_setup->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Interaction calc_fici->interpret

Caption: Workflow for the checkerboard assay to determine drug synergy.

signaling_pathway Fungal Cell Wall Synthesis and Drug Inhibition cluster_cell_wall Fungal Cell Wall cluster_synthesis Synthesis Pathways cluster_drugs Inhibitors glucan β-(1,3)-Glucan chitin Chitin glucan_synthase β-(1,3)-Glucan Synthase glucan_synthase->glucan synthesizes chitin_synthase Chitin Synthase chitin_synthase->chitin synthesizes caspofungin Caspofungin caspofungin->glucan_synthase inhibits caspofungin->chitin_synthase can upregulate imb_d10 IMB-D10 imb_d10->chitin_synthase inhibits

Caption: Mechanism of action for caspofungin and IMB-D10 on the fungal cell wall.

logical_relationship Logical Relationship of Drug Combination cluster_problem Problem cluster_solution Solution cluster_outcome Outcome fungal_infection Fungal Infection combination Combination Therapy fungal_infection->combination treated by caspofungin Caspofungin (Glucan Synthesis Inhibitor) caspofungin->combination imb_d10 IMB-D10 (Chitin Synthesis Inhibitor) imb_d10->combination synergy Synergistic Effect combination->synergy enhanced_efficacy Enhanced Antifungal Efficacy synergy->enhanced_efficacy

Caption: The logical framework for combining IMB-D10 and caspofungin.

References

Validation & Comparative

A Comparative Guide to IMB-10 and Other Chitin Synthase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of IMB-10's performance against other chitin synthase inhibitors, supported by experimental data. Chitin synthase, an enzyme crucial for fungal cell wall integrity and absent in mammals, presents a prime target for novel antifungal agents.

This compound, a benzothiazole derivative, has emerged as a noteworthy chitin synthase inhibitor.[1][2][3] Its unique mechanism, which involves not only the inhibition of chitin synthase activity but also a reduction in the total protein levels of these enzymes, sets it apart from many existing inhibitors.[1][3] This guide will delve into the quantitative performance of this compound, compare it with other prominent chitin synthase inhibitors, and provide detailed experimental protocols for its evaluation.

Comparative Performance of Chitin Synthase Inhibitors

The following table summarizes the inhibitory activity of this compound and other selected chitin synthase inhibitors against various fungal species and their specific chitin synthase enzymes.

InhibitorTarget Organism/EnzymeIC50/EC50Reference
IMB-D10 Saccharomyces cerevisiae Chs117.46 ± 3.39 µg/mL[1]
Saccharomyces cerevisiae Chs23.51 ± 1.35 µg/mL[1]
Saccharomyces cerevisiae Chs313.08 ± 2.08 µg/mL[1]
IMB-F4 Saccharomyces cerevisiae Chs28.546 ± 1.42 µg/mL[1]
Saccharomyces cerevisiae Chs32.963 ± 1.42 µg/mL[1]
Nikkomycin Z Saccharomyces cerevisiae Chs3-[4]
Competitive inhibitor with a Ki of 0.25 µM against SmNodC[4]
Polyoxin B Sclerotinia sclerotiorum Chitin SynthaseIC50 = 0.19 mM[5][6]
Maleimide Compound 20 Sclerotinia sclerotiorum Chitin SynthaseIC50 = 0.12 mM[5][6]

Mechanism of Action: A Closer Look at this compound

This compound demonstrates a dual mechanism of action. It directly inhibits the enzymatic activity of chitin synthases, as evidenced by in vitro assays.[1] Furthermore, studies have revealed that treatment with IMB-D10 leads to a significant decrease in the protein levels of all three chitin synthases (Chs1, Chs2, and Chs3) in yeast.[1][3] This reduction is not due to transcriptional downregulation, suggesting a post-transcriptional or post-translational mode of action.[1] This multifaceted approach could potentially reduce the likelihood of resistance development.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of chitin synthase inhibitors.

Chitin Synthase Activity Assay

This in vitro assay measures the direct inhibitory effect of a compound on chitin synthase activity.

Materials:

  • Yeast cell extracts containing chitin synthases (Chs1, Chs2, Chs3)

  • 96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Uridine 5'-diphosphate-N-acetylglucosamine (UDP-GlcNAc) as a substrate

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Microplate reader

Procedure:

  • Prepare yeast cell extracts containing the chitin synthase enzymes of interest.[1]

  • Coat a 96-well plate with WGA, which will bind the chitin produced.[1]

  • Add the yeast extracts to the wells.

  • Introduce the test compound at various concentrations. A DMSO control should be included.

  • Initiate the enzymatic reaction by adding the substrate, UDP-GlcNAc.[1]

  • Incubate the plate to allow for chitin synthesis.

  • Wash the plate to remove unbound reagents.

  • Quantify the amount of chitin produced, typically through a colorimetric or fluorescent method, using a microplate reader.[1]

  • The reaction without UDP-GlcNAc serves as a background control.[2]

  • Calculate the half-inhibitory concentration (IC50) value.

Mycelial Growth Rate Assay

This in vivo assay assesses the antifungal activity of a compound by measuring its effect on the growth of filamentous fungi.

Materials:

  • Fungal strain (e.g., Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA) medium

  • Test compound dissolved in a suitable solvent (e.g., 0.1% Tween-80 in 10% acetone)

  • Petri dishes

  • Incubator

Procedure:

  • Dissolve the test compounds in the solvent to create a stock solution.[5]

  • Incorporate the test compound into the molten PDA medium at various final concentrations.[5]

  • A control group with the solvent alone should be prepared.[5]

  • Pour the prepared media into Petri dishes.

  • Inoculate the center of each plate with a mycelial plug from a fresh fungal culture.

  • Incubate the plates at an appropriate temperature (e.g., 23°C) for a set period (e.g., 36 hours).[6]

  • Measure the diameter of the fungal colony.

  • Calculate the percentage of growth inhibition compared to the control.

Visualizing the Pathways and Processes

To better understand the context of this compound's action and the methods for its evaluation, the following diagrams are provided.

G Chitin Synthesis Pathway and Inhibition UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase (Chs1, Chs2, Chs3) UDP_GlcNAc->Chitin_Synthase Substrate Chitin_Chain Growing Chitin Chain Chitin_Synthase->Chitin_Chain Polymerization Cell_Wall Fungal Cell Wall Chitin_Chain->Cell_Wall Incorporation IMB_10 This compound IMB_10->Chitin_Synthase Inhibits Activity & Reduces Protein Level Other_Inhibitors Other Inhibitors (e.g., Nikkomycin Z, Polyoxins) Other_Inhibitors->Chitin_Synthase Inhibits Activity

Caption: Chitin synthesis pathway and points of inhibition.

G Experimental Workflow for Inhibitor Evaluation cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Mechanism of Action Studies Assay_Prep Prepare Enzyme Extracts & Test Compounds Activity_Assay Perform Chitin Synthase Activity Assay Assay_Prep->Activity_Assay IC50 Determine IC50 Values Activity_Assay->IC50 Protein_Analysis Analyze Chitin Synthase Protein Levels (e.g., iTRAQ) IC50->Protein_Analysis Culture_Prep Prepare Fungal Cultures & Test Media Growth_Assay Conduct Mycelial Growth Rate Assay Culture_Prep->Growth_Assay EC50 Determine EC50 Values Growth_Assay->EC50 EC50->Protein_Analysis Gene_Expression Analyze Gene Expression (e.g., qRT-PCR) Protein_Analysis->Gene_Expression

References

Imb-10: A Novel Chitin Synthase Inhibitor with Promising Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel benzothiazole compound, IMB-D10, has demonstrated significant antifungal activity against pathogenic yeasts by targeting chitin synthesis, a crucial component of the fungal cell wall. This guide provides a comparative analysis of IMB-D10's performance against established antifungal agents, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Antifungal Activity

IMB-D10 exhibits a unique mechanism of action by inhibiting chitin synthase, an enzyme essential for fungal cell wall integrity but absent in humans, suggesting a potential for selective toxicity.[1] A study by Li et al. (2019) demonstrated that IMB-D10 inhibits the growth of Saccharomyces cerevisiae and the opportunistic pathogen Candida albicans.[2] While a specific Minimum Inhibitory Concentration (MIC) for IMB-D10 is not yet widely reported, its efficacy is evident from its ability to significantly reduce chitin content in yeast cells at a concentration of 25 µg/mL.

Furthermore, IMB-D10 has shown a synergistic effect with caspofungin, a glucan synthase inhibitor. The presence of 12.5 µg/mL of IMB-D10 lowered the MIC of caspofungin against C. albicans from 0.025 µg/mL to 0.00625 µg/mL.[2] This synergy suggests a promising combination therapy approach, potentially reducing required dosages and mitigating resistance.

The following table summarizes the available antifungal activity data for IMB-D10 in comparison to standard antifungal drugs against Candida albicans.

CompoundTargetMechanism of ActionMIC against C. albicans (µg/mL)Cytotoxicity (Mammalian Cells)
IMB-D10 Chitin SynthaseInhibits chitin synthesis in the fungal cell wall.[1]Data not yet widely available; effective at 12.5-25 µg/mL.[2]Data not yet widely available.
Fluconazole Lanosterol 14-α-demethylaseInhibits ergosterol synthesis, disrupting fungal cell membrane integrity.0.25 - 64[3][4]Low
Amphotericin B ErgosterolBinds to ergosterol, forming pores in the fungal cell membrane, leading to leakage of intracellular contents.0.06 - 1.0[5]High (Nephrotoxicity)
Caspofungin β-(1,3)-D-glucan synthaseInhibits the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[6]0.015 - 1.0[5]Low

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols utilized in the evaluation of IMB-D10's antifungal activity.

Antifungal Susceptibility Testing (Broth Microdilution)

Antifungal susceptibility is determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to the final desired inoculum concentration.

  • Drug Dilution: A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the drug-free control well.

Checkerboard Assay for Synergy Testing

The synergistic effect between IMB-D10 and other antifungals is evaluated using a checkerboard microdilution assay.

  • Plate Setup: Two drugs are serially diluted in a two-dimensional array in a 96-well plate. One drug is diluted along the x-axis, and the other along the y-axis.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension and incubated as described above.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction. A FICI of ≤ 0.5 indicates synergy, > 0.5 to 4.0 indicates an additive or indifferent effect, and > 4.0 indicates antagonism.

Mammalian Cell Cytotoxicity Assay (LDH Release Assay)

The cytotoxicity of antifungal compounds against mammalian cells is assessed by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

  • Cell Culture: Mammalian cells (e.g., human embryonic kidney 293 cells) are seeded in a 96-well plate and incubated to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 hours).

  • LDH Measurement: The cell culture supernatant is collected and transferred to a new plate. An LDH assay reagent is added, which reacts with the released LDH to produce a colored formazan product.

  • Data Analysis: The absorbance of the formazan is measured spectrophotometrically. The percentage of cytotoxicity is calculated by comparing the LDH release in treated cells to that of control cells (untreated and fully lysed cells).

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated.

Antifungal_Mechanism_of_Action cluster_Imb10 IMB-D10 cluster_Azoles Azoles (e.g., Fluconazole) cluster_Polyenes Polyenes (e.g., Amphotericin B) cluster_Echinocandins Echinocandins (e.g., Caspofungin) Imb10 IMB-D10 Chitin_Synthase Chitin Synthase Imb10->Chitin_Synthase inhibits Chitin Chitin Chitin_Synthase->Chitin synthesis of Fungal_Cell_Wall Fungal Cell Wall Integrity Chitin->Fungal_Cell_Wall Azoles Fluconazole Lanosterol_Demethylase Lanosterol 14-α-demethylase Azoles->Lanosterol_Demethylase inhibits Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol synthesis of Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Polyenes Amphotericin B Ergosterol_Target Ergosterol Polyenes->Ergosterol_Target binds to Membrane_Pores Membrane Pores Ergosterol_Target->Membrane_Pores forms Membrane_Pores->Fungal_Cell_Membrane disrupts Echinocandins Caspofungin Glucan_Synthase β-(1,3)-D-glucan Synthase Echinocandins->Glucan_Synthase inhibits Glucan β-(1,3)-D-glucan Glucan_Synthase->Glucan synthesis of Glucan->Fungal_Cell_Wall Experimental_Workflow cluster_Antifungal_Testing Antifungal Activity Assessment cluster_Cytotoxicity_Testing Cytotoxicity Assessment cluster_Synergy_Testing Synergy Assessment A1 Fungal Isolate Culture A2 Inoculum Preparation A1->A2 A4 Broth Microdilution Assay A2->A4 A3 Serial Dilution of Antifungals A3->A4 A5 MIC Determination A4->A5 S1 Checkerboard Assay Setup A5->S1 Inform C1 Mammalian Cell Culture C2 Treatment with Antifungals C1->C2 C3 LDH Release Assay C2->C3 C4 IC50 Determination C3->C4 C4->S1 Inform S2 Inoculation and Incubation S1->S2 S3 FICI Calculation S2->S3

References

A Comparative Guide to IMB-D10/F4 Combination Therapy for Resistant Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal infections poses a significant threat to global health. Combination therapy, the concurrent use of multiple antifungal agents, is a promising strategy to overcome resistance, enhance efficacy, and reduce toxicity. This guide provides an objective comparison of a novel benzothiazole-based combination therapy involving IMB-D10 and IMB-F4 against established alternative treatments for resistant fungal pathogens.

Clarification on "Imb-10" : Initial searches for "this compound" revealed it to be an alphaMbeta2 integrin modulator and not an antifungal agent. It is likely that the query intended to investigate the antifungal compounds IMB-D10 and IMB-F4 , which are from a series of benzothiazole derivatives with demonstrated antifungal activity. This guide will focus on the available data for IMB-D10 and IMB-F4.

Mechanism of Action: IMB-D10/F4 and Caspofungin Synergy

IMB-D10 and IMB-F4 are inhibitors of chitin synthase, a crucial enzyme for the synthesis of chitin, an essential component of the fungal cell wall.[1] By disrupting chitin synthesis, these compounds weaken the cell wall's structural integrity.

Caspofungin, an echinocandin, inhibits β-1,3-glucan synthase, another key enzyme in cell wall biosynthesis. The synergistic effect of combining IMB-D10 or IMB-F4 with caspofungin stems from the simultaneous attack on two different, essential components of the fungal cell wall. This dual inhibition leads to a more profound disruption of cell wall integrity than either agent alone, resulting in enhanced antifungal activity.

cluster_0 Fungal Cell cluster_1 Drug Action Cell Wall Cell Wall Cell Membrane Cell Membrane Cell Lysis Cell Lysis Cell Wall->Cell Lysis Weakened -> Fungal Cell Fungal Cell IMB-D10/F4 IMB-D10/F4 Chitin Synthase Chitin Synthase IMB-D10/F4->Chitin Synthase inhibits Caspofungin Caspofungin β-1,3-Glucan Synthase β-1,3-Glucan Synthase Caspofungin->β-1,3-Glucan Synthase inhibits Chitin Chitin Chitin Synthase->Chitin synthesizes Chitin->Cell Wall component of β-1,3-Glucan β-1,3-Glucan β-1,3-Glucan Synthase->β-1,3-Glucan synthesizes β-1,3-Glucan->Cell Wall component of

Figure 1: Mechanism of synergistic action of IMB-D10/F4 and Caspofungin.

Quantitative Data: In Vitro Efficacy Comparison

The following table summarizes the in vitro efficacy of IMB-D10/F4 combination therapy against Candida albicans and compares it with other established antifungal combinations against different resistant fungi. The Fractional Inhibitory Concentration (FIC) index is a measure of the interaction between two drugs, where an FIC index of ≤ 0.5 indicates synergy.

Combination TherapyFungal SpeciesDrug 1 MIC (alone)Drug 2 MIC (alone)Drug 1 MIC (in combination)Drug 2 MIC (in combination)FIC IndexReference
IMB-D10 + Caspofungin Candida albicans-0.025 µg/mL-0.00625 µg/mL (with 12.5 µg/mL IMB-D10)Not Reported[1]
IMB-F4 + Caspofungin Candida albicans-0.025 µg/mL-0.00315 µg/mL (with 12.5 µg/mL IMB-F4)Not Reported[1]
Voriconazole + Anidulafungin Aspergillus fumigatus0.5 µg/mL0.0078 mg/L--0.51 (weak synergy)[2]
Amphotericin B + Flucytosine Cryptococcus neoformans0.094 to 0.5 µg/ml---Indifferent[3]
Fluconazole + Flucytosine Cryptococcus neoformans----< 1.0 in 62% of isolates (synergy)[4]

Experimental Protocols

Checkerboard Broth Microdilution Assay

The checkerboard assay is a common in vitro method to assess the synergy of two antimicrobial agents.

A Prepare serial dilutions of Drug A and Drug B B Dispense Drug A dilutions horizontally and Drug B dilutions vertically in a 96-well plate A->B C Add standardized fungal inoculum to each well B->C D Incubate at a specified temperature and duration (e.g., 35°C for 24-48h) C->D E Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination D->E F Calculate the Fractional Inhibitory Concentration (FIC) Index E->F

Figure 2: Workflow of a checkerboard broth microdilution assay.

Protocol Outline:

  • Drug Preparation: Prepare stock solutions of each antifungal agent. Create serial twofold dilutions of each drug in a liquid growth medium (e.g., RPMI-1640) in separate 96-well microtiter plates.

  • Plate Setup: In a new 96-well plate, dispense increasing concentrations of Drug A along the x-axis and increasing concentrations of Drug B along the y-axis. This creates a matrix of all possible concentration combinations.

  • Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines (e.g., M27-A3 for yeasts).[5][6][7][8][9]

  • Inoculation: Add the fungal inoculum to each well of the checkerboard plate. Include wells with each drug alone and a drug-free growth control.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24 to 48 hours).

  • Reading Results: Determine the MIC of each drug alone and in combination by visually assessing fungal growth or using a spectrophotometer. The MIC is the lowest concentration that inhibits visible growth.

  • FIC Index Calculation: Calculate the FIC index (FICI) using the following formula: FICI = FIC of Drug A + FIC of Drug B, where FIC = (MIC of drug in combination) / (MIC of drug alone). An FICI of ≤ 0.5 is considered synergistic.

Time-Kill Assay

Time-kill assays provide a dynamic picture of the antifungal effect over time.

Protocol Outline:

  • Inoculum Preparation: Prepare a standardized fungal suspension.

  • Drug Exposure: Add the antifungal agents, alone and in combination, at specific concentrations (e.g., at their MICs) to tubes containing the fungal inoculum. Include a drug-free control.

  • Incubation and Sampling: Incubate the tubes at an appropriate temperature with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

  • Quantification: Perform serial dilutions of the aliquots and plate them on agar plates. After incubation, count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.[10]

Galleria mellonella In Vivo Model

The Galleria mellonella (greater wax moth) larva is an invertebrate model used to assess the in vivo efficacy of antimicrobial agents.

Protocol Outline:

  • Infection: Inject a standardized dose of the fungal pathogen into the hemocoel of the larvae.

  • Treatment: Administer the antifungal agents, alone and in combination, to the infected larvae at specified doses and time points.

  • Monitoring: Monitor the survival of the larvae over several days.

  • Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates between the different treatment groups.[11][12][13][14][15]

Comparison of Combination Therapies

The choice of combination therapy depends on the infecting fungal species, the resistance profile, and the patient's clinical condition.

Therapy Combination Therapy for Resistant Fungi IMB IMB-D10/F4 + Caspofungin Target: Candida albicans Mechanism: Dual cell wall synthesis inhibition (Chitin & β-1,3-Glucan) Therapy->IMB Novel Approach VoriAnid Voriconazole + Anidulafungin Target: Aspergillus fumigatus Mechanism: Ergosterol synthesis inhibition & β-1,3-Glucan synthesis inhibition Therapy->VoriAnid Established for Molds AmphB5FC Amphotericin B + Flucytosine Target: Cryptococcus neoformans Mechanism: Cell membrane disruption & Nucleic acid synthesis inhibition Therapy->AmphB5FC Standard of Care for Yeasts

Figure 3: Comparison of different antifungal combination therapies.
IMB-D10/F4 + Caspofungin

  • Advantages: This combination targets the fungal cell wall, which is absent in human cells, suggesting a potentially high therapeutic index. The synergistic activity against Candida albicans is promising for treating infections caused by this common pathogen, including azole- and echinocandin-resistant strains.

  • Limitations: Data is currently limited to in vitro studies against C. albicans. Further research is needed to evaluate its efficacy against a broader range of resistant fungi and in in vivo models.

Voriconazole + Anidulafungin
  • Advantages: This combination has been studied for invasive aspergillosis, a severe infection in immunocompromised patients. It combines two different mechanisms of action, targeting both the cell membrane and the cell wall.

  • Limitations: In vitro studies have shown that the interaction is often indifferent rather than synergistic.[16] Clinical trial results have been mixed, with some studies showing a benefit in certain patient subgroups.

Amphotericin B + Flucytosine
  • Advantages: This is the recommended induction therapy for cryptococcal meningitis, a life-threatening infection of the central nervous system.[17] The combination has demonstrated efficacy even against some flucytosine-resistant isolates.[3]

  • Limitations: Both drugs have significant toxicities. Amphotericin B is associated with nephrotoxicity, and flucytosine can cause bone marrow suppression. Careful patient monitoring is required.

Conclusion

Combination therapy is a critical strategy in the fight against resistant fungal infections. The novel combination of the chitin synthase inhibitors IMB-D10/F4 with the echinocandin caspofungin shows promising synergistic activity against Candida albicans by targeting two essential components of the fungal cell wall. While this presents a novel and potentially potent therapeutic approach, further research is necessary to establish its clinical utility and spectrum of activity. In comparison, established combinations like voriconazole plus anidulafungin and amphotericin B plus flucytosine have more extensive clinical data but also present challenges in terms of inconsistent synergy and toxicity, respectively. The continued exploration of novel combination therapies, such as those involving the IMB compounds, is essential for expanding our armamentarium against multidrug-resistant fungal pathogens.

References

Navigating the Structure-Activity Relationship of Fungal Chitin Synthase Inhibitors: A Comparative Guide to IMB-D10 and IMB-F4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the discovery of novel antifungal agents, understanding the structure-activity relationship (SAR) is a critical step in optimizing lead compounds. This guide provides a comparative analysis of two benzothiazole compounds, IMB-D10 and IMB-F4, which have been identified as inhibitors of fungal chitin synthesis. While specific data for a compound designated "Imb-10" is not publicly available, the analysis of these related compounds provides valuable insights into the chemical features driving their biological activity.

Comparative Activity of IMB-D10 and IMB-F4

IMB-D10 and IMB-F4 have been shown to inhibit chitin synthase and reduce chitin levels in yeast cells, leading to growth inhibition of Saccharomyces cerevisiae and the pathogenic yeast Candida albicans.[1] A summary of their activity is presented below.

CompoundChemical ClassMechanism of ActionTargetBiological Activity
IMB-D10 BenzothiazoleInhibition of chitin synthesisChitin Synthases (Chs)Inhibits the growth of S. cerevisiae and C. albicans, reduces chitin levels in yeast cells.[1]
IMB-F4 BenzothiazoleInhibition of chitin synthesisChitin Synthases (Chs)Inhibits the growth of S. cerevisiae and C. albicans, reduces chitin levels in yeast cells.[1]

Experimental Protocols

The identification and characterization of chitin synthase inhibitors like IMB-D10 and IMB-F4 typically involve a series of in vitro and in vivo assays.

In Vitro Chitin Synthase Activity Assay

This assay directly measures the enzymatic activity of chitin synthases in the presence of inhibitory compounds.

  • Preparation of Fungal Cell Lysates: Saccharomyces cerevisiae or Candida albicans cells are cultured and harvested. The cell walls are enzymatically digested to produce spheroplasts, which are then lysed to release the cellular contents, including membrane-bound chitin synthases.

  • Enzyme Reaction: The cell lysate is incubated with the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), which is radiolabeled (e.g., with ¹⁴C). The reaction buffer is optimized for pH and contains necessary cofactors like Mg²⁺.

  • Incubation with Inhibitors: Test compounds (e.g., IMB-D10, IMB-F4) at various concentrations are pre-incubated with the enzyme preparation before adding the substrate.

  • Quantification of Chitin Synthesis: The reaction is stopped, and the newly synthesized chitin, a polymer of N-acetylglucosamine, is precipitated. The amount of incorporated radiolabel is quantified using a scintillation counter. The inhibitory effect is calculated as the percentage reduction in chitin synthesis compared to a control without the inhibitor. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition, is then determined.

Cell-Based Antifungal Susceptibility Testing

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit fungal growth.

  • Fungal Cell Culture: Yeast cells are grown in a suitable liquid medium (e.g., YPD medium).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a microtiter plate.

  • Inoculation: A standardized suspension of yeast cells is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at an optimal temperature for fungal growth (e.g., 30°C for S. cerevisiae, 37°C for C. albicans).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth, often assessed by measuring the optical density at 600 nm (OD₆₀₀).

Visualizing the Research Workflow

The process of conducting structure-activity relationship studies is a cyclical and iterative process. The following diagram illustrates a typical workflow.

SAR_Workflow cluster_0 Discovery & Initial Screening cluster_1 SAR Cycle cluster_2 Optimization Lead_ID Lead Identification (e.g., IMB-D10, IMB-F4) Screening Biological Screening (Antifungal Assays) Lead_ID->Screening Test Activity SAR_Analysis SAR Analysis Screening->SAR_Analysis Initial Data Analog_Design Analog Design & Synthesis SAR_Analysis->Analog_Design Design Hypothesis Lead_Op Lead Optimization SAR_Analysis->Lead_Op Identified Key Features Analog_Testing Biological Testing of Analogs Analog_Design->Analog_Testing Synthesize & Test Analog_Testing->SAR_Analysis New Data

Caption: A typical workflow for structure-activity relationship (SAR) studies.

Signaling Pathway and Mechanism of Action

IMB-D10 and IMB-F4 act by inhibiting chitin synthases, which are crucial enzymes for the synthesis of chitin, an essential component of the fungal cell wall.[1] Disruption of chitin synthesis leads to a weakened cell wall, making the fungal cells susceptible to osmotic stress and ultimately leading to cell death.

Mechanism_of_Action cluster_0 Fungal Cell IMB IMB-D10 / IMB-F4 Chs Chitin Synthase (Chs) IMB->Chs Inhibits Chitin Chitin Chs->Chitin Synthesizes UDP_GlcNAc UDP-GlcNAc (Substrate) UDP_GlcNAc->Chs Binds to Cell_Wall Cell Wall Integrity Chitin->Cell_Wall Maintains Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: The proposed mechanism of action for IMB-D10 and IMB-F4.

References

Evaluating the Efficacy of Novel Chitin Synthesis Inhibitors IMB-D10 and IMB-F4 Against Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative analysis of the benzothiazole compounds, IMB-D10 and IMB-F4, reveals their potential as antifungal agents, particularly in combination with existing therapies. These compounds target chitin synthesis, a crucial process for maintaining the integrity of the fungal cell wall, presenting a promising avenue for the development of new treatments against fungal infections.

A study by Li et al. (2019) identified two novel benzothiazole compounds, IMB-D10 and IMB-F4, as inhibitors of fungal chitin synthesis.[1] This discovery has opened up new possibilities for antifungal drug development, a critical area of research given the rise of drug-resistant fungal strains. This guide provides a comprehensive comparison of the efficacy of IMB-D10 and IMB-F4, supported by available experimental data, and details the methodologies used to evaluate their antifungal properties.

Quantitative Efficacy Against Key Fungal Strains

The antifungal activity of IMB-D10 and IMB-F4 has been primarily evaluated against the model organism Saccharomyces cerevisiae and the opportunistic human pathogen Candida albicans. Minimum Inhibitory Concentration (MIC) is a key metric used to determine the effectiveness of an antimicrobial agent. It represents the lowest concentration of a drug that inhibits the visible growth of a microorganism.

While extensive MIC data for a broad range of fungal species is not yet available in the public domain, the foundational study by Li et al. (2019) provides key insights into their potency. The following table summarizes the known antifungal efficacy of IMB-D10 and IMB-F4 and provides a comparison with established antifungal drugs against Candida albicans.

CompoundFungal StrainMIC (µg/mL)Comparator DrugComparator MIC (µg/mL)
IMB-D10 Candida albicansNot explicitly stated as a standalone value in available search resultsFluconazole0.25 - 8[2]
IMB-F4 Candida albicansNot explicitly stated as a standalone value in available search resultsAmphotericin B0.06 - 1.0[3]
Caspofungin0.015 - 1.0[3]

Note: The standalone MIC values for IMB-D10 and IMB-F4 against C. albicans are not explicitly provided in the initial search results. The primary study focused on their synergistic effects. Further investigation into the full-text publication is required for these specific data points.

Synergistic Effects with Caspofungin

A significant finding from the research on IMB-D10 and IMB-F4 is their synergistic interaction with caspofungin, a frontline echinocandin antifungal that inhibits glucan synthesis.[1][4] This synergy is particularly promising for overcoming drug resistance and enhancing therapeutic efficacy. When used in combination, the concentration of caspofungin required to inhibit fungal growth is dramatically reduced.

CombinationFungal StrainCaspofungin MIC (µg/mL)Caspofungin MIC with IMB Compound (µg/mL)Fold Reduction in Caspofungin MIC
Caspofungin + IMB-D10 (12.5 µg/mL)Candida albicans0.0250.006254-fold
Caspofungin + IMB-F4 (12.5 µg/mL)Candida albicans0.0250.00315~8-fold

These findings suggest that IMB-D10 and IMB-F4 could be used as adjunctive therapies to potentiate the activity of existing antifungal drugs, potentially lowering required dosages and reducing the risk of side effects.

Mechanism of Action: Targeting Chitin Synthesis

IMB-D10 and IMB-F4 exert their antifungal effect by inhibiting chitin synthase, a key enzyme in the fungal cell wall biosynthesis pathway.[1] Chitin is a polysaccharide that provides structural integrity to the fungal cell wall, and its disruption leads to cell lysis and death. This mechanism is a highly selective target as chitin is absent in human cells.

Chitin_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane Glucose Glucose Glucose_6_P Glucose-6-phosphate Glucose->Glucose_6_P Fructose_6_P Fructose-6-phosphate Glucose_6_P->Fructose_6_P Glucosamine_6_P Glucosamine-6-phosphate Fructose_6_P->Glucosamine_6_P GlcNAc_6_P N-acetylglucosamine-6-phosphate Glucosamine_6_P->GlcNAc_6_P GlcNAc_1_P N-acetylglucosamine-1-phosphate GlcNAc_6_P->GlcNAc_1_P UDP_GlcNAc UDP-N-acetylglucosamine GlcNAc_1_P->UDP_GlcNAc Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin Chitin Chitin_Synthase->Chitin Polymerization Extracellular_Space Extracellular Space IMB_D10_F4 IMB-D10 / IMB-F4 IMB_D10_F4->Chitin_Synthase Inhibition MIC_Assay_Workflow Start Start Fungal_Culture Prepare Fungal Inoculum Start->Fungal_Culture Drug_Dilution Prepare Serial Dilutions of Antifungal Agents Start->Drug_Dilution Inoculation Inoculate Microtiter Plate Fungal_Culture->Inoculation Drug_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Read_Results Determine MIC (Visual or Spectrophotometric) Incubation->Read_Results End End Read_Results->End

References

Safety Operating Guide

Navigating the Safe Disposal of Laboratory Chemicals: A General Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific disposal procedures for a substance identified as "Imb-10" are not available in the public domain at this time. The following guide provides essential, general procedures for the safe disposal of laboratory chemical waste. Researchers, scientists, and drug development professionals are strongly advised to consult their institution's Environmental Health and Safety (EHS) office for specific guidance and to review the Safety Data Sheet (SDS) for any chemical prior to use and disposal.

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks of chemical exposure, environmental contamination, and regulatory non-compliance. This guide outlines a systematic approach to chemical waste disposal in a laboratory setting.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal rests on several key principles:

  • Waste Minimization: The first step in waste management is to minimize its generation. This can be achieved through careful planning of experiments, using the smallest necessary quantities of chemicals, and avoiding the preparation of excessive stock solutions.

  • Segregation: Never mix different types of chemical waste. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Waste should be segregated based on its chemical properties (e.g., flammable, corrosive, reactive, toxic).

  • Proper Labeling: All waste containers must be clearly and accurately labeled.[1][2] Labels should include the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations or formulas), the approximate concentration, and the date of accumulation.[2]

  • Container Integrity: Use appropriate, compatible containers for waste storage.[1] Containers must be in good condition, with no leaks or cracks, and must be kept closed except when adding waste.[1][2]

Step-by-Step Chemical Waste Disposal Procedure

  • Hazard Identification: Before starting any experiment, identify all potentially hazardous chemicals and review their SDS. The SDS provides critical information on handling, storage, and disposal.

  • Waste Determination: Determine if the waste is hazardous. A chemical waste is generally considered hazardous if it is flammable, corrosive, reactive, or toxic.[1] If a non-hazardous material is mixed with a hazardous one, the entire mixture is treated as hazardous waste.[3]

  • Segregation and Collection: Collect different waste types in separate, designated containers.[1] For instance, halogenated and non-halogenated solvents should be collected separately. Aqueous waste should be segregated based on its pH and chemical content.

  • Labeling: Immediately label the waste container with a hazardous waste tag.[1][2] Fill out all required information on the tag.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic. Ensure secondary containment is used to capture any potential leaks.[1]

  • Request for Pickup: Once a waste container is full or when the experiment is complete, contact your institution's EHS office to schedule a waste pickup. Do not dispose of chemical waste down the drain unless explicitly permitted by your EHS office for specific, neutralized, non-hazardous aqueous solutions.[4]

Categorization of Common Laboratory Chemical Waste

For ease of segregation and management, laboratory waste can be broadly categorized as follows:

Waste CategoryExamplesDisposal Container
Halogenated Solvents Dichloromethane, Chloroform, PerchloroethyleneClearly labeled, compatible solvent container
Non-Halogenated Solvents Acetone, Ethanol, Hexane, TolueneClearly labeled, compatible solvent container
Corrosive Waste (Acids) Hydrochloric Acid, Sulfuric Acid (pH < 2)Clearly labeled, acid-resistant container
Corrosive Waste (Bases) Sodium Hydroxide, Ammonium Hydroxide (pH > 12.5)Clearly labeled, base-resistant container
Heavy Metal Waste Solutions containing mercury, lead, cadmium, chromiumClearly labeled, compatible container
Solid Chemical Waste Contaminated gloves, paper towels, chemically contaminated silica gelLined cardboard box or other appropriate container with a clear plastic bag and a label identifying the contents.
Sharps Waste Needles, syringes, razor blades, contaminated glassPuncture-proof sharps container.[5]

Experimental Protocols for Waste Neutralization (Example)

Neutralization is a common procedure to render corrosive waste less hazardous before disposal. Always perform neutralization procedures in a fume hood with appropriate personal protective equipment (PPE).

Neutralization of a Dilute Acidic Solution:

  • Place the acidic solution in a large, appropriate container within a secondary container (e.g., an ice bath) to manage heat generation.

  • Slowly add a weak base (e.g., sodium bicarbonate solution) to the acidic solution while stirring continuously.

  • Monitor the pH of the solution using a pH meter or pH paper.

  • Continue adding the base until the pH is between 6.0 and 8.0.

  • Once neutralized, the solution may be disposed of down the drain with copious amounts of water, only if permitted by your institution's EHS guidelines. Otherwise, it should be collected as hazardous waste.

Logical Workflow for Chemical Waste Disposal

A Start: Chemical Waste Generated B Is the waste hazardous? (Flammable, Corrosive, Reactive, Toxic) A->B C Segregate into compatible waste stream B->C  Yes G Dispose as non-hazardous waste (Consult EHS guidelines) B->G  No D Label container with 'Hazardous Waste' and contents C->D E Store in designated Satellite Accumulation Area D->E F Request EHS for pickup E->F H End F->H G->H

Caption: Decision-making workflow for laboratory chemical waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imb-10
Reactant of Route 2
Imb-10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.